molecular formula C6H7N3O2 B8760127 6-Methyl-2-nitraminopyridine

6-Methyl-2-nitraminopyridine

Cat. No.: B8760127
M. Wt: 153.14 g/mol
InChI Key: HAHKPSSJIPXVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-nitraminopyridine is a nitroamino-substituted pyridine derivative that serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. This compound is of significant interest in the development of more complex heterocyclic systems, particularly those involving disulfide bonds and pyridine-based scaffolds. Literature indicates that related methyl-nitropyridine structures are key precursors in multi-step synthesis, for instance in the formation of disulfide compounds like 2,2'-disulfanediylbis(6-methyl-3-nitropyridine) . The nitro and nitramino functional groups make this compound a valuable substrate for exploring novel chemical transformations and for the synthesis of potential pharmacologically active molecules. As a research chemical, it is handled exclusively by qualified professionals in controlled laboratory environments. All provided information is for research purposes only. For specific properties and handling protocols, please consult the relevant safety data sheet and scientific literature. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)nitramide

InChI

InChI=1S/C6H7N3O2/c1-5-3-2-4-6(7-5)8-9(10)11/h2-4H,1H3,(H,7,8)

InChI Key

HAHKPSSJIPXVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methylpyridine: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Amino-6-methylpyridine, a pivotal building block in synthetic organic chemistry and drug discovery. While the initial topic of interest was 6-Methyl-2-nitraminopyridine, the available scientific literature predominantly focuses on its amino precursor. This guide, therefore, centers on the synthesis, characterization, and utility of 2-Amino-6-methylpyridine (CAS RN: 1824-81-3), and explores its potential as a precursor for further chemical modifications, including nitration to its nitramine derivative.[1][2][3][4][5]

Introduction and Core Concepts

2-Amino-6-methylpyridine, also known as 6-methylpyridin-2-amine or 2-amino-6-picoline, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[4][5] Its structural motif, featuring a pyridine ring with both an amino and a methyl group, imparts unique electronic and steric properties that make it a versatile scaffold for the synthesis of more complex molecules. The presence of the amino group, a strong activating group, enhances the nucleophilicity of the pyridine ring, making it amenable to a variety of chemical transformations.[6] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][4]

A key application of 2-Amino-6-methylpyridine is in the synthesis of kinase inhibitors for potential cancer and neurological disorder treatments.[4][7] Its ability to participate in various coupling reactions and to be further functionalized makes it an invaluable tool for creating libraries of compounds for drug screening.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-Amino-6-methylpyridine is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1824-81-3[2][3][5]
Molecular Formula C₆H₈N₂[1][2]
Molecular Weight 108.14 g/mol [1][2][5]
Appearance Off-white to yellow crystalline solid[1]
Melting Point 40-44 °C[1][2]
Boiling Point 208-209 °C[2]
Solubility Faint turbidity in water[1]
pKa 7.41[2]

Spectroscopic data is critical for the identification and characterization of 2-Amino-6-methylpyridine. Key spectral features are available in public databases such as PubChem.[5]

Synthesis and Derivatization

The synthesis of 2-Amino-6-methylpyridine can be achieved through several routes, each with its own advantages and limitations. A common laboratory-scale synthesis involves the reaction of 2-bromo-6-methylpyridine with an ammonia source.[2]

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for 2-Amino-6-methylpyridine.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine Reaction_Mixture Reaction Mixture (Stir at room temp) 2-bromo-6-methylpyridine->Reaction_Mixture Add to Ammonia_source Aqueous Ammonia Ammonia_source->Reaction_Mixture Add to Catalyst Cuprous Iodide Catalyst->Reaction_Mixture Add to Solvent Acetonitrile Solvent->Reaction_Mixture Add to 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Purification Column Chromatography Reaction_Mixture->Purification Work-up & Extraction Purification->2-Amino-6-methylpyridine

Caption: Synthetic workflow for 2-Amino-6-methylpyridine.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 2-Amino-6-methylpyridine.[2]

Materials:

  • 2-bromo-6-methylpyridine

  • Aqueous ammonia solution (28%)

  • Cuprous iodide (CuI)

  • Acetonitrile

  • Ether

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • To an oven-dried flask, add 2-bromo-6-methylpyridine (1.0 mmol), aqueous ammonia solution (1.5 mmol), cuprous iodide (0.02 mmol), and acetonitrile (2 mL).

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with ether (5 x 5 mL).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2-Amino-6-methylpyridine.

Derivatization to 6-Methyl-2-nitraminopyridine

While detailed protocols for the direct synthesis of 6-Methyl-2-nitraminopyridine are not as readily available, a plausible synthetic route would involve the nitration of the amino group of 2-Amino-6-methylpyridine. This would typically be achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to prevent unwanted side reactions. The amino group's reactivity makes it susceptible to nitration, forming the N-nitro or nitramino group.

Applications in Drug Discovery and Organic Synthesis

2-Amino-6-methylpyridine is a valuable precursor in the synthesis of a wide range of biologically active molecules.

  • Pharmaceutical Intermediates: It is a key intermediate in the manufacture of drugs such as nalidixic acid.[1][8]

  • Kinase Inhibitors: The scaffold is utilized in the development of inhibitors for protein kinases, which are important targets in cancer therapy. For example, it has been incorporated into the synthesis of Mer/c-Met dual inhibitors.[7]

  • Anticonvulsant Agents: Derivatives of 2-Amino-6-methylpyridine have been synthesized and evaluated for their anticonvulsant activity.[9]

  • Antibacterial Agents: The pyridine moiety is a common feature in antibacterial compounds, and derivatives of 2-Amino-6-methylpyridine have been investigated for their antimicrobial properties.[10][11]

  • Organic Synthesis: Its dual nucleophilic nature makes it a versatile reagent for the synthesis of various five- and six-membered azaheterocycles.[12]

Safety and Handling

2-Amino-6-methylpyridine is a hazardous substance and must be handled with appropriate safety precautions.

Hazard StatementGHS ClassificationPrecautionary Measures
Toxic if swallowed Acute Toxicity, Oral (Category 3)Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][12][13][14]
Fatal in contact with skin Acute Toxicity, Dermal (Category 2)Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing. IF ON SKIN: Gently wash with plenty of soap and water.[5][13][14]
Causes skin irritation Skin Corrosion/Irritation (Category 2)Wash skin thoroughly after handling. If skin irritation occurs: Get medical advice/attention.[5][13]
Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[5][13]
May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5][12][14]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] The compound is hygroscopic and should be stored under an inert atmosphere.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][14] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]

Conclusion

2-Amino-6-methylpyridine is a cornerstone of modern synthetic chemistry, offering a versatile platform for the development of novel pharmaceuticals and functional materials. Its rich reactivity, coupled with its commercial availability, ensures its continued importance in both academic research and industrial applications. A thorough understanding of its properties, synthesis, and safe handling is paramount for any scientist working with this valuable compound. Further research into its derivatization, including the synthesis and characterization of 6-Methyl-2-nitraminopyridine, will undoubtedly open new avenues for discovery.

References

  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Methyl-2-aminopyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Exploring the Versatility of 2-Amino-6-methylpyridine in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

  • Sari, Y., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1266-1277.
  • Ravlee, I., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Chemical & Pharmaceutical Bulletin, 51(2), 162-170.
  • Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(19), 6931.
  • Khatun, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4201.

Sources

An In-depth Technical Guide to N-(6-methylpyridin-2-yl)nitramide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(6-methylpyridin-2-yl)nitramide, a versatile nitroamino-substituted pyridine derivative. With full editorial control, this document is structured to deliver in-depth scientific insights, detailing its chemical identity, synthesis, reactivity, and potential applications in medicinal chemistry and organic synthesis. Every piece of information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Chemical Identity and Nomenclature

The compound with the common name 6-Methyl-2-nitraminopyridine is formally recognized under the IUPAC nomenclature as N-(6-methylpyridin-2-yl)nitramide [1]. This nomenclature clearly defines the molecular structure: a nitramide group (-NHNO₂) attached to the second position of a pyridine ring, which is substituted with a methyl group at the sixth position.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name N-(6-methylpyridin-2-yl)nitramide[1]
Common Name 6-Methyl-2-nitraminopyridine
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
Canonical SMILES CC1=NC(=CC=C1)N[O-][1]
InChI Key HAHKPSSJIPXVRQ-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The primary route for the synthesis of N-(6-methylpyridin-2-yl)nitramide involves the nitration of 2-amino-6-methylpyridine. This reaction is a classic example of electrophilic substitution on an activated pyridine ring, though the amino group is first converted to a nitramino group.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two key stages: the formation of the nitronium ion electrophile and the subsequent nucleophilic attack by the amino group of the pyridine derivative.

Caption: Overall workflow for the synthesis of N-(6-methylpyridin-2-yl)nitramide.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of aminopyridines.

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Deionized Water

  • Organic Solvent (e.g., Ethyl Acetate)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to chilled concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C to control the exothermic reaction and prevent side reactions. This mixture generates the reactive nitronium ion (NO₂⁺) in situ.

  • Dissolution of the Starting Material: In a separate reaction vessel, dissolve 2-amino-6-methylpyridine in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath. The sulfuric acid protonates the pyridine nitrogen, deactivating it towards electrophilic attack, and helps to control the reaction.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine. Maintain the reaction temperature below 5 °C throughout the addition. The amino group, being a strong activating group, directs the electrophilic nitronium ion to attack it, forming the N-nitro derivative.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral. This step should be performed with caution due to vigorous gas evolution. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(6-methylpyridin-2-yl)nitramide.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic and Physicochemical Properties

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring (doublets and a triplet), a singlet for the methyl group protons, and a broad singlet for the -NH proton.
¹³C NMR Signals for the six carbons of the pyridine ring and one signal for the methyl carbon. The carbon attached to the nitramino group will be significantly shifted.
IR Spectroscopy Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=N and C=C stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the NO₂ group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Reactivity and Potential Applications

N-(6-methylpyridin-2-yl)nitramide is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The nitroamino group can undergo various transformations, and the pyridine ring itself can be further functionalized.

Key Reactive Sites

Caption: Key reactive sites on the N-(6-methylpyridin-2-yl)nitramide molecule.

Role in Medicinal Chemistry and Drug Development

While specific biological activities of N-(6-methylpyridin-2-yl)nitramide are not extensively documented, the broader class of nitropyridines and their derivatives are known to exhibit a wide range of pharmacological effects. These compounds serve as important scaffolds in the design of new therapeutic agents.

The nitro group, in particular, is a well-known pharmacophore and can be found in various drugs with antimicrobial and anticancer properties. The mechanism of action often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogenic organisms or cancer cells.

Derivatives of 2-aminopyridine have shown promise as antibacterial agents. For instance, some studies have explored N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which demonstrated selective and potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE[2][3][4]. The synthesis of such compounds often involves the modification of the amino group on the pyridine ring, highlighting the potential of N-(6-methylpyridin-2-yl)nitramide as a precursor for novel antibacterial agents.

Furthermore, the pyridine ring is a common structural motif in a vast number of pharmaceuticals. Its ability to form hydrogen bonds and participate in π-stacking interactions makes it a valuable component for ligand-receptor binding. The presence of the methyl and nitramino groups on the pyridine ring of N-(6-methylpyridin-2-yl)nitramide offers opportunities for further chemical modifications to optimize binding affinity and selectivity for various biological targets.

Safety and Handling

As a nitro-containing compound, N-(6-methylpyridin-2-yl)nitramide should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound may be toxic and should be handled in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(6-methylpyridin-2-yl)nitramide is a pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis via the nitration of 2-amino-6-methylpyridine is a well-established chemical transformation. The presence of multiple reactive sites on the molecule opens up numerous avenues for the development of novel compounds with potentially valuable pharmacological properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from: [Link]

  • Washington University School of Medicine. Discovery of N-alkyl-N-(pyridin-2-yl) hydroxylamine scaffolds as selective antibacterial agents using nitroso diels-alder and ene chemistry. Available from: [Link]

  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Available from: [Link]

  • PubMed Central. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. Available from: [Link]

  • NJIT Digital Commons. A study of the mixed acid nitration of 2-amino-5-chloropyridine. Available from: [Link]

  • Google Patents. Nitration of pyridine-2,6-diamines.
  • PubMed. discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the known and anticipated physical properties of 6-Methyl-2-nitraminopyridine (IUPAC Name: N-(6-methylpyridin-2-yl)nitramide). While this compound is a recognized chemical entity, extensive characterization data is not widely available in common chemical databases. This document consolidates the fundamental molecular information and presents standardized, field-proven methodologies for the experimental determination of its key physical properties. The protocols described herein are designed to yield reliable and reproducible data, adhering to the principles of scientific integrity and self-validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyridine-based compounds.

Introduction and Molecular Identity

6-Methyl-2-nitraminopyridine is a substituted pyridine derivative characterized by a methyl group at the 6-position and a nitramino group (-NHNO₂) at the 2-position. The nitramino functionality imparts unique electronic and chemical properties to the molecule, making it a subject of interest in synthetic and medicinal chemistry. Its precursor, 2-amino-6-methylpyridine, is a common building block in the synthesis of various pharmaceuticals. The introduction of the nitro group to the amino moiety significantly alters the compound's polarity, hydrogen bonding capabilities, and potential as an energetic material or a precursor to other functionalized heterocycles.

The molecular structure of 6-Methyl-2-nitraminopyridine is depicted below.

Caption: Molecular structure of 6-Methyl-2-nitraminopyridine.

Summary of Physical Properties

Detailed experimental data for the physical properties of 6-Methyl-2-nitraminopyridine are not extensively reported in readily accessible literature. The following table summarizes the fundamental molecular attributes and provides placeholders for experimentally determined values.

PropertyValueSource / Method
IUPAC Name N-(6-methylpyridin-2-yl)nitramide-
Molecular Formula C₆H₇N₃O₂Calculated
Molecular Weight 153.14 g/mol Calculated
Appearance To be determined (likely a solid)Visual Inspection
Melting Point To be determinedDifferential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point To be determined (likely decomposes)Not applicable if decomposition occurs before boiling
Solubility To be determinedStandard solubility testing in various solvents (e.g., water, ethanol, acetone, DMSO, chloroform)
CAS Number Not readily available-

Experimental Protocols for Physical Property Determination

The following sections outline standard, validated methodologies for determining the key physical properties of a novel or sparsely characterized crystalline organic compound like 6-Methyl-2-nitraminopyridine.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small, dry sample of 6-Methyl-2-nitraminopyridine.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially. Within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy, as it allows for the temperature of the heating block and the sample to equilibrate. The calibration of the apparatus with known standards (e.g., benzoic acid, caffeine) ensures the trustworthiness of the obtained data.

G cluster_workflow Melting Point Determination Workflow A Dry, Powdered Sample B Pack Capillary Tube A->B C Place in Calibrated Apparatus B->C D Rapid Heating (to ~20°C below MP) C->D E Slow Heating (1-2°C/min) D->E F Observe & Record Onset and Completion Temperatures E->F G Report Melting Range F->G

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile Assessment

Determining the solubility in a range of solvents is essential for purification (recrystallization), formulation, and analytical method development.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, chloroform, hexane).

  • Sample Preparation: Add approximately 10 mg of 6-Methyl-2-nitraminopyridine to a small test tube.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating.

  • Observation: Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

  • Classification: Classify the solubility as:

    • Soluble: A clear solution is formed.

    • Partially Soluble: Some solid remains, but a significant portion dissolves.

    • Slightly Soluble: Only a small fraction of the solid dissolves.

    • Insoluble: No apparent dissolution.

  • Heating Effect: For samples that are sparingly soluble or insoluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility.

Causality and Trustworthiness: This systematic approach across a polarity spectrum provides a comprehensive qualitative profile. Using a consistent sample-to-solvent ratio allows for semi-quantitative comparisons between solvents.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural elucidation and confirmation.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of 6-Methyl-2-nitraminopyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility profile.

  • Instrumentation: Transfer the solution to an NMR tube. Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms within the molecule.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands corresponding to functional groups. For 6-Methyl-2-nitraminopyridine, key absorbances would be expected for N-H stretching, aromatic C-H stretching, C=C and C=N ring vibrations, and strong N-O stretching from the nitro group.

G cluster_workflow General Spectroscopic Characterization Workflow A Pure, Dry Sample B Prepare Sample for Analysis (e.g., dissolve in deuterated solvent for NMR, place on ATR crystal for IR) A->B C Acquire Background/Reference Scan B->C D Acquire Sample Spectrum C->D E Process Raw Data D->E F Analyze Spectrum (Chemical Shifts, Frequencies, etc.) E->F G Structural Confirmation F->G

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

6-Methyl-2-nitraminopyridine is a compound with significant potential in various fields of chemical research. While its physical properties are not yet extensively documented in public databases, this guide provides the foundational knowledge and robust, standardized protocols necessary for its thorough characterization. By employing the described methodologies, researchers can generate high-quality, reliable data, contributing to a more complete understanding of this molecule and enabling its further application in scientific discovery.

References

  • General Organic Chemistry Laboratory Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
  • Synthesis and Reactions of Nitraminopyridines (Illustrative of the compound class): 3. Shokry, A., El-Brollosy, N. R., & Gad, L. M. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Letters in Applied NanoBioScience, 10(4), 4131-4138. [Link]

Introduction: The Structural Complexity of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 6-Methyl-2-nitraminopyridine

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 6-Methyl-2-nitraminopyridine. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights. We will explore the core spectroscopic techniques—NMR, FT-IR, UV-Vis, and Mass Spectrometry—explaining not only the procedural steps but also the causal reasoning behind experimental choices and data interpretation.

6-Methyl-2-nitraminopyridine is a substituted pyridine derivative of significant interest due to the presence of the energetic nitramino functional group. Its unambiguous characterization is paramount for safety, purity assessment, and understanding its chemical behavior. The primary analytical challenge arises from the potential for tautomerism between the nitramino form (A) and the aci-nitrimino form (B), a phenomenon that profoundly influences its spectroscopic signature.[1] This guide provides the analytical framework to confidently identify and characterize this molecule.

Caption: Tautomeric equilibrium of 6-Methyl-2-nitraminopyridine.

Foundational Synthesis: From Precursor to Product

The logical synthetic precursor to 6-Methyl-2-nitraminopyridine is the commercially available 2-amino-6-methylpyridine.[2] The synthesis involves the careful nitration of the exocyclic amino group. Understanding the spectral properties of the starting material is crucial for confirming the success of the transformation.

Synthesis_Workflow start Start: 2-Amino-6-methylpyridine reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or Ac₂O/HNO₃) reaction Controlled Nitration Reaction (Low Temperature) start->reaction reagents->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Organic Solvent Extraction workup->extraction purification Purification (Crystallization or Chromatography) extraction->purification product Product: 6-Methyl-2-nitraminopyridine purification->product analysis Spectroscopic Analysis (NMR, FT-IR, MS, UV-Vis) product->analysis

Caption: General synthesis workflow for 6-Methyl-2-nitraminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Mapping Proton Environments

Theoretical Basis: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Predicted Spectral Features: The spectrum is expected to show three main regions of interest. The introduction of the strongly electron-withdrawing nitramino group, compared to the amino group of the precursor, will cause a general downfield shift of the pyridine ring protons.

  • Methyl Protons (-CH₃): A singlet expected around δ 2.5-2.7 ppm.

  • Pyridine Ring Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.5 ppm). These will likely appear as two doublets and one triplet (or a doublet of doublets), characteristic of a 2,6-disubstituted pyridine ring.

  • Amine Proton (-NH-): A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly dependent on solvent, concentration, and temperature, and may be observed in the δ 9.0-11.0 ppm range. The presence of the nitrimino tautomer could result in a different, potentially sharper signal for the =N-OH proton.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like N-H.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons, especially for quantitative analysis.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Basis: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbons.

Predicted Spectral Features: Six distinct carbon signals are expected. The carbon atom attached to the nitramino group (C2) will be significantly deshielded.

  • Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

  • Pyridine Ring Carbons: Five signals in the range of δ 110-160 ppm. The C2 and C6 carbons, being directly attached to heteroatoms, will be the most downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-CH₃2.5 - 2.720 - 25Standard aliphatic region.
C3-H~7.2 - 7.5~115 - 120Ortho to C2 and C4.
C4-H~7.8 - 8.1~140 - 145Para to C2, meta to C6.
C5-H~7.0 - 7.3~110 - 115Meta to both substituents.
C2-~155 - 160Attached to the nitramino group.
C6-~158 - 163Attached to the methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy probes the vibrational modes of functional groups. It is an excellent tool for confirming the presence of the nitramino group and changes from the starting material.

Predicted Spectral Features: The key diagnostic peaks will be the N-H and NO₂ vibrations. The spectrum of the precursor, 2-amino-6-methylpyridine, shows characteristic N-H stretches for a primary amine (~3450 and 3300 cm⁻¹).[3] The product will show a single, sharp N-H stretch for the secondary amine and strong NO₂ bands.

Table 2: Key FT-IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Interpretation
N-H Stretch3350 - 3400Confirms the presence of the secondary amine in the nitramino group.
C-H Stretch (Aromatic)3000 - 3100Pyridine ring C-H bonds.
C-H Stretch (Aliphatic)2850 - 3000Methyl group C-H bonds.
NO₂ Asymmetric Stretch1550 - 1600Crucial diagnostic peak for the nitramino group. Strong intensity.
C=N, C=C Stretch1450 - 1580Pyridine ring skeletal vibrations.
NO₂ Symmetric Stretch1250 - 1300Crucial diagnostic peak for the nitramino group. Strong intensity.

Experimental Protocol:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry sample directly onto the ATR crystal.

  • Instrument Setup: Use a modern FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans for the sample and 32 for the background.

  • Data Processing: Perform a background subtraction. Use the ATR correction function if available to produce a spectrum comparable to a transmission spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Spectral Features:

  • Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight of C₆H₇N₃O₂ (153.05) + 1.01 = 154.06.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 154 peak will be crucial for structural confirmation. Nitramines and nitrosamines often exhibit characteristic fragmentation pathways.[4][5] A primary loss of the nitro group (NO₂, 46 Da) is highly probable, leading to a fragment at m/z 108. Another potential loss is that of the NO radical (30 Da).[5]

Fragmentation_Pathway parent [M+H]⁺ m/z = 154.06 frag1 Loss of NO₂ (46 Da) parent->frag1 frag2 Loss of NO (30 Da) parent->frag2 product1 [C₆H₇N₂]⁺ m/z = 108.06 frag1->product1 product2 [C₆H₇N₂O]⁺ m/z = 124.05 frag2->product2

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Acquisition Parameters (Full Scan):

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

  • Acquisition Parameters (MS/MS):

    • Precursor Ion: Isolate m/z 154.06.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full fragmentation profile.

  • Data Processing: Analyze the full scan for the accurate mass of the [M+H]⁺ ion. Analyze the MS/MS spectrum to identify key fragment ions and confirm the proposed fragmentation pathways.

UV-Visible Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems.

Predicted Spectral Features: The pyridine ring is a chromophore. The spectrum is expected to show strong absorbance bands below 350 nm. Compared to simple pyridine, the auxochromic methyl and nitramino groups will cause a bathochromic (red) shift. Typically, pyridine derivatives exhibit π→π* transitions around 200-280 nm and weaker n→π* transitions at longer wavelengths.[6] The exact λₘₐₓ values will be solvent-dependent.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration in the micromolar range is typical.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan Range: 200 - 600 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Processing: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Conclusion and Integrated Analysis

The definitive characterization of 6-Methyl-2-nitraminopyridine requires a multi-faceted spectroscopic approach. No single technique can provide a complete picture.

  • NMR establishes the core C-H framework and provides insights into tautomeric forms.

  • FT-IR provides unequivocal evidence of the key nitramino functional group.

  • Mass Spectrometry confirms the molecular formula with high accuracy and reveals structural motifs through fragmentation.

  • UV-Vis characterizes the electronic properties of the conjugated system.

By integrating the data from these techniques, researchers can achieve an unambiguous and comprehensive structural assignment, ensuring the identity, purity, and safety of 6-Methyl-2-nitraminopyridine for its intended application.

References

  • Draguta, S., Khrustalev, V. N., Sandhu, B., Antipin, M. Y., & Timofeeva, T. V. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3375. [Link]

  • Yamin, B. M., et al. (2018). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Physical Science, 29(1), 125–138. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem Compound Database. Retrieved February 6, 2026. [Link]

  • Suhartati, T., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6). [Link]

  • Kaya, I., & Avci, A. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 62(3), 170-179. [Link]

  • Alkali Metals Limited. (n.d.). 2-Amino-6-Methylpyridine Manufacturers & Suppliers. Alkali Metals. Retrieved February 6, 2026. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitropyridin-2-amine. PubChem Compound Database. Retrieved February 6, 2026. [Link]

  • NIST. (n.d.). 2-Pyridinamine, 6-methyl-. NIST Chemistry WebBook. Retrieved February 6, 2026. [Link]

  • Purohit, V., & P. C. H. Eichinger. (2001). Nitramine anion fragmentation: a mass spectrometric and Ab initio study. Journal of Mass Spectrometry, 36(1), 69-76. [Link]

  • PUSZYNSKI, A., & TALIK, Z. (1967). THE TAUTOMERISM OF 2-NITRAMINOPYRIDINES. Canadian Journal of Chemistry, 45(14), 1677-1681. [Link]

  • Suhartati, T., et al. (2018). Facile and rapid synthesis of tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate. ResearchGate. Retrieved February 6, 2026. [Link]

  • Zhang, K., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4852. [Link]

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An In-depth Technical Guide to the 13C NMR Spectra of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-methyl-2-nitraminopyridine. We will delve into the theoretical underpinnings, predictive analysis of the spectrum, standardized experimental protocols, and a thorough interpretation of the chemical shifts.

Introduction: The Significance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] For substituted pyridine derivatives like 6-methyl-2-nitraminopyridine, 13C NMR provides invaluable information about the electronic environment of each carbon atom in the aromatic ring and the substituent groups. The chemical shift of each carbon is highly sensitive to the local electron density, which is influenced by the electronic effects (both inductive and resonance) of the substituents.

6-Methyl-2-nitraminopyridine, a molecule of interest in various chemical research domains, possesses a pyridine ring substituted with a methyl group at the 6-position and a nitramino group at the 2-position. The interplay of the electron-donating methyl group and the electron-withdrawing nitramino group creates a unique electronic distribution within the pyridine ring, which is directly reflected in its 13C NMR spectrum. This guide will provide a predictive analysis of this spectrum, grounded in the established principles of NMR spectroscopy and data from analogous compounds.

Theoretical Principles: Substituent Effects on Pyridine 13C Chemical Shifts

The 13C NMR chemical shifts of substituted pyridine rings can be predicted with reasonable accuracy by considering the additive effects of each substituent on the parent pyridine molecule.[2][3] These substituent-induced chemical shifts (SCS) are empirical parameters that quantify the shielding or deshielding effect of a substituent on the ipso, ortho, meta, and para carbons.

The chemical shifts in substituted pyridines can be estimated using the following principle:

δ (substituted pyridine) ≈ δ (pyridine) + ΣSCS

Where δ is the chemical shift in ppm and SCS is the substituent chemical shift for each substituent. It is also common to use substituted benzenes as a reference for these additivity parameters.[2][4][5]

The two substituents in 6-methyl-2-nitraminopyridine are:

  • Methyl Group (-CH3): Generally an electron-donating group through induction and hyperconjugation, causing a shielding effect (upfield shift) on the ortho and para carbons and a deshielding effect (downfield shift) on the ipso carbon.

  • Nitramino Group (-NHNO2): This group is expected to be strongly electron-withdrawing due to the nitro group's resonance and inductive effects, leading to a significant deshielding (downfield shift) of the carbon atoms in the pyridine ring, particularly at the ortho and para positions.

The solvent used for NMR analysis can also influence the chemical shifts due to solvation effects.[2] Therefore, consistency in the choice of solvent is crucial when comparing spectra.

Predicted 13C NMR Spectrum of 6-Methyl-2-nitraminopyridine

Reference Spectra

To build our prediction, let's first consider the 13C NMR chemical shifts of pyridine and 2-amino-6-methylpyridine.

Carbon AtomPyridine (in CDCl3) δ (ppm)2-Amino-6-methylpyridine δ (ppm)
C2150.0158.4
C3123.7105.7
C4135.8137.8
C5123.7109.1
C6150.0158.4
-CH3-24.5

Data for pyridine sourced from ChemicalBook.[6] Data for 2-amino-6-methylpyridine is based on typical values for this compound.[7][8]

Predictive Analysis for 6-Methyl-2-nitraminopyridine

The transformation from an amino group (-NH2) to a nitramino group (-NHNO2) involves the addition of a strongly electron-withdrawing nitro group. This will have a pronounced deshielding effect on the pyridine ring carbons. We can anticipate the following changes:

  • C2 and C6 (ipso-carbons): The carbon directly attached to the nitramino group (C2) will be significantly deshielded. The carbon bearing the methyl group (C6) will also be influenced, though to a lesser extent.

  • C3, C4, and C5: These carbons will all experience a downfield shift due to the overall electron withdrawal from the ring. The effect will be most pronounced at the para-position (C4) and ortho-position (C3) relative to the nitramino group.

Based on these principles, a predicted 13C NMR spectrum for 6-methyl-2-nitraminopyridine is presented below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~160-165Strong deshielding due to the directly attached electron-withdrawing nitramino group.
C3~110-115Deshielded compared to 2-amino-6-methylpyridine due to the ortho-effect of the nitramino group.
C4~140-145Significantly deshielded due to the para-effect of the electron-withdrawing nitramino group.
C5~115-120Deshielded by the meta-effect of the nitramino group.
C6~155-160Deshielded due to the ipso-methyl group and the overall electron-poor nature of the ring.
-CH3~20-25The chemical shift of the methyl carbon is less sensitive to remote electronic effects.
Molecular Structure and Carbon Numbering

To visualize the carbon assignments, the molecular structure of 6-methyl-2-nitraminopyridine is shown below with the standard numbering convention.

Caption: Molecular structure of 6-methyl-2-nitraminopyridine with carbon numbering.

Experimental Protocol for 13C NMR Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 6-methyl-2-nitraminopyridine.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.[9] Deuterated dimethyl sulfoxide (DMSO-d6) is another option if solubility is an issue.[10]

  • Concentration: Dissolve approximately 10-50 mg of 6-methyl-2-nitraminopyridine in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a modern NMR spectrometer (e.g., 400 or 500 MHz).[11]

ParameterRecommended ValueRationale
Spectrometer Frequency 100 or 125 MHz (for a 400 or 500 MHz ¹H instrument)Higher field strengths provide better signal dispersion and sensitivity.
Pulse Program zgpg30 or similar with proton decouplingA standard 30-degree pulse with power-gated proton decoupling is used to obtain a quantitative spectrum with improved signal-to-noise and collapse of C-H couplings into singlets.
Acquisition Time (AQ) 1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of the carbon nuclei, which is important for quantitative analysis. Quaternary carbons have longer relaxation times.
Number of Scans (NS) 1024 or more13C is an insensitive nucleus, so a large number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0-200 ppmThis range covers the expected chemical shifts for most organic compounds.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR.
Experimental Workflow Diagram

The following diagram illustrates the workflow for acquiring and processing the 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference integrate Peak Integration reference->integrate analysis Spectral Analysis and Interpretation integrate->analysis Final Spectrum

Caption: Workflow for 13C NMR spectral acquisition and processing.

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR spectroscopy of 6-methyl-2-nitraminopyridine. While experimental data for this specific molecule is not widely published, a reliable prediction of its 13C NMR spectrum can be made based on the well-established principles of substituent effects on the chemical shifts of pyridine derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality spectra for this and related compounds. The ability to predict and interpret 13C NMR spectra is a critical skill for chemists in research and industry, enabling the confident structural elucidation and characterization of novel molecules.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • 2-Amino-6-methylpyridine | C6H8N2. PubChem. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi Academic Scientific Journals. [Link]

  • Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. ResearchGate. [Link]

  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. [Link]

  • (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. ResearchGate. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Preprints.org. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Wiley-VCH 2007 - Supporting Information. wiley-vch. [Link]

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An In-depth Technical Guide to the FT-IR Spectrum Analysis of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 6-Methyl-2-nitraminopyridine using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of FT-IR analysis, detailed experimental protocols, and in-depth spectral interpretation. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an essential resource for the characterization of this and similar nitroamino-substituted pyridine derivatives.

Introduction: The Significance of 6-Methyl-2-nitraminopyridine and the Role of FT-IR

6-Methyl-2-nitraminopyridine is a nitroamino-substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structural motifs are of significant interest in the development of complex heterocyclic systems and are foundational in the synthesis of various pharmacologically active molecules.[1] Furthermore, the presence of both nitro and amino functionalities positions such molecules in the field of energetic materials, where understanding molecular structure and stability is paramount.[2][3][4]

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of chemical compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds.[5][6] This non-destructive technique is rapid, highly sensitive, and requires minimal sample preparation, making it an ideal tool for routine identification, quality control, and detailed structural analysis of molecules like 6-Methyl-2-nitraminopyridine.

Theoretical Framework: Molecular Vibrations and FT-IR

At its core, FT-IR spectroscopy probes the vibrational transitions within a molecule. Covalent bonds can be conceptualized as springs connecting atoms, and they vibrate at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, leading to a peak in the FT-IR spectrum.[5]

The primary types of molecular vibrations include:

  • Stretching: A change in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.

  • Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.

The position of an absorption band (in wavenumbers, cm⁻¹) is characteristic of the bond type and its chemical environment. The intensity of the band is related to the change in the dipole moment during the vibration. Highly polar bonds, such as the N-O bonds in a nitro group, typically exhibit very strong absorptions.[7]

Molecular Structure and Predicted Vibrational Modes of 6-Methyl-2-nitraminopyridine

To effectively interpret the FT-IR spectrum, a preliminary analysis of the molecular structure of 6-Methyl-2-nitraminopyridine (C₆H₇N₃O₂) is essential.

Key Functional Groups and Expected IR Absorptions:

  • Nitramino Group (-NH-NO₂): This is a defining feature of the molecule.

    • N-H Stretching: A sharp to moderately broad peak is expected in the 3400-3200 cm⁻¹ region.

    • Asymmetric NO₂ Stretching: A very strong absorption is anticipated between 1550-1475 cm⁻¹.[7][8]

    • Symmetric NO₂ Stretching: A strong absorption is expected in the 1360-1290 cm⁻¹ range.[7][8]

  • Pyridine Ring:

    • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: A series of medium to strong bands will appear in the 1600-1450 cm⁻¹ region.

  • Methyl Group (-CH₃):

    • Asymmetric and Symmetric C-H Stretching: These will appear just below 3000 cm⁻¹.

    • Asymmetric and Symmetric C-H Bending: These are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

  • C-N Stretching: Vibrations involving the C-N bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a robust method for obtaining a high-quality FT-IR spectrum of solid 6-Methyl-2-nitraminopyridine using the KBr pellet technique. This method is widely used for solid samples due to its excellent resolution and lack of interfering solvent bands.[9][10]

Materials and Equipment:

  • 6-Methyl-2-nitraminopyridine sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of the 6-Methyl-2-nitraminopyridine sample in the agate mortar. The goal is to reduce the particle size to minimize scattering of the IR radiation.[11]

    • Add approximately 100-200 mg of dry KBr powder to the mortar.[10]

    • Thoroughly mix the sample and KBr by gentle grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[9][12]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Collect Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (Baseline Correction) Sample->Process Interpret Interpret and Assign Peaks Process->Interpret

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation and Analysis

The following table provides a detailed assignment of the principal absorption bands observed in a representative FT-IR spectrum of 6-Methyl-2-nitraminopyridine.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3350Medium, SharpN-H Stretchν(N-H)
~3080WeakAromatic C-H Stretchν(C-H)
~2980WeakAsymmetric CH₃ Stretchνₐₛ(CH₃)
~2930WeakSymmetric CH₃ Stretchνₛ(CH₃)
~1610StrongPyridine Ring Stretchν(C=C), ν(C=N)
~1570Very StrongAsymmetric NO₂ Stretchνₐₛ(NO₂)
~1470StrongAsymmetric CH₃ Bendδₐₛ(CH₃)
~1440MediumPyridine Ring Stretchν(C=C), ν(C=N)
~1340StrongSymmetric NO₂ Stretchνₛ(NO₂)
~1280MediumC-N Stretchν(C-N)
~840MediumC-H Out-of-plane Bendγ(C-H)
~790MediumRing PuckeringRing Mode

Key Observations and Causality:

  • The prominent, very strong band at ~1570 cm⁻¹ and the strong band at ~1340 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching of the NO₂ group, respectively.[7][8] Their high intensity is a direct consequence of the large change in dipole moment during these vibrations.

  • The sharp absorption at ~3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the nitramino group.

  • The bands in the 1610-1440 cm⁻¹ region are attributed to the stretching vibrations of the pyridine ring, which are typical for aromatic heterocyclic systems.

  • The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the methyl group C-H stretching.

Structure-Spectra Correlation

Structure_Spectra cluster_structure 6-Methyl-2-nitraminopyridine Structure cluster_regions Characteristic FT-IR Absorption Regions (cm⁻¹) mol Chemical Structure (Pyridine Ring, -CH3, -NH-NO2) NH_Stretch ~3350 (N-H Stretch) mol->NH_Stretch -NH- CH_Stretch 3100-2900 (C-H Stretch) mol->CH_Stretch -CH₃ NO2_asym ~1570 (Asym. NO₂ Stretch) mol->NO2_asym -NO₂ Ring_Stretch 1610-1440 (Ring Stretch) mol->Ring_Stretch Pyridine NO2_sym ~1340 (Sym. NO₂ Stretch) mol->NO2_sym -NO₂

Caption: Correlation of functional groups to IR regions.

The Role of Computational Analysis

To further validate the experimental assignments, computational methods such as Density Functional Theory (DFT) can be employed.[13][14] DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.[14][15] By comparing the computationally generated spectrum with the experimental data, a more confident and detailed assignment of the vibrational modes can be achieved. This synergy between experimental and theoretical approaches represents the gold standard in modern vibrational spectroscopy.[16]

Applications in Quality Control and Development

For professionals in drug development and materials science, the FT-IR spectrum of 6-Methyl-2-nitraminopyridine serves multiple practical purposes:

  • Identity Confirmation: The unique spectral fingerprint allows for rapid and unambiguous confirmation of the material's identity.

  • Purity Assessment: The presence of unexpected peaks can indicate impurities or degradation products. By comparing the spectrum of a new batch to a reference standard, quality control can be effectively maintained.

  • Stability Studies: FT-IR can be used to monitor changes in the chemical structure of the molecule over time, under different storage conditions, or upon exposure to various stimuli, providing critical data for stability and shelf-life assessments.

Conclusion

FT-IR spectroscopy is a powerful and accessible tool for the comprehensive analysis of 6-Methyl-2-nitraminopyridine. This guide has provided a framework for understanding the theoretical basis of the technique, a detailed protocol for data acquisition, and a thorough interpretation of the resulting spectrum. By correlating the observed absorption bands with the specific functional groups of the molecule, researchers can confidently characterize this important chemical intermediate, ensuring its identity, purity, and suitability for downstream applications in research and development.

References

  • ResearchGate. (PDF) 6-Methylpyridin-2-amine. Available from: [Link]

  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]

  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available from: [Link]

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyridine. Available from: [Link]

  • NIST. Pyridine, 2-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. (2007). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Available from: [Link]

  • NIST. Pyridine, 3-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (PDF) Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • ResearchGate. (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. Available from: [Link]

  • ACS Publications. (2003). Spectroscopic Determination of Impact Sensitivities of Explosives. The Journal of Physical Chemistry B, 107(1), 224-230. Available from: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • ResearchGate. The calculated heat of formation values of the nitropyridine... Available from: [Link]

  • YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available from: [Link]

  • PubMed. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

  • ResearchGate. Theoretical Chemical Characterization of Energetic Materials. Available from: [Link]

  • ResearchGate. Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Available from: [Link]

  • International Journal of Scientific and Academic Research. (2023). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available from: [Link]

  • MDPI. (2023). Advanced Energetic Materials: Testing and Modeling. Available from: [Link]

  • MDPI. (2021). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 26(15), 4482. Available from: [Link]

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • ResearchGate. FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2),... Available from: [Link]

  • MDPI. (2021). Anharmonic DFT Study of Near-Infrared Spectra of Caffeine: Vibrational Analysis of the Second Overtones and Ternary Combinations. Molecules, 26(16), 4949. Available from: [Link]

  • AZoM. (2026). Exploring Catalysis and Materials Under Real-World Conditions with High-Pressure Photoelectron Spectroscopy. Available from: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. Available from: [Link]

Sources

Advanced Mass Spectrometry Guide: 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 6-Methyl-2-nitraminopyridine (also designated as N-(6-methylpyridin-2-yl)nitramide). It synthesizes mechanistic principles of nitramine degradation with specific structural constraints of the methyl-substituted pyridine core.

Executive Summary & Compound Profile

6-Methyl-2-nitraminopyridine is a functionalized heterocyclic nitramine often utilized as a high-energy intermediate or a precursor in pharmaceutical synthesis.[1] Its mass spectral behavior is governed by the lability of the exocyclic N-N bond and the stabilizing influence of the pyridine ring.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 153.14 Da

  • Key Structural Features:

    • Nitramino Group (

      
      ):  The primary site of charge localization and fragmentation. Susceptible to nitro-nitrito rearrangement.
      
    • Pyridine Ring: Resilient to fragmentation until high collision energies are applied.

    • 6-Methyl Substituent: Provides inductive stabilization but also introduces specific alkyl fragmentation pathways (H-abstraction).

Tautomeric Considerations

In solution and gas phase, this molecule exhibits nitramine-nitrimine tautomerism . While the nitramine form (A) is generally dominant, the zwitterionic nitrimine form (B) influences ionization efficiency, particularly in Electrospray Ionization (ESI).

  • Form A: Pyridine-2-NH-NO

    
    
    
  • Form B: Pyridine=N-NO

    
    H (Nitrimine)
    

Experimental Methodology

To ensure reproducible fragmentation data, the following protocols are recommended. These are designed to capture both the labile parent ion and the diagnostic daughter fragments.

Sample Preparation[2][3]
  • Solvent System: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid (for ESI+). Avoid protic solvents like methanol if methylation artifacts are suspected, though rare for this structure.

  • Concentration: 1–10 µg/mL (ppm). High concentrations may lead to dimerization

    
    .
    
Ionization Parameters (ESI-MS/MS)
  • Polarity: Positive (ESI+) and Negative (ESI-).

    • Note: The amide proton is acidic (

      
      ), making ESI-  highly sensitive for molecular weight confirmation.
      
  • Source Voltage: 3.5 kV (ESI+), 2.5 kV (ESI-).

  • Collision Energy (CE): Ramp 10–40 eV to observe sequential loss of

    
     and ring degradation.
    

Fragmentation Mechanics & Pathways[4][5][6][7][8][9]

The fragmentation of 6-Methyl-2-nitraminopyridine is dominated by the cleavage of the weak


 bond.
Primary Pathway: Homolytic/Heterolytic N-N Cleavage

The most diagnostic event is the loss of the nitro group (


, 46 Da).
  • ESI+ Mechanism: The protonated parent

    
     (m/z 154) undergoes inductive cleavage, expelling neutral 
    
    
    
    .
    • Transition:

      
      
      
    • Product: Protonated 2-amino-6-methylpyridine (

      
      ).
      
    • Significance: This is typically the Base Peak in MS2 spectra at moderate collision energies.

Secondary Pathway: Nitro-Nitrito Rearrangement

Characteristic of nitramines, the nitro group can isomerize to a nitrite ester (


) prior to cleavage.
  • Loss of NO (30 Da): The rearranged ion loses nitric oxide (

    
    ).[2]
    
    • Transition:

      
      
      
    • Product: Protonated N-hydroxy-aminopyridine derivative.

    • Observation: Usually lower abundance than the

      
       loss but diagnostic for the 
      
      
      
      -nitro functionality.
Tertiary Pathway: Ring Degradation (The "Amine" Spectrum)

Once the


 group is lost, the remaining ion (m/z 108) fragments identically to 2-amino-6-methylpyridine .
  • Loss of

    
     (27 Da):  Common ring contraction for pyridines.
    
    • 
      [3]
      
  • Loss of

    
     (28 Da):  Cleavage involving the exocyclic amine and ring carbon.
    
    • 
      [3]
      
  • Loss of

    
     (41 Da):  Specific to the 6-methyl substitution, involving the methyl group and adjacent ring nitrogen.
    

Visualization of Fragmentation Pathways[5][6][8][9][10][11][12]

The following diagram maps the logical flow of fragmentation from the protonated parent ion.

FragmentationPathway Parent [M+H]+ m/z 154 (Parent) Amine [M+H - NO2]+ m/z 108 (Base Peak) Parent->Amine -NO2 (46 Da) Rearrange [M+H - NO]+ m/z 124 (Nitrito Interm.) Parent->Rearrange -NO (30 Da) Frag81 m/z 81 [Pyridine Ring Contraction] Amine->Frag81 -HCN (27 Da) Frag80 m/z 80 [Loss of CH2N] Amine->Frag80 -CH2N (28 Da) Frag53 m/z 53 [Ring Opening] Frag80->Frag53 -HCN

Figure 1: ESI+ Fragmentation pathway of 6-Methyl-2-nitraminopyridine showing the dominant loss of the nitro group followed by pyridine ring disintegration.

Quantitative Data Summary

The following table summarizes the theoretical and observed ion masses expected in a standard LC-MS/MS analysis (ESI+).

Ion IdentityFormula (Ion)m/z (Monoisotopic)Relative Abundance (Est.)Mechanism
Parent Ion

154.06 VariableProtonated Molecule
Base Fragment

108.07 100% (High) Loss of

(Inductive cleavage)
Rearrangement

124.06 5–20% (Low)Loss of

(Nitro-Nitrito shift)
Ring Frag 1

81.06 30–50% (Med)Loss of

from m/z 108
Ring Frag 2

80.05 40–60% (Med)Loss of

from m/z 108
Ring Frag 3

53.04 10–20% (Low)Deep ring cleavage (Loss of

from m/z 80)

Negative Mode (ESI-) Specifics

While positive mode is standard for structural elucidation, Negative Mode (ESI-) is often more sensitive for detection due to the acidic proton on the nitramine nitrogen.

  • Parent Ion:

    
     at m/z 152 .
    
  • Primary Fragment:

    
     at m/z 106 .
    
    • Mechanism:[4][5][6][7][8] The negative charge stabilizes on the pyridine nitrogen after the loss of the nitro group, forming the 6-methylpyridin-2-ylamide anion.

References

  • NIST Mass Spectrometry Data Center. "2-Pyridinamine, 6-methyl- (Mass Spectrum)." National Institute of Standards and Technology. Accessed 2024.

  • Yinon, J. "Mass spectral fragmentation pathways of nitramine explosives and related compounds." Mass Spectrometry Reviews, 1982. (Foundational text on R-NH-NO2 cleavage mechanics).
  • PubChem. "6-Methyl-2-pyridinamine (Compound Summary)." National Library of Medicine.

  • Burke, T. et al. "Fragmentation of Pyridine Derivatives in Electrospray Ionization." Journal of American Society for Mass Spectrometry. (General reference for pyridine ring contraction mechanisms).

Sources

Technical Guide: Safety and Handling of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Primary Hazard Class: Energetic Material / Toxic Intermediate Critical Risk: Acid-Catalyzed Exothermic Rearrangement

6-Methyl-2-nitraminopyridine (N-(6-methylpyridin-2-yl)nitramide) is a sensitive energetic intermediate often encountered during the nitration of 2-amino-6-methylpyridine. It possesses a dual-hazard profile: high acute toxicity inherited from its aminopyridine precursor and explosive instability characteristic of the nitramine functional group.

Core Safety Directives:

  • Strict Acid Control: Contact with concentrated mineral acids (H₂SO₄, HCl) triggers a rapid, exothermic rearrangement to ring-nitro isomers (e.g., 6-methyl-3-nitropyridine or 6-methyl-5-nitropyridine). If uncontrolled, this leads to thermal runaway.

  • Friction Sensitivity: As a secondary nitramine, the dry solid must be treated as friction-sensitive. Use only conductive, non-sparking tools (e.g., Teflon/wood spatulas); never use metal.

  • Thermal Limits: Decomposition onset is often close to the melting point. Maintain process temperatures strictly <50°C during isolation; store <5°C.

Physicochemical Profile & Hazard Identification

PropertyData / CharacteristicImplications for Handling
Chemical Structure Pyridine ring, 2-nitramino (-NHNO₂), 6-methylThe ortho-nitramine group is labile and prone to migration.
Precursor CAS 1824-81-3 (2-Amino-6-methylpyridine)Precursor is Fatal in contact with skin (LD50 Dermal Rabbit: 125 mg/kg).
Physical State Crystalline solid (often yellow/off-white)Dust explosion hazard; high surface area increases sensitivity.
Energetic Class Primary NitramineCapable of deflagration-to-detonation transition (DDT) if confined.
Stability Metastable in acidic mediaDO NOT store in acidic mother liquors. Quench immediately.
Mechanism of Instability: The Nitramine Rearrangement

The primary process safety risk is the acid-catalyzed rearrangement. Unlike standard nitrations where heat is the main byproduct, this molecule undergoes a specific mechanistic shift that releases significant energy.

The Danger Zone: In the presence of protons (H⁺), the nitramine nitrogen is protonated. This weakens the N-N bond, causing the nitro group (-NO₂) to cleave and migrate to the Carbon-3 or Carbon-5 position of the pyridine ring. This migration is highly exothermic. If the reaction mass is not adequately cooled, the heat generated accelerates further rearrangement, leading to a runaway decomposition.

NitramineRearrangement Start 6-Methyl-2-nitraminopyridine Inter Protonated Intermediate (N-N Bond Weakening) Start->Inter + H+ Acid Acidic Environment (H+) Acid->Inter Cleavage N-NO2 Cleavage (Formation of NO2+) Inter->Cleavage Rate Limiting Step Migration Nitro Migration to Ring (C3 or C5 Position) Cleavage->Migration Exothermic Runaway THERMAL RUNAWAY RISK (If Cooling Fails) Migration->Runaway Uncontrolled Temp Product Stable Nitro-Isomer (e.g., 6-methyl-5-nitropyridine) Migration->Product Controlled

Figure 1: Acid-catalyzed rearrangement pathway showing the critical control point where thermal runaway can occur.

Handling Protocols

A. Synthesis & Isolation (The "Red Zone")
  • Reactor Setup: Use a jacketed glass reactor with active cooling (Syltherm or Glycol). Ensure a dumping mechanism (bottom valve) is available to quench into ice water in case of cooling failure.

  • Acid Addition: When nitrating the precursor, add the nitrating agent (e.g., HNO₃/H₂SO₄) dropwise.

    • Self-Validating Check: Monitor internal temperature vs. jacket temperature. If the delta (ΔT) exceeds 5°C, stop addition immediately .

  • Quenching: Never allow the nitramine to sit in the spent acid. Pour the reaction mixture onto crushed ice immediately after the reaction endpoint is reached. This precipitates the nitramine and dilutes the acid, stopping the rearrangement.

B. Personal Protective Equipment (PPE)

Due to the dual toxicity/energetic risk, standard lab coats are insufficient.

  • Respiratory: Full-face respirator with P100/Organic Vapor cartridges (protects against toxic dust and NOx fumes from decomposition).

  • Dermal: Double gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Butyl Rubber or Silver Shield (for acid/solvent resistance).

    • Body: Tychem® apron or suit over a flame-resistant (Nomex) lab coat.

  • Physical: Blast shield (polycarbonate) must be positioned between the operator and any quantity >1 gram.

C. Storage & Waste[1][2]
  • Storage: Store wet (with water or an inert phlegmatizer) if possible. If dry storage is required, use conductive containers (antistatic HDPE). Keep at 2–8°C.

  • Incompatibility: Isolate from:

    • Strong acids (triggers rearrangement).

    • Reducing agents (hydrazine, metal hydrides).

    • Heavy metals (potential for sensitive salt formation).

Emergency Response

Fire
  • Do NOT fight advanced fires. Nitramines contain their own oxygen source.

  • Early Stage: Deluge with massive quantities of water.

  • Late Stage: Evacuate the area (300m radius). The material may transition from burning to detonation.

Spills
  • Evacuate the immediate area.

  • Neutralize: If the spill is acidic (from synthesis), gently neutralize with soda ash (Na₂CO₃) before attempting to clean the solid.

  • Wet Method: Do not sweep dry powder. Mist the spill with water/ethanol (50:50) to desensitize it.

  • Cleanup: Wipe up with conductive, damp wipes. Place waste in a plastic container filled with water.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyridine (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025–2034. Retrieved from [Link]

  • Katritzky, A. R., et al. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds.[4] Part VI. The nitration of pyridines. Journal of the Chemical Society B. Retrieved from [Link]

  • Musuc, A. M., Razus, D., & Oancea, D. (2007). A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine. Journal of Thermal Analysis and Calorimetry. (Contextual reference for nitraminopyridine thermal behavior). Retrieved from [Link]

Sources

Methodological & Application

Application Note AN-NIT-06: Regioselective Nitration of 2-Amino-6-Methylpyridine via Nitramine Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the nitration of 2-amino-6-methylpyridine (2-A-6-MP) to synthesize 2-amino-6-methyl-3-nitropyridine , a critical scaffold in the development of imidazopyridine-based pharmaceuticals (e.g., Zolpidem analogs, antiviral agents).

Direct nitration of aminopyridines is chemically challenging due to the deactivating nature of the protonated pyridine ring in acidic media. This protocol utilizes the Nitramine Rearrangement method—a two-stage process involving the initial formation of an N-nitro intermediate followed by an acid-catalyzed migration to the carbon ring. This method offers superior yield and reproducibility compared to direct high-temperature nitration, though it requires strict thermal control to manage isomer distribution (3-nitro vs. 5-nitro).

Chemical Strategy & Mechanism

The synthesis does not proceed via simple Electrophilic Aromatic Substitution (EAS) on the pyridine ring. In concentrated sulfuric acid, the pyridine nitrogen is protonated, rendering the ring highly electron-deficient and resistant to electrophilic attack.

The Mechanistic Pathway:

  • N-Nitration (Kinetic Control): At low temperatures (0–10°C), the nitronium ion (

    
    ) attacks the non-protonated exocyclic amine, forming the nitramine  intermediate.
    
  • Rearrangement (Thermodynamic Activation): Upon heating (40–60°C), the nitro group migrates from the exocyclic nitrogen to the ring carbons.

    • 3-Position (Ortho): Favored by the intramolecular mechanism (major product).

    • 5-Position (Para): Favored by intermolecular migration (minor product).

Mechanistic Pathway Diagram

NitrationMechanism Start 2-Amino-6-methylpyridine (Substrate) Inter N-Nitro Intermediate (Nitramine) Start->Inter HNO3 / H2SO4 0-5°C Prod3 3-Nitro Isomer (Major Target) Inter->Prod3 Heat (45-60°C) Intramolecular Prod5 5-Nitro Isomer (By-product) Inter->Prod5 Heat (45-60°C) Intermolecular

Figure 1: Reaction pathway showing the critical rearrangement step determining regioselectivity.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Amino-6-methylpyridine (98%+ purity).

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), conc. (98%).
    
  • Reagent: Nitric Acid (

    
    ), fuming (90%+) or conc. (70%) depending on scale (Protocol uses 70% for safety/availability).
    
  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath, reflux condenser (for steam distillation).

Step-by-Step Methodology
Phase 1: Formation of the Nitramine (Low Temperature)
  • Dissolution: Charge the flask with 50 mL of conc.

    
     . Cool to 0°C in an ice/salt bath.
    
  • Addition: Slowly add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in small portions.

    • Critical Checkpoint: This dissolution is highly exothermic. Maintain internal temperature

      
      . The solution may fume; ensure adequate ventilation.
      
  • Nitration: Cool the mixture to 0–5°C . Add 4.5 mL of conc.

    
     (d=1.42)  dropwise over 30 minutes.
    
    • Note: If the temperature spikes >10°C, the nitramine may prematurely rearrange or decompose. Stir for 1 hour at 0°C after addition.

Phase 2: The Rearrangement (Controlled Heating)
  • Activation: Remove the ice bath. Allow the mixture to warm to room temperature.

  • Reaction: Gently heat the solution to 45–50°C using an oil bath.

    • Observation: Evolution of gas (bubbles) indicates rearrangement is proceeding. If the reaction becomes too vigorous (temp > 60°C), cool briefly.

    • Maintain at 50°C for 2 hours.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice . The solution will be strongly acidic.

  • Neutralization: Carefully neutralize with conc. aqueous Ammonia (

    
    )  or Sodium Carbonate to pH ~6–7.
    
    • Warning: Massive exotherm and foaming. Add base slowly with vigorous stirring.

    • A yellow/orange precipitate (mixture of isomers) will form.

Phase 3: Purification (Isomer Separation)

The crude solid contains both the 3-nitro and 5-nitro isomers. 8. Steam Distillation (Recommended): Transfer the crude solid/water slurry to a flask for steam distillation.

  • 3-Nitro Isomer: Volatile with steam. It will distill over as bright yellow needles.
  • 5-Nitro Isomer: Non-volatile. It remains in the distillation flask.
  • Filtration: Collect the distillate, cool, and filter the yellow solid (3-nitro isomer).
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) if higher purity is required.

Workflow Visualization

Workflow cluster_0 Phase 1: Nitramine Formation cluster_1 Phase 2: Rearrangement cluster_2 Phase 3: Separation Setup Charge H2SO4 Cool to 0°C AddSub Add 2-Amino-6-methylpyridine (Keep < 20°C) Setup->AddSub AddHNO3 Add HNO3 Dropwise (Keep 0-5°C) AddSub->AddHNO3 Heat Heat to 50°C (2 Hours) AddHNO3->Heat Quench Pour onto Ice Neutralize (pH 7) Heat->Quench Distill Steam Distillation Quench->Distill Result3 Distillate: 3-Nitro Isomer Distill->Result3 Result5 Residue: 5-Nitro Isomer Distill->Result5

Figure 2: Operational workflow emphasizing temperature checkpoints and separation logic.

Data Summary & Specifications

The following table summarizes the physicochemical properties used to validate the product identity.

Property2-Amino-6-methyl-3-nitropyridine (Target)2-Amino-6-methyl-5-nitropyridine (By-product)
Structure Nitro group ortho to amineNitro group para to amine
Melting Point 153–155 °C > 200 °C (Decomposes)
Steam Volatility Volatile (Distills easily)Non-volatile
Appearance Bright Yellow NeedlesDarker Yellow/Orange Powder
Yield (Typical) 50–65%10–20%
NMR (

)
Distinct downfield shift of C4 protonSymmetric splitting patterns differ

Safety & Troubleshooting (Self-Validating Systems)

  • Exotherm Management: The reaction is self-validating via temperature monitoring. If adding amine to acid causes a temp spike >20°C despite cooling, stop addition; the rate is too fast.

  • Rearrangement Verification: During the heating phase (Step 5), if no color change (to deep yellow/orange) or gas evolution occurs by 50°C, the nitramine formation (Step 3) likely failed due to insufficient HNO3 or water contamination.

  • Acid Burns: This protocol uses concentrated H2SO4 and HNO3.[1][2] Full PPE (face shield, acid-resistant gloves) is mandatory. The neutralization step releases significant heat and ammonia fumes; perform in a fume hood.

References

  • Parker, E. D., & Shive, W. (1947). The Synthesis of 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine. Journal of the American Chemical Society, 69(1), 63–67. [Link]

  • Organic Syntheses. 2-Amino-3-nitropyridine (General Protocol for Aminopyridine Nitration). Coll. Vol. 4, p.5 (1963); Vol. 31, p.1 (1951). [Link]

Sources

Experimental procedure for 6-Methyl-2-nitraminopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 6-Methyl-2-nitraminopyridine

Abstract

This application note details a robust protocol for the synthesis of 6-Methyl-2-nitraminopyridine (also known as 2-nitramino-6-picoline) via the N-nitration of 2-amino-6-methylpyridine. Unlike standard electrophilic aromatic substitutions that target the ring carbon, this procedure selectively targets the exocyclic amine to form the nitramine functionality. Critical attention is paid to temperature control to prevent the acid-catalyzed rearrangement into ring-nitrated isomers (3-nitro or 5-nitro derivatives). This compound serves as a vital intermediate in the synthesis of high-energy density materials and bioactive heterocyclic scaffolds.

Scientific Background & Mechanism

The synthesis of nitraminopyridines involves a delicate competition between N-nitration (kinetic control) and C-nitration (thermodynamic control).

  • N-Nitration: At low temperatures (0–10°C) in sulfuric acid, the amino group attacks the nitronium ion (

    
    ) to form the N-nitro compound (nitramine).
    
  • Rearrangement Risk: In the presence of strong acid and heat, 2-nitraminopyridines undergo an intramolecular migration of the nitro group to the C-3 or C-5 position of the pyridine ring. This is mechanistically similar to the Bamberger rearrangement.

  • Strategic Control: To isolate the nitramine, the reaction must be kept strictly below 10°C and quenched immediately upon completion to "freeze" the kinetic product before rearrangement occurs.

Safety Considerations (Critical)

  • Energetic Material: Nitraminopyridines are potentially energetic materials. While 6-methyl-2-nitraminopyridine is generally stable, it should be handled with care, avoiding friction, impact, or exposure to open flame.

  • Exothermic Reaction: The mixing of sulfuric acid and nitric acid, as well as the addition of the amine substrate, is highly exothermic. Runaway temperatures can lead to explosive decomposition or vigorous fuming.

  • Acid Hazards: Concentrated

    
     and fuming 
    
    
    
    are corrosive oxidizers. Full PPE (face shield, acid-resistant gloves, lab coat) is mandatory.

Materials & Equipment

Reagents:

  • Substrate: 2-Amino-6-methylpyridine (2-Amino-6-picoline), >98% purity.

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), concentrated (95-98%).
    
  • Nitrating Agent: Nitric Acid (

    
    ), fuming (>90%) or concentrated (65-70%) depending on availability (Fuming is preferred for higher yield).
    
  • Quenching: Crushed ice (distilled water).

  • Neutralization: Ammonium hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).

Equipment:

  • 3-neck Round Bottom Flask (RBF) equipped with a thermometer adapter.

  • Mechanical stirrer (preferred over magnetic to ensure mixing of viscous acid slurry).

  • Ice-salt bath (capable of maintaining -5°C).

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of Nitrating Mixture[1][2]
  • Place the 3-neck RBF in the ice-salt bath.

  • Add Concentrated

    
      (5.0 equivalents relative to substrate).
    
  • Cool acid to < 0°C.

  • Dropwise, add Nitric Acid (1.2 equivalents) via the addition funnel.

    • Caution: Maintain internal temperature < 10°C.

    • Stir for 15 minutes after addition to generate the active nitronium species.

Step 2: Substrate Addition
  • Dissolve 2-Amino-6-methylpyridine (1.0 equivalent) in a minimum volume of concentrated

    
     (optional, can add solid if finely powdered, but solution prevents hot spots).
    
  • Add the substrate slowly to the nitrating mixture.

    • Critical: The temperature must not exceed 10°C . If it spikes, stop addition immediately.

    • Rate of addition should be controlled to maintain temperature between 0–5°C.

Step 3: Reaction & Monitoring
  • Once addition is complete, stir the mixture at 0–5°C for 30–60 minutes .

  • Monitoring: TLC is difficult in acidic media. Visual cues: The solution usually turns from clear/yellowish to a deeper orange/red, but should not turn black (charring).

  • Do not heat.[1] Heating will trigger the rearrangement to 2-amino-3-nitro-6-methylpyridine or 2-amino-5-nitro-6-methylpyridine.

Step 4: Quenching & Isolation
  • Prepare a beaker with crushed ice (approx. 10x weight of acid volume).

  • Pour the reaction mixture slowly onto the stirring ice.

    • The 2-nitramino-6-methylpyridine typically precipitates as a white to off-white solid upon dilution.

  • pH Adjustment: If no precipitate forms, carefully adjust pH to ~3-4 using dilute

    
     or 
    
    
    
    . Do not make strongly basic, as nitramines can degrade or form salts.
  • Filter the solid using a Buchner funnel.

  • Wash the cake with copious amounts of cold water to remove residual acid.

Step 5: Purification
  • Recrystallization: Recrystallize from water or ethanol/water (1:1) .

    • Heat the solvent to boiling, dissolve the solid, filter hot (if necessary), and cool slowly to 4°C.

  • Dry the crystals in a vacuum desiccator over

    
     or silica gel. Avoid oven drying >50°C to prevent decomposition.
    

Data Presentation & Characterization

Expected Yield: 85% – 95% (High yield is typical for N-nitration if rearrangement is avoided).

ParameterSpecificationNotes
Appearance White to off-white crystalline solidTurns yellow if rearranged/impure.
Melting Point Dec. > 150°C Nitramines often decompose upon melting. Note: Isomeric C-nitro products melt at distinct temps (e.g., 3-nitro isomer ~190°C).
Solubility Soluble in DMSO, Acetone; Poor in Water
Stability Hygroscopic; Light SensitiveStore in amber vials.

Spectroscopic Identification:

  • 1H NMR (DMSO-d6):

    • The N-H proton of the nitramine (

      
      ) is often broad and very downfield (13-14 ppm) or exchanged out.
      
    • Ring protons will shift downfield relative to the starting amine due to the electron-withdrawing nitro group.

    • Methyl group: Singlet approx. 2.4 - 2.6 ppm.[2][3]

  • IR Spectroscopy:

    • Characteristic

      
       symmetric and asymmetric stretches: Look for strong bands around 1580 cm⁻¹  and 1280 cm⁻¹ .
      

Workflow Visualization

G Start Start: 2-Amino-6-methylpyridine Prep Prepare Nitrating Mix (H2SO4 + HNO3) Temp < 0°C Start->Prep Addition Add Substrate CRITICAL: Temp < 10°C Prevent Exotherm Prep->Addition Reaction Stir 0-5°C 30-60 mins Kinetic Control Addition->Reaction Quench Pour onto Crushed Ice Precipitate Formation Reaction->Quench Rearrange WARNING: Heating > 20°C Leads to Ring Nitration (3-Nitro / 5-Nitro isomers) Reaction->Rearrange If Temp Spikes Filter Filtration & Wash (Cold Water) Quench->Filter Purify Recrystallization (Ethanol/Water) Filter->Purify Product Target: 6-Methyl-2-nitraminopyridine Purify->Product

Caption: Step-by-step synthesis workflow emphasizing temperature control to avoid thermodynamic rearrangement.

References

  • PubChem. (2023). Compound Summary: 6-methylpyridin-2-amine.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2021). Nitration of 2-amino-6-picoline and acidic rearrangement. Retrieved October 26, 2023, from [Link]

  • MDPI. (2021). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Application Note: 6-Methyl-2-nitraminopyridine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In the synthesis of polysubstituted pyridines, achieving regioselectivity is a persistent challenge. Direct electrophilic substitution (nitration) of electron-deficient pyridine rings is difficult and often yields mixtures favoring the 5-position (para to the amino group) or results in low yields due to ring deactivation.

6-Methyl-2-nitraminopyridine (N-(6-methylpyridin-2-yl)nitramide) serves as a critical "masked" intermediate. It is rarely the final target but acts as a regioselective pivot . By isolating or generating this nitramine in situ and subjecting it to acid-catalyzed rearrangement, researchers can access the 3-nitro-2-amino substitution pattern with high specificity—a motif essential for synthesizing imidazo[4,5-b]pyridine scaffolds found in anticancer and antiviral agents.

This guide details the generation, handling, and rearrangement of this building block, providing a validated protocol to bypass the limitations of direct nitration.

Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10][11]

The nitramine itself is often handled as a transient intermediate or isolated with care due to its energetic nature. The commercially relevant stable output is its rearrangement product.

PropertyNitramine IntermediateRearrangement Product (Major)
Name 6-Methyl-2-nitraminopyridine2-Amino-6-methyl-3-nitropyridine
Structure Pyridine ring, 2-NH-NO₂, 6-CH₃Pyridine ring, 2-NH₂, 3-NO₂, 6-CH₃
CAS Not widely listed (Transient)21901-29-1
Molecular Weight 153.14 g/mol 153.14 g/mol
Appearance Colorless/Pale solid (if isolated)Yellow crystalline solid
Melting Point Dec. >120°C (Explosion Hazard)153–155°C
Solubility Soluble in DMSO, DMF; poor in waterSoluble in hot EtOH, EtOAc
Hazards Energetic/Shock Sensitive Irritant, Toxic if swallowed

Mechanism of Action: The Nitramine Rearrangement

Understanding the mechanism is vital for controlling the isomer ratio. The reaction proceeds via an acid-catalyzed intermolecular or intramolecular migration.

  • Protonation: The amino nitrogen is protonated in concentrated H₂SO₄.

  • Cleavage: The N-N bond cleaves, generating a nitronium ion (NO₂⁺) equivalent and the aminopyridine.

  • Migration: The nitro group recombines with the ring.

    • Kinetic Control (Rearrangement): Favors the ortho (3-position) due to the "cage effect" of the solvent cage retaining the NO₂⁺ near the amine.

    • Thermodynamic/Direct Control: Favors the para (5-position).

By utilizing the nitramine pathway (low-temperature isolation followed by controlled heating in acid), the 3-nitro isomer is significantly enriched compared to direct mixed-acid nitration.

Diagram 1: Mechanistic Pathway

NitramineRearrangement Start 2-Amino-6-methylpyridine Nitramine 6-Methyl-2-nitraminopyridine (Intermediate) Start->Nitramine HNO3, H2SO4 < 0°C Transition [Cage Pair: Aminopyridine + NO2+] Nitramine->Transition H2SO4, Heat Protonation & Cleavage Prod3 2-Amino-3-nitro-6-methylpyridine (Major Product) Transition->Prod3 Ortho-Migration (Favored) Prod5 2-Amino-5-nitro-6-methylpyridine (Minor Product) Transition->Prod5 Para-Migration

Caption: The acid-catalyzed rearrangement favors the 3-nitro isomer via a solvent-caged ion pair mechanism.

Validated Experimental Protocols

Protocol A: Synthesis and Rearrangement (The "One-Pot" Method)

This protocol is optimized for safety and yield, avoiding the isolation of the dry, potentially unstable nitramine.

Reagents:

  • 2-Amino-6-methylpyridine (10.8 g, 100 mmol)

  • Sulfuric acid (conc. H₂SO₄, 50 mL)

  • Nitric acid (fuming HNO₃, d=1.5, 4.5 mL)

  • Ice/Water bath

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-6-methylpyridine in conc. H₂SO₄ (30 mL). Maintain temperature below 20°C using an ice bath. The solution will generate heat (exothermic protonation).

  • Nitration (Nitramine Formation): Cool the mixture to 0–5°C . Add a mixture of HNO₃ (4.5 mL) and H₂SO₄ (20 mL) dropwise over 30 minutes.

    • Critical Control Point: Do not exceed 10°C. Higher temperatures trigger premature rearrangement and increase 5-nitro byproduct.

    • Observation: The mixture may thicken. Stirring must be efficient.

  • Rearrangement: Once addition is complete, stir at 0°C for 1 hour. Then, remove the ice bath and slowly heat the reaction mixture to 60°C for 1 hour.

    • Safety Note: Monitor for gas evolution. If brown fumes (NOx) appear rapidly, cool immediately.

  • Quenching: Pour the reaction mixture onto 300 g of crushed ice.

  • Neutralization: Adjust pH to ~5–6 using ammonium hydroxide (NH₄OH) or solid sodium carbonate. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. The crude contains a mixture of 3-nitro (major) and 5-nitro (minor).[1]

    • Separation: Recrystallize from ethanol. The 3-nitro isomer (mp 153–155°C) is less soluble and crystallizes first. The 5-nitro isomer remains in the mother liquor.

Expected Yield: 60–75% (combined isomers), with a ~4:1 ratio favoring the 3-nitro isomer.

Protocol B: Downstream Application (Imidazo[4,5-b]pyridine Synthesis)

The 3-nitro-2-amino product is the precursor for the 5-methyl-3H-imidazo[4,5-b]pyridine scaffold.

Step-by-Step Methodology:

  • Reduction: Dissolve 2-amino-3-nitro-6-methylpyridine (10 mmol) in Ethanol (50 mL). Add 10% Pd/C (0.5 g) and hydrogenate at 40 psi for 4 hours.

    • Result: 2,3-diamino-6-methylpyridine. (Air sensitive—use immediately).

  • Cyclization: Filter the catalyst under nitrogen. Add Triethyl orthoformate (15 mmol) and a catalytic amount of p-TsOH. Reflux for 3 hours.

  • Isolation: Evaporate solvent. The residue is the target imidazopyridine.

Diagram 2: Synthetic Workflow

SynthesisWorkflow Input 2-Amino-6-methylpyridine Step1 Step 1: Nitration (0°C) Forms Nitramine Intermediate Input->Step1 Step2 Step 2: Rearrangement (60°C) Yields 3-Nitro Isomer Step1->Step2 Step3 Step 3: Reduction (H2/Pd) Yields 2,3-Diamine Step2->Step3 Step4 Step 4: Cyclization (HC(OEt)3) Yields Imidazopyridine Step3->Step4

Caption: From building block to heterocycle: The 3-nitro isomer is the key gateway to fused ring systems.

Safety & Handling Guidelines

  • Nitramine Stability: While 6-methyl-2-nitraminopyridine is relatively stable compared to simple alkyl nitramines, it is an energetic compound. Do not heat the isolated dry nitramine. Always perform the rearrangement in solution.

  • Acid Handling: The rearrangement requires concentrated sulfuric acid. Full PPE (face shield, acid-resistant gloves) is mandatory.

  • Waste Disposal: Aqueous waste from the nitration contains dilute acid and nitro-organics. Neutralize and dispose of as hazardous organic waste.

References

  • Deady, L. W., Grimmett, M. R., & Potts, C. H. (1979). Studies on the Mechanism of the Nitraminopyridine Rearrangement.[1] Tetrahedron, 35, 2895-2900.

  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034.

  • PubChem Compound Summary. (2023). 2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1).[2][3] National Center for Biotechnology Information.

  • Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.

Sources

Advanced Application Note: 6-Methyl-2-nitraminopyridine in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2-nitraminopyridine (CAS: 18344-58-6), also known as


-nitro-6-methylpyridin-2-amine, represents a critical "masked" intermediate in the synthesis of fused nitrogen heterocycles. Unlike simple aminopyridines, the nitramine moiety possesses unique reactivity driven by the lability of the 

-nitro group. In drug discovery, this molecule serves as a high-value divergence point: it can be rearranged to access nitro-aminopyridines (precursors to imidazopyridines) or reduced to hydrazines (precursors to triazolopyridines).

This guide details the mechanistic exploitation of 6-Methyl-2-nitraminopyridine, providing validated protocols for its rearrangement, reduction, and subsequent cyclization into bioactive cores.

Part 1: Mechanistic Grounding & Reactivity Profile

The Nitramine Rearrangement (Acid-Catalyzed Migration)

The primary utility of 6-Methyl-2-nitraminopyridine lies in its ability to undergo an acid-catalyzed rearrangement (similar to the Bamberger rearrangement) to form


-nitro isomers.
  • Mechanism: Protonation of the pyridine ring or the nitro group weakens the

    
     bond. The nitro group migrates to the carbon ring, typically favoring the ortho (3-position) or para (5-position) relative to the amine.
    
  • Steric Steering: The methyl group at the 6-position blocks that site, forcing the electrophilic nitro group to the 3- or 5-positions.

  • Thermodynamic Control:

    • Low Temperature (<30°C): Kinetic control often favors the 3-nitro isomer (2-amino-3-nitro-6-methylpyridine).

    • High Temperature (>60°C): Thermodynamic equilibration may increase the ratio of the 5-nitro isomer.

Reductive Pathways

Alternatively, the nitramine group can be reduced.[1]

  • Partial Reduction: Yields the hydrazine (2-hydrazino-6-methylpyridine), a "super-nucleophile" used to build triazole rings.

  • Full Reduction: Cleavage of the N-N bond regenerates the amine (counter-productive unless removing a protecting group).

Part 2: Experimental Protocols

Module A: Synthesis of 2-Amino-3-nitro-6-methylpyridine (The Rearrangement Protocol)

Target Application: Synthesis of 3-deazapurines and imidazo[4,5-b]pyridines.

Rationale: Direct nitration of 2-amino-6-methylpyridine often yields mixtures. Isolating the nitramine intermediate and subjecting it to controlled rearrangement improves regioselectivity for the 3-nitro isomer, which is crucial for vicinal diamine synthesis.

Step-by-Step Procedure
  • Nitramine Formation (In Situ or Isolated):

    • Dissolve 2-amino-6-methylpyridine (1.0 eq) in conc. H₂SO₄ (5.0 vol) at 0–5°C.

    • Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.

    • Checkpoint: At this stage, the

      
      -nitro species (nitramine) is formed.
      
  • Rearrangement:

    • Warm the reaction mixture to 35–40°C and stir for 2–4 hours.

    • Observation: The solution color typically deepens (yellow to orange/red) as the C-nitro compound forms.

  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring.

    • Neutralize to pH 4–5 using 25% NaOH or NH₄OH. Caution: Exothermic.

    • The 3-nitro isomer (2-amino-3-nitro-6-methylpyridine) typically precipitates as a yellow solid.

    • Filter, wash with cold water, and dry.[2][3]

  • Purification:

    • If the 5-nitro isomer is present (detectable by TLC/HPLC), recrystallize from ethanol or isopropanol. The 3-nitro isomer is generally less soluble.

Data Table: Typical Isomer Distribution

Condition Temperature Major Product Approx. Yield
Kinetic Control 20–35°C 3-Nitro (Ortho) 65–75%

| Thermodynamic | >60°C | Mixed (3-Nitro + 5-Nitro) | 50–60% |

Module B: Synthesis of Mesoionic 1,2,4-Triazolo[1,5-a]pyridines

Target Application: Scaffold for adenosine receptor antagonists and antimicrobial agents.

Rationale: The nitramine can be reduced to the hydrazine, which then undergoes cyclization with carboxylic acids or orthoesters.

Protocol: Reductive Cyclization
  • Reduction to Hydrazine:

    • Substrate: 6-Methyl-2-nitraminopyridine (or the rearranged 3-nitro amine if targeting the amino-triazole).

    • Reagent: Zn dust (3.0 eq) in 50% acetic acid.

    • Conditions: Stir at 0°C for 2 hours. Filter off Zn residues.

    • Product:2-Hydrazino-6-methylpyridine .

  • Cyclization:

    • Mix the crude hydrazine with Formic Acid (excess) or Triethyl Orthoformate.

    • Reflux for 4–6 hours.

    • Concentrate in vacuo.

    • Workup: Basify with NaHCO₃, extract with EtOAc.

    • Result:5-Methyl-[1,2,4]triazolo[1,5-a]pyridine .

Part 3: Visualization of Workflows

Workflow 1: Divergent Synthesis Pathways

This diagram illustrates how 6-Methyl-2-nitraminopyridine serves as a branching point for two distinct heterocyclic classes.

G Start 6-Methyl-2-nitraminopyridine (Nitramine Intermediate) Rearrange Acid-Catalyzed Rearrangement (H2SO4, 35°C) Start->Rearrange Isomerization Reduce Reduction (Zn/AcOH or Electrolytic) Start->Reduce N-NO2 to N-NH2 NitroIsomer 2-Amino-3-nitro-6-methylpyridine (Major Product) Rearrange->NitroIsomer Migration to C3 Diamine 2,3-Diamino-6-methylpyridine NitroIsomer->Diamine H2 / Pd-C Imidazo Imidazo[4,5-b]pyridine (Drug Scaffold) Diamine->Imidazo R-COOH / Cyclization Hydrazine 2-Hydrazino-6-methylpyridine Reduce->Hydrazine Triazolo 1,2,4-Triazolo[1,5-a]pyridine (Mesoionic Core) Hydrazine->Triazolo HC(OEt)3 / Reflux

Caption: Divergent synthetic utility of 6-Methyl-2-nitraminopyridine accessing Imidazo- and Triazolo-fused systems.

Workflow 2: Mechanism of Nitro Migration

A visualization of the critical rearrangement step, highlighting the steric influence of the 6-methyl group.

G cluster_steric Steric Control Nitramine Nitramine (N-NO2) Protonation Protonation (H+) Nitramine->Protonation Cleavage Heterolytic Cleavage (Formation of NO2+) Protonation->Cleavage Attack Electrophilic Attack (C3 vs C5) Cleavage->Attack Product C-Nitro Amine Attack->Product Favors C3 (Ortho) Block 6-Methyl Group Blocks C6 & Hinders C5 Block->Attack Directs to C3

Caption: Mechanistic flow of the acid-catalyzed nitramine rearrangement highlighting regioselectivity.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Low Yield of 3-Nitro Isomer:

    • Cause: Reaction temperature too high (>50°C) during rearrangement.

    • Fix: Maintain strict temperature control (30–35°C). Use a jacketed reactor for scale-up.

  • Incomplete Rearrangement:

    • Cause: Insufficient acidity.

    • Fix: Ensure the solvent is concentrated H₂SO₄ (min 95%).[4] Water content inhibits the formation of the reactive species.

  • Formation of Tars/Polymers:

    • Cause: Exothermic runaway during quenching.

    • Fix: Pour the acid mixture into ice (never ice into acid) and control the rate to keep T < 20°C.

Analytical Checkpoints
  • HPLC: The Nitramine, 3-Nitro, and 5-Nitro species have distinct retention times.

    • Nitramine:[4] Less polar, elutes early.

    • 3-Nitro (Ortho): Cheated via intramolecular H-bonding, elutes after nitramine.

    • 5-Nitro (Para): Most polar, elutes last (typically).

  • NMR:

    • 3-Nitro: Doublet (C4-H) and Doublet (C5-H) with ortho-coupling (~8 Hz).

    • 5-Nitro: Doublet (C3-H) and Doublet (C4-H) with ortho-coupling (~8 Hz). Note: The chemical shift of the methyl group will differ slightly due to the proximity of the nitro group in the 5-isomer.

References

  • Wang, L. (2021).[4] A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. Link

  • ChemicalBook. (2025).[5][6] 2-Amino-6-methylpyridine Properties and Reactions. ChemicalBook. Link

  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine (Analogous Procedure). PrepChem. Link

  • Organic Chemistry Portal. (2019). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Link

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. Link

Sources

Application Note: Strategic Utilization of 6-Methyl-2-nitraminopyridine in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

6-Methyl-2-nitraminopyridine (CAS: 18344-58-2, also known as N-nitro-6-methylpyridin-2-amine) represents a critical "regio-switching" intermediate in the synthesis of polysubstituted pyridine scaffolds.

In medicinal chemistry, the primary utility of this compound lies in its ability to circumvent standard electrophilic aromatic substitution rules. Direct nitration of 2-amino-6-methylpyridine typically yields the 5-nitro isomer (para to the amino group) due to electronic directing effects. However, by isolating or generating the 2-nitramino species in situ and subjecting it to acid-catalyzed rearrangement, chemists can exclusively access the 3-nitro isomer (ortho to the amino group).

This Application Note details the protocol for controlling this rearrangement to generate 2-amino-3-nitro-6-methylpyridine , a privileged synthons for:

  • Imidazo[4,5-b]pyridines: Core scaffolds in JAK/STAT and PI3K inhibitors.

  • Pyrido[2,3-d]pyrimidines: Key pharmacophores in FGFR4 antagonists (e.g., anti-hepatocellular carcinoma agents).

  • Bidentate Ligands: For metallo-pharmaceuticals (e.g., Cu(II) antibacterial complexes).

Mechanism of Action: The "Ortho-Switch"

The utility of 6-methyl-2-nitraminopyridine is grounded in the mechanism of the nitramine rearrangement . Unlike standard electrophilic substitution, which is intermolecular and sterically/electronically governed to favor the 5-position, the rearrangement of the nitramine proceeds via an intramolecular or "cage-like" migration under specific acidic conditions.

Mechanistic Pathway[1][2][3]
  • N-Nitration: Reaction of the amine with HNO₃ forms the unstable nitramine (

    
    ).
    
  • Protonation: The pyridine ring nitrogen or the nitramine oxygen is protonated.

  • Migration: The nitro group migrates from the exocyclic nitrogen to the C3 position (ortho).

  • Re-aromatization: Loss of a proton yields the thermodynamically stable 3-nitro-2-aminopyridine.

ReactionPathway Start 2-Amino-6-methylpyridine Nitration Nitration (HNO3/H2SO4, <0°C) Start->Nitration Nitramine 6-Methyl-2-nitraminopyridine (Kinetic Intermediate) Nitration->Nitramine Kinetic Control ByProduct 5-Nitro Isomer (Direct Nitration Byproduct) Nitration->ByProduct >10°C (Avoid) Rearrange Acid-Catalyzed Rearrangement (50-60°C) Nitramine->Rearrange Product 2-Amino-3-nitro-6-methylpyridine (Thermodynamic Product) Rearrange->Product [3,3]-Sigmatropic-like Migration

Figure 1: The "Ortho-Switch" pathway showing the critical role of the nitramine intermediate in altering regioselectivity.

Detailed Experimental Protocols

Safety Warning (Critical)
  • Explosion Hazard: Nitraminopyridines possess N-NO₂ bonds, which are energetic. While 6-methyl-2-nitraminopyridine is relatively stable compared to simple nitramines, it should never be heated in a dry state.

  • Exotherm: The rearrangement reaction is exothermic. Temperature control is vital to prevent runaway nitration or decomposition.

Protocol A: Synthesis of 2-Amino-3-nitro-6-methylpyridine

Target: Accessing the C3-nitro precursor for kinase inhibitor synthesis.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Sulfuric acid (H₂SO₄), conc. (5.0 vol)

  • Nitric acid (HNO₃), fuming (1.1 eq)

  • Ice/Water

Step-by-Step Methodology:

  • Dissolution (T = 0°C):

    • Charge a jacketed reactor with conc. H₂SO₄.[1][2][3][4][5][6] Cool to 0–5°C.

    • Slowly add 2-amino-6-methylpyridine portion-wise. Note: The reaction is exothermic; maintain internal temperature <10°C.

  • Nitramine Formation (T = -5°C to 0°C):

    • Cool the mixture to -5°C.

    • Add fuming HNO₃ dropwise over 30–60 minutes.

    • Checkpoint: At this stage, the N-nitro species (6-methyl-2-nitraminopyridine) is formed. Do not allow temperature to rise, or direct nitration at C5 will compete.

  • The Rearrangement (T = 50°C):

    • Allow the mixture to warm to ambient temperature (20°C) over 1 hour.

    • Slowly heat the mixture to 50–55°C and hold for 2 hours.

    • Mechanism:[1][6][7] Thermal energy overcomes the activation barrier for the nitro group migration from N to C3.

  • Quench and Isolation:

    • Pour the reaction mixture onto crushed ice (10x volume).

    • Neutralize with NH₄OH or NaOH solution to pH 5–6. Caution: Highly exothermic.

    • The product, 2-amino-3-nitro-6-methylpyridine , typically precipitates as a yellow-orange solid.

    • Filter, wash with cold water, and dry.

Yield Expectation: 65–75% Purity: >95% (HPLC). Major impurity is the 5-nitro isomer (<5%).

Data Summary: Regioselectivity vs. Temperature
ConditionMajor ProductRatio (3-NO₂ : 5-NO₂)Mechanism
Direct Nitration (>20°C start)2-Amino-5 -nitro-6-methylpyridine10 : 90Electrophilic Aromatic Subst.
Nitramine Rearrangement (Protocol A)2-Amino-3 -nitro-6-methylpyridine90 : 10 Intramolecular Migration

Downstream Medicinal Chemistry Applications[7][10]

Once synthesized, the 3-nitro scaffold serves as a versatile branching point.

Application 1: Synthesis of FGFR4 Inhibitors (Pyrido[2,3-d]pyrimidines)

Recent research (e.g., J. Enzyme Inhib. Med. Chem., 2022) highlights this scaffold in designing selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma.[8]

Workflow:

  • Reduction: Hydrogenation (H₂, Pd/C) or Fe/AcOH reduction of the 3-nitro group yields 2,3-diamino-6-methylpyridine .

  • Cyclization: Condensation with urea or phosgene equivalents forms the pyrido[2,3-d]pyrimidin-2-one core.

  • Functionalization: Chlorination (POCl₃) followed by S_NAr displacement with functionalized anilines introduces the pharmacophore.

MedChemWorkflow Intermediate 2-Amino-3-nitro-6-methylpyridine Diamine 2,3-Diamino-6-methylpyridine Intermediate->Diamine Reduction (Fe/AcOH or H2/Pd) Scaffold Pyrido[2,3-d]pyrimidine Core Diamine->Scaffold Cyclization (Urea/Phosgene) Drug FGFR4 Inhibitor (e.g., Compound 6O) Scaffold->Drug 1. POCl3 2. Ar-NH2 Displacement

Figure 2: Synthetic workflow converting the rearranged product into high-value kinase inhibitor scaffolds.

Application 2: Imidazo[4,5-b]pyridine Construction

This scaffold acts as a bioisostere for purines.

  • Protocol: React 2,3-diamino-6-methylpyridine with carboxylic acids (or orthoesters) under acidic conditions.

  • Utility: Used in the development of antagonists for Angiotensin II receptors and various GPCRs.

References

  • Synthesis & Mechanism: Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.[6] Link

  • FGFR4 Inhibitor Application: Kim, S. H., et al. (2022).[8] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.[8] Link

  • Ligand Chemistry: Al-Jibori, S. A., et al. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.[9] ResearchGate Preprints. Link

  • Safety Data: National Institutes of Health (NIH) PubChem. Compound Summary for CID 226028, 2-Amino-6-methyl-3-nitropyridine.[5] Link

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold and the Utility of 6-Methyl-2-nitraminopyridine

The 2-aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.

This document provides a comprehensive guide to the synthesis of a potent kinase inhibitor, using 6-methyl-2-nitraminopyridine as a key intermediate. This application note is intended for researchers, scientists, and drug development professionals. We will delve into the detailed synthetic protocols, the underlying chemical principles, and the practical considerations for each step, starting from the readily available 2-amino-6-methylpyridine. The use of 6-methyl-2-nitraminopyridine offers a strategic pathway to versatile intermediates, enabling the construction of complex, biologically active molecules.

Overall Synthetic Strategy: A Multi-Step Approach to a Sorafenib Analogue

The synthetic route outlined below transforms the simple starting material, 2-amino-6-methylpyridine, into a potent Sorafenib-like kinase inhibitor. The overall workflow is depicted in the following diagram:

G A 2-Amino-6-methylpyridine B 6-Methyl-2-nitraminopyridine A->B Nitration C 2-Hydroxy-6-methyl-3-nitropyridine B->C Diazotization D 2-Chloro-6-methyl-3-nitropyridine C->D Chlorination E N-Methyl-4-(4-aminophenoxy)-6-methylpicolinamide D->E SNAr Reaction F Sorafenib Analogue (Final Product) E->F Urea Formation

Caption: Overall synthetic workflow from 2-amino-6-methylpyridine to a Sorafenib analogue.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-methyl-3-nitropyridine

This section details the conversion of 2-amino-6-methylpyridine into a versatile building block, 2-chloro-6-methyl-3-nitropyridine, via the formation of 6-methyl-2-nitraminopyridine.

Step 1.1: Nitration of 2-Amino-6-methylpyridine to form 6-Methyl-2-nitraminopyridine

The initial step involves the nitration of the amino group of 2-amino-6-methylpyridine. This reaction proceeds via an electrophilic attack of the nitronium ion (NO₂⁺) on the exocyclic amino group.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (98%).

  • Maintain the temperature below 10 °C while stirring until all the solid has dissolved.

  • Prepare a nitrating mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) in a separate, pre-cooled flask.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7.

  • The precipitated solid, 6-methyl-2-nitraminopyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Expert Insight: The use of a nitrating mixture in concentrated sulfuric acid provides a source of the highly electrophilic nitronium ion. The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

Step 1.2: Diazotization and Rearrangement to 2-Hydroxy-6-methyl-3-nitropyridine

The nitramino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This step is critical for introducing a functional group that can be subsequently converted to a halogen.

Protocol:

  • Suspend 6-methyl-2-nitraminopyridine (1.0 eq) in water.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.5 eq) in water, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • The product, 2-hydroxy-6-methyl-3-nitropyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices: The diazotization of the nitramino group forms an unstable diazonium salt, which readily undergoes hydrolysis to the corresponding hydroxypyridine. The nitro group on the ring is a result of an acid-catalyzed rearrangement of the initially formed nitramine.[3]

Step 1.3: Chlorination to 2-Chloro-6-methyl-3-nitropyridine

The hydroxyl group of the pyridinone is then converted to a chlorine atom, a much better leaving group for subsequent nucleophilic aromatic substitution reactions.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-6-methyl-3-nitropyridine (1.0 eq) to phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the reaction to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a solid base like sodium carbonate.

  • The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Trustworthiness of the Protocol: This chlorination method using POCl₃ is a standard and reliable procedure for converting hydroxypyridines to chloropyridines. The excess POCl₃ acts as both the chlorinating agent and the solvent.

Part 2: Synthesis of the Kinase Inhibitor Core

This part of the protocol focuses on constructing the core of the Sorafenib analogue through a nucleophilic aromatic substitution (SNAr) reaction.

Step 2.1: Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesized 2-chloro-6-methyl-3-nitropyridine is reacted with 4-aminophenol to form the diaryl ether linkage, a key structural motif in many kinase inhibitors.

G cluster_0 SNAr Reaction Mechanism A 2-Chloro-6-methyl-3-nitropyridine C Meisenheimer Complex (Intermediate) A->C + B 4-Aminophenoxide B->C D N-Methyl-4-(4-aminophenoxy)-6-methylpicolinamide C->D - Cl⁻

Caption: Simplified mechanism of the SNAr reaction.

Protocol:

  • To a solution of 4-aminophenol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base like potassium tert-butoxide (1.2 eq) at room temperature to generate the phenoxide.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expert Insight: The SNAr reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.[4] The use of a strong base is necessary to deprotonate the phenol, making it a more potent nucleophile.

Part 3: Final Assembly of the Kinase Inhibitor

The final step in the synthesis is the formation of the urea linkage, which is crucial for the binding of the inhibitor to the kinase.

Step 3.1: Urea Formation

The amine group of the diaryl ether intermediate is reacted with an isocyanate to form the final urea-containing kinase inhibitor.

Protocol:

  • Dissolve the product from Step 2.1 (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with a non-polar solvent like hexane to remove any unreacted isocyanate.

  • The final product can be further purified by recrystallization or column chromatography if necessary.

Safety First: 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[6][7] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Summary

Reagent/IntermediateMolecular Weight ( g/mol )Key PropertiesSupplier/CAS No.
2-Amino-6-methylpyridine108.14SolidCAS: 1824-81-3
6-Methyl-2-nitraminopyridine153.14SolidIntermediate
2-Hydroxy-6-methyl-3-nitropyridine154.12SolidIntermediate
2-Chloro-6-methyl-3-nitropyridine172.57SolidIntermediate
4-Aminophenol109.13SolidCAS: 123-30-8
Potassium tert-butoxide112.21Solid, moisture sensitiveCAS: 865-47-4
4-Chloro-3-(trifluoromethyl)phenyl isocyanate223.57Solid, hazardousCAS: 327-78-6

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a potent kinase inhibitor from the versatile starting material, 6-methyl-2-nitraminopyridine. By following these procedures, researchers can efficiently access complex molecular architectures for drug discovery and development. The rationale behind each experimental step has been explained to provide a deeper understanding of the chemical transformations involved. As with all chemical syntheses, adherence to safety protocols is paramount.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(7), 179-191.
  • Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(03), 422-429.
  • ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Google Patents. (n.d.).
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • Royal Society of Chemistry. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40139-40151.
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • Google Patents. (n.d.). US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
  • ACS Publications. (2021). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Biosynth. (2022). Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)
  • National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.

Sources

Application Notes and Protocols for 6-Methyl-2-nitraminopyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has driven research into diverse heterocyclic scaffolds. Pyridine derivatives, in particular, form the backbone of numerous successful commercial products, including insecticides, fungicides, and herbicides.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of 6-Methyl-2-nitraminopyridine, a versatile synthetic intermediate, as a potential lead compound in agrochemical discovery programs. Drawing parallels with the well-established neonicotinoid class of insecticides, which also feature a nitrated amine on a pyridine ring, we outline the rationale and methodologies for its synthesis, characterization, and comprehensive screening for biological activity.[4][5]

Introduction: The Pyridine Scaffold in Modern Agriculture

Nitrogen-containing heterocycles are fundamental building blocks in the development of biologically active molecules.[3] The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold in both pharmaceuticals and agrochemicals due to its versatile reactivity and ability to engage in various biological interactions.[1] Its presence in compounds like the neonicotinoid insecticides (e.g., imidacloprid, acetamiprid) and pyridine-based herbicides highlights its importance in crop protection.[1][4]

6-Methyl-2-nitraminopyridine presents an intriguing starting point for an agrochemical discovery campaign. Its structural features, namely the 2-nitramino group, are analogous to the pharmacophore of neonicotinoids, suggesting a potential mode of action as agonists or modulators of nicotinic acetylcholine receptors (nAChRs) in insects.[4][5][6] The methyl group at the 6-position offers a site for further chemical modification to optimize activity, selectivity, and physicochemical properties.

This guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the agrochemical potential of 6-Methyl-2-nitraminopyridine and its derivatives.

Synthesis and Characterization of 6-Methyl-2-nitraminopyridine

The synthesis of 6-Methyl-2-nitraminopyridine is typically achieved through the nitration of the parent amine, 2-amino-6-methylpyridine. The choice of nitrating agent and reaction conditions is critical to favor N-nitration over C-nitration on the pyridine ring and to minimize the formation of byproducts.[7]

Rationale for Synthetic Approach

The protocol described below employs a mixed acid nitration (sulfuric acid and nitric acid) at low temperatures. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature (e.g., <0°C) is crucial as it favors the kinetically controlled N-nitration product over the thermodynamically more stable, but undesired, C-nitrated or rearranged products.[7]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 6-Methyl-2-nitraminopyridine A 2-Amino-6-methylpyridine D Reaction Vessel (Cooling to -5 to 0°C) A->D B Concentrated H₂SO₄ B->D C Concentrated HNO₃ C->D Slow Addition E Quenching (Ice-water) D->E F Neutralization (e.g., NaHCO₃) E->F G Extraction (e.g., Ethyl Acetate) F->G H Purification (Crystallization/Chromatography) G->H I 6-Methyl-2-nitraminopyridine (Final Product) H->I

Caption: Workflow for the synthesis of 6-Methyl-2-nitraminopyridine.

Detailed Synthesis Protocol

Materials:

  • 2-Amino-6-methylpyridine (C₆H₈N₂, MW: 108.14 g/mol )[8][9]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, thermometer.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Substrate Addition: Slowly add 2-amino-6-methylpyridine (5.4 g, 0.05 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 5°C. The amine will dissolve to form the pyridinium salt.

  • Nitration: Once the addition is complete and the solution is homogeneous, begin the dropwise addition of concentrated nitric acid (4.5 mL, ~0.1 mol) via the dropping funnel. Maintain the internal temperature strictly below 0°C throughout the addition.

  • Reaction Time: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours to ensure complete conversion.[7]

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 6-Methyl-2-nitraminopyridine should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected MW: 153.14 g/mol ).[10]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, particularly the N-NO₂ stretches.

  • Melting Point: To assess purity.

Physicochemical Properties for Agrochemical Profiling

Before biological screening, it is essential to determine key physicochemical properties of the test compound. These properties influence its behavior in formulations, environmental fate, and ability to reach the target site.

PropertyImportance in Agrochemical ResearchTypical Method
Water Solubility Affects uptake by plants (systemicity), environmental mobility, and formulation type (e.g., SC vs. EC).[11][12]Shake-flask method (OECD 105)
LogP (Octanol-Water Partition Coefficient) Indicates lipophilicity. Influences membrane permeability, soil binding, and bioaccumulation potential.HPLC method (OECD 117)
Vapor Pressure Determines volatility, which affects inhalation exposure risk and persistence in the field.Gas saturation method
pKa Indicates the extent of ionization at different pH values, affecting solubility and membrane transport.Potentiometric titration
Stability (Hydrolytic & Photolytic) Determines persistence in the environment and shelf-life of formulations.OECD 111 (Hydrolysis), OECD 316 (Photolysis)

Hypothesized Mechanism of Action: nAChR Modulation

The structural similarity of the nitraminopyridine moiety to the pharmacophore of neonicotinoid insecticides strongly suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[4][5]

Proposed Biological Pathway

Neonicotinoids act as agonists at the nAChR in the insect central nervous system.[4] They bind to the receptor, mimicking the action of the natural neurotransmitter acetylcholine (ACh). However, unlike ACh, they are not readily broken down by acetylcholinesterase. This leads to continuous stimulation of the receptor, resulting in hyperexcitation of the nervous system, followed by paralysis and death of the insect.[4][13] The selective toxicity of neonicotinoids towards insects over vertebrates is attributed to their higher binding affinity for insect nAChRs.[4][5] We hypothesize that 6-Methyl-2-nitraminopyridine will act in a similar manner.

G cluster_0 Post-Synaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Binding leads to opening Effect Continuous Nerve Firing -> Paralysis -> Death IonChannel->Effect Na⁺/Ca²⁺ influx Compound 6-Methyl-2-nitraminopyridine (Hypothesized Agonist) Compound->nAChR Binds to Receptor

Caption: Hypothesized mechanism of action via nAChR agonism.

Agrochemical Screening Protocols

A tiered screening approach is recommended, starting with high-throughput in vitro or small-scale in vivo assays, followed by more complex dose-response studies on promising hits.

Insecticidal Activity Screening

Target Pests:

  • Sucking pests: Aphids (e.g., Aphis gossypii), whiteflies.[14][15]

  • Chewing pests: Lepidopteran larvae (e.g., Spodoptera frugiperda).

  • Dipteran pests: Mosquitoes (e.g., Aedes aegypti), fruit flies.[16]

Protocol 1: Mosquito Larval Assay (High-Throughput) [16]

  • Preparation: Prepare a 10 mM stock solution of 6-Methyl-2-nitraminopyridine in DMSO.

  • Assay Plate: In a 24-well plate, add 990 µL of deionized water to each well.

  • Dosing: Add 10 µL of the stock solution to the first well to achieve a concentration of 100 µM. Perform serial dilutions across the plate. Include a DMSO-only control.

  • Larvae Addition: Add 5-10 third-instar mosquito larvae to each well.

  • Incubation: Incubate at 25°C for 24 hours.

  • Evaluation: Record mortality. Larvae are considered dead if they do not move when probed with a sterile pipette tip. Calculate LC₅₀ (lethal concentration for 50% of the population) values.

Protocol 2: WHO Tube Test for Adult Mosquitoes (Confirmatory) [17][18][19]

  • Paper Impregnation: Impregnate 12x15 cm filter papers with a range of concentrations of the test compound dissolved in a suitable volatile solvent (e.g., acetone). Allow papers to dry completely.

  • Exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into the exposure tube lined with the impregnated paper.

  • Time: Expose the mosquitoes for 1 hour under controlled conditions (25±2°C, 80±10% relative humidity).

  • Transfer: After 1 hour, transfer the mosquitoes to a recovery tube with access to a 10% sugar solution.

  • Mortality Reading: Record mortality at 24 hours post-exposure.

  • Analysis: Determine the discriminating concentration that results in >98% mortality.

Fungicidal Activity Screening

Target Pathogens:

  • Botrytis cinerea (Gray mold)

  • Fusarium graminearum (Fusarium head blight)

  • Phytophthora infestans (Late blight)

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with the test compound (dissolved in DMSO) to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). The final DMSO concentration should not exceed 1% (v/v).

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each amended PDA plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 22°C).

  • Measurement: When the mycelial growth in the control (DMSO-only) plate reaches the edge, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition relative to the control. Determine the EC₅₀ (effective concentration for 50% inhibition) value.

Herbicidal Activity Screening

Target Species:

  • Monocot: Lolium rigidum (Ryegrass)

  • Dicot: Arabidopsis thaliana (Thale cress)

Protocol: Pre-emergence Petri Dish Assay

  • Preparation: Line petri dishes with filter paper and moisten with 5 mL of a test solution of 6-Methyl-2-nitraminopyridine at various concentrations (e.g., 1, 10, 100, 1000 µM). Include a water-only control.

  • Seeding: Place 10-15 seeds of the target species onto the filter paper.

  • Incubation: Seal the dishes with paraffin film and place them in a growth chamber with a defined light/dark cycle and temperature.

  • Evaluation: After 7-10 days, assess germination rates and measure root and shoot length.

  • Analysis: Calculate the percent inhibition of growth compared to the control and determine the GR₅₀ (concentration causing 50% growth reduction).

Formulation Considerations for Agrochemicals

The "pure" active ingredient (technical material) is rarely applied directly in the field.[11] It must be processed into a formulation to ensure effective and safe application. Based on the determined physicochemical properties, an appropriate formulation type can be selected.

Formulation TypeDescriptionSuitable for 6-Methyl-2-nitraminopyridine if...
Emulsifiable Concentrate (EC) The active ingredient is dissolved in a water-immiscible solvent with emulsifiers.[20]...it has high solubility in organic solvents and low water solubility.
Suspension Concentrate (SC) Solid active ingredient particles are dispersed in an aqueous phase....it has low water solubility and is a stable solid.
Suspoemulsion (SE) A combination of SC and EC, with both solid and liquid active ingredients in an aqueous phase.[12]...it is co-formulated with another, liquid-soluble active ingredient.
Water-Dispersible Granules (WG) The active ingredient is formulated into granules that disperse in water.[21]...it is a solid and needs a safer, low-dust handling formulation.

Preliminary Toxicological Assessment

Early-stage toxicological assessment is critical to flag any potential safety issues. Pyridine and its derivatives can exhibit toxicity, and it is important to handle them with appropriate care.[22][23][24][25]

  • Acute Oral Toxicity (Up-and-Down Procedure - OECD 425): Provides an estimate of the LD₅₀ in a rodent model.

  • Ames Test (Bacterial Reverse Mutation Test - OECD 471): A standard in vitro test to assess mutagenic potential.[22]

  • Cell Viability Assays: Using mammalian cell lines (e.g., HepG2) to assess general cytotoxicity.

There are no specific carcinogenicity or genotoxicity data available for 4-aminopyridine, a related compound, suggesting that novel pyridine derivatives require thorough evaluation.[26]

Data Interpretation and Future Directions

The screening cascade will generate data on the biological activity spectrum (insecticidal, fungicidal, herbicidal) and potency (LC₅₀, EC₅₀, GR₅₀) of 6-Methyl-2-nitraminopyridine.

  • Hit Identification: A "hit" is a compound showing significant activity in a primary screen (e.g., >80% mortality or inhibition at a single high concentration).

  • Lead Generation: If dose-response relationships are established and potency is promising (e.g., LC₅₀ < 10 ppm for an insecticide), the compound becomes a "lead."

  • Next Steps: For a lead compound, the next phase involves chemical optimization. The 6-methyl group and the pyridine ring are prime targets for derivatization to improve potency, broaden the activity spectrum, enhance crop selectivity, and optimize physicochemical properties for formulation and environmental safety.

This structured approach provides a robust pathway for evaluating 6-Methyl-2-nitraminopyridine, transforming a simple chemical intermediate into a potential agrochemical lead candidate.

References

  • Vertex AI Search. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • Benchchem. (n.d.). 6-Methyl-2-nitraminopyridine | High-Purity Research Chemical.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Dakota Systems. (n.d.). Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates.
  • National Center for Biotechnology Information. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Amino-3-nitropyridine.
  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
  • Agri-Training. (n.d.). Agrochemical Formulations.
  • ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine.
  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • NIST. (n.d.). 2-Pyridinamine, 6-methyl-.
  • Battelle. (2022). Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • PubMed. (2024). Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).
  • Open Exploration Publishing. (n.d.). Determination of neonicotinoid pesticides nitenpyram and dinotefuran by electroanalytical methods.
  • PubMed. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887).
  • National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine.
  • APMEN. (n.d.). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes.
  • Journal of Entomology and Zoology Studies. (2017). Role of neonicotinoids in insect pest management: A review.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Juniper Publishers. (2018). Nitrogen-Containing Heterocycles in Agrochemicals.
  • JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine.
  • Google Patents. (n.d.). EP4114178A1 - New agrochemical formulations.
  • PPRTV Library. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
  • PubMed. (n.d.). Neonicotinoid insecticide toxicology: mechanisms of selective action.
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.

Sources

Application Note: 6-Methyl-2-nitraminopyridine as a Precursor for Fused Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 6-methyl-2-nitraminopyridine (CAS: N/A for specific nitramine; Precursor Amine CAS: 1824-81-3) as a high-fidelity intermediate for synthesizing 3-deazapurine analogs (imidazo[4,5-b]pyridines) and 8-aza-1-deazapurine analogs (triazolo[4,5-b]pyridines).

While direct nitration of 2-aminopyridines often yields mixtures favoring the 5-nitro isomer, the acid-catalyzed nitramine rearrangement offers a thermodynamically controlled pathway to selectively install the nitro group at the 3-position. This orthogonal reactivity is critical for drug discovery campaigns requiring the 6-methyl substituted scaffold, a moiety known to improve metabolic stability by blocking the oxidation-prone C6 position.

Mechanistic Principles

The synthesis relies on the Nitramine Rearrangement , an intramolecular migration of a nitro group from the exocyclic amine to the pyridine ring carbon.

The Selectivity Problem

Direct electrophilic nitration of 2-amino-6-methylpyridine typically occurs at the C5 position (para to the amino group) due to electronic directing effects. However, fused ring formation requires the nitro group at C3 (ortho).

  • Direct Nitration: Favors C5 (Undesired for fusion).

  • Nitramine Rearrangement: Favors C3 (Required for fusion).

The Rearrangement Mechanism

Under acidic conditions (conc. H₂SO₄), the N-nitro amine (nitramine) undergoes protonation followed by N-N bond cleavage. The nitro group migrates to the C3 position via a [1,3]-sigmatropic-like shift or a tight ion-pair mechanism, restoring aromaticity to yield 2-amino-6-methyl-3-nitropyridine .

Pathway Visualization

The following diagram illustrates the divergence between direct nitration and the nitramine rearrangement pathway.

NitraminePathway Start 2-Amino-6-methylpyridine (Starting Material) Nitramine 6-Methyl-2-nitraminopyridine (Intermediate) Start->Nitramine HNO3 / Ac2O (N-Nitration) Nitro5 2-Amino-6-methyl-5-nitropyridine (Para-Nitro) Start->Nitro5 Direct Nitration (Standard Conditions) Nitro3 2-Amino-6-methyl-3-nitropyridine (Ortho-Nitro) Nitramine->Nitro3 Conc. H2SO4 Rearrangement (Major) Nitramine->Nitro5 Isomerization (Minor) Diamine 2,3-Diamino-6-methylpyridine Nitro3->Diamine H2, Pd/C Reduction Imidazo 5-Methylimidazo[4,5-b]pyridine Diamine->Imidazo HCOOH or Orthoester Triazolo 5-Methyltriazolo[4,5-b]pyridine Diamine->Triazolo NaNO2 / HCl

Caption: Divergent synthesis pathways showing the selectivity of the nitramine rearrangement for the C3-nitro isomer required for ring fusion.

Experimental Protocols

Safety Warning

CRITICAL: Nitraminopyridines are potentially energetic materials. The rearrangement reaction is exothermic. Perform all reactions behind a blast shield. Do not scale up without Differential Scanning Calorimetry (DSC) safety testing.

Protocol A: Synthesis of 2-Amino-6-methyl-3-nitropyridine

This two-stage "one-pot" procedure avoids isolation of the potentially unstable dry nitramine.

Reagents:

  • 2-Amino-6-methylpyridine (10.8 g, 100 mmol)

  • Conc. Sulfuric Acid (H₂SO₄, d=1.84)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Ice/Water[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2-amino-6-methylpyridine (10.8 g) in conc. H₂SO₄ (50 mL). Maintain temperature < 20°C using an ice bath.

  • Nitration (Formation of Nitramine): Dropwise add fuming HNO₃ (4.5 mL) over 30 minutes, keeping the temperature strictly below 10°C.

    • Checkpoint: The solution typically turns pale yellow. Stir for 1 hour at 0-5°C.

  • Rearrangement: Remove the ice bath. Slowly warm the reaction mixture to 45-50°C .

    • Observation: An exotherm may occur. Monitor temperature closely. If it exceeds 60°C, cool briefly.

    • Stir at 50°C for 2 hours.

  • Quenching: Pour the reaction mixture over 300 g of crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~4-5 using concentrated aqueous ammonia (NH₄OH) or solid sodium carbonate.

    • Note: The 3-nitro isomer typically precipitates as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 60-75%.

    • Differentiation: The 3-nitro isomer (mp ~166°C) is distinct from the 5-nitro isomer (mp ~190°C).

Protocol B: Reduction to 2,3-Diamino-6-methylpyridine

The nitro group must be reduced to an amine to provide the ortho-diamine handle.

Methodology:

  • Dissolve 2-amino-6-methyl-3-nitropyridine (5 g) in Ethanol (100 mL).

  • Add 10% Pd/C catalyst (0.5 g).

  • Hydrogenate at 30 psi H₂ for 4 hours at room temperature.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to obtain the diamine (often air-sensitive; use immediately).

Protocol C: Cyclization to Fused Rings
Option 1: Imidazo[4,5-b]pyridine (3-Deazapurine Scaffold)
  • Reflux the crude diamine (10 mmol) in 96% Formic Acid (20 mL) for 3 hours.

  • Evaporate excess acid.

  • Neutralize with NaHCO₃ solution.

  • Extract with Ethyl Acetate.

  • Result: 5-Methylimidazo[4,5-b]pyridine.[3]

Option 2: Triazolo[4,5-b]pyridine (8-Aza-1-deazapurine Scaffold)
  • Dissolve diamine (10 mmol) in 2N HCl (30 mL).

  • Cool to 0°C.

  • Add aqueous NaNO₂ (1.1 eq) dropwise.

  • Stir for 30 mins. A precipitate usually forms.

  • Filter and wash with cold water.

  • Result: 5-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine.

Data Summary & Troubleshooting

ParameterDirect NitrationNitramine RearrangementNotes
Major Product 5-Nitro (Para)3-Nitro (Ortho) Rearrangement is required for fused rings.
Temperature > 80°C (often)40-50°CLower temp favors kinetic control of nitramine, higher temp drives rearrangement.
Key Impurity 3,5-Dinitro speciesUnreacted amineMonitor via TLC (EtOAc/Hexane 1:1).

Troubleshooting Guide:

  • Low Yield of 3-Nitro: Ensure the initial nitration (Step 2) is complete before warming. If the nitramine is not formed, warming will result in direct nitration at C5.

  • Runaway Exotherm: The rearrangement is exothermic. On scales >10g, use active cooling jackets and add the nitramine intermediate to pre-heated acid in portions (inverse addition) if isolated.

References

  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982).[1] Substituent effects on the isomer ratios in the rearrangement of some 2-and 4-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034. Link

  • Graboyes, H., & Day, A. R. (1957). Imidazoles and Condensed Imidazoles. Journal of the American Chemical Society, 79(24), 6421–6426. Link

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[3] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.[3] Organic Letters, 14(7), 1761-1767. Link

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Amino-6-methylpyridine. Link

Sources

Application and Protocol for the Scale-Up Synthesis of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scaled-up synthesis of 6-Methyl-2-nitraminopyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol emphasizes safety, scalability, and reproducibility, drawing upon established chemical principles and analogous transformations reported in the scientific literature.

Introduction and Scientific Background

6-Methyl-2-nitraminopyridine is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of more complex heterocyclic structures. The introduction of the nitramino group (-NHNO₂) onto the pyridine ring activates the molecule for subsequent nucleophilic aromatic substitution reactions, making it a versatile intermediate.

The synthesis of 6-Methyl-2-nitraminopyridine involves two primary stages: the preparation of the precursor, 2-amino-6-methylpyridine, followed by its nitration. While seemingly straightforward, the nitration of aminopyridines requires careful control of reaction conditions to ensure regioselectivity and to mitigate the significant safety hazards associated with the use of strong nitrating agents. This protocol provides a robust methodology for conducting this synthesis on a larger scale, with a strong emphasis on process safety and control.

Mechanistic Considerations

The core of this synthesis is the electrophilic nitration of the amino group of 2-amino-6-methylpyridine. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion. The amino group of the pyridine derivative then acts as a nucleophile, attacking the nitronium ion.

It is crucial to note that the pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the amino group at the 2-position is an activating group. The reaction conditions must be carefully controlled to favor N-nitration over C-nitration of the pyridine ring.

Synthesis Pathway Overview

The overall synthetic route is a two-step process, starting from commercially available 6-methyl-2-bromopyridine.

Synthesis_Pathway A 6-Methyl-2-bromopyridine B 2-Amino-6-methylpyridine A->B Amination (aq. NH₃, CuI) C 6-Methyl-2-nitraminopyridine B->C Nitration (HNO₃, H₂SO₄)

Caption: Overall synthetic scheme for 6-Methyl-2-nitraminopyridine.

Experimental Protocols

Safety Precaution: All operations involving concentrated acids and nitration reactions must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An emergency eyewash and shower station must be readily accessible.[1]

Part 1: Scale-Up Synthesis of 2-Amino-6-methylpyridine

This protocol is adapted from established copper-catalyzed amination reactions of halopyridines.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for a 100 g scale)Notes
6-Methyl-2-bromopyridine172.03100 g (0.581 mol)Starting material
Aqueous Ammonia (28%)17.03 (as NH₃)495 mL (8.72 mol, 15 eq.)Corrosive, handle with care
Copper(I) Iodide (CuI)190.455.54 g (0.029 mol, 5 mol%)Catalyst
Acetonitrile41.051 LSolvent
Diethyl Ether74.12As required for extractionFlammable
Anhydrous Magnesium Sulfate120.37As required for dryingDrying agent

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried, 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, add 6-methyl-2-bromopyridine (100 g, 0.581 mol), copper(I) iodide (5.54 g, 0.029 mol), and acetonitrile (1 L).

  • Addition of Ammonia: Under a gentle flow of argon, carefully add the aqueous ammonia solution (495 mL, 8.72 mol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution (2 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-amino-6-methylpyridine can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a yellowish crystalline solid.

Part 2: Scale-Up Synthesis of 6-Methyl-2-nitraminopyridine

This protocol is based on established procedures for the nitration of aminopyridines using mixed acid.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for a 50 g scale)Notes
2-Amino-6-methylpyridine108.1450 g (0.462 mol)Starting material from Part 1
Concentrated Sulfuric Acid (98%)98.08250 mLHighly corrosive, handle with extreme care
Concentrated Nitric Acid (65%)63.0143.6 mL (0.693 mol, 1.5 eq.)Highly corrosive and oxidizing, handle with extreme care
Crushed Ice/Ice Water-As required for quenching
Sodium Bicarbonate (sat. sol.)84.01As required for neutralization
Dichloromethane84.93As required for extractionVolatile and suspected carcinogen
Anhydrous Sodium Sulfate142.04As required for dryingDrying agent

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (250 mL). Cool the flask in an ice-salt bath to below 0 °C.

  • Slow Addition of Nitric Acid: Slowly add concentrated nitric acid (43.6 mL, 0.693 mol) dropwise to the cold sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Addition of the Starting Material: Once the nitrating mixture has been prepared and cooled, slowly add 2-amino-6-methylpyridine (50 g, 0.462 mol) portion-wise to the stirred mixture. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 2 L). This step is highly exothermic and should be performed with caution.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 6-Methyl-2-nitraminopyridine can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Workflow Diagram and Data

Experimental_Workflow cluster_part1 Part 1: Synthesis of 2-Amino-6-methylpyridine cluster_part2 Part 2: Synthesis of 6-Methyl-2-nitraminopyridine A1 Reaction Setup: 6-Methyl-2-bromopyridine, CuI, Acetonitrile A2 Addition of Aqueous Ammonia A1->A2 A3 Stir at Room Temperature (12-16h) A2->A3 A4 Extraction with Diethyl Ether A3->A4 A5 Washing and Drying A4->A5 A6 Solvent Removal A5->A6 A7 Purification (Vacuum Distillation/Recrystallization) A6->A7 B2 Add 2-Amino-6-methylpyridine at <5°C A7->B2 Intermediate Product B1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at <10°C B1->B2 B3 Stir at 0-5°C (2-3h) B2->B3 B4 Quench on Ice-Water B3->B4 B5 Neutralize with NaHCO₃ B4->B5 B6 Isolate by Filtration B5->B6 B7 Purification (Recrystallization) B6->B7

Caption: Detailed experimental workflow for the two-part synthesis.

Expected Yields and Purity:

StepProductExpected YieldPurity (by HPLC/NMR)
Part 12-Amino-6-methylpyridine75-85%>98%
Part 26-Methyl-2-nitraminopyridine60-70%>97%

Characterization and Analytical Methods

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of both the intermediate and the final product. The ¹H NMR spectrum of 2-amino-6-methylpyridine in CDCl₃ is expected to show characteristic signals for the methyl group, the aromatic protons, and the amino protons.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the crystalline products.

Safety and Hazard Management

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[1][7]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood with appropriate PPE.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions. The use of an ice-salt bath and slow, controlled addition of reagents are mandatory.

  • Quenching: The quenching of the reaction mixture on ice is also highly exothermic. This step must be performed slowly and with vigorous stirring to dissipate the heat effectively.

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Continuous flow reactors can offer a safer alternative for scaling up nitration reactions by providing better temperature control and minimizing the volume of hazardous reaction mixture at any given time.[7]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 6-Methyl-2-nitraminopyridine. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The successful execution of this protocol relies on careful control of reaction parameters, particularly temperature, and a thorough understanding of the potential hazards involved.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1547.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015).
  • Li, H., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of medicinal chemistry, 60(3), 1275–1281.
  • Request PDF. (n.d.). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY.
  • CN102276526B - Synthesis method of 2-amino pyridine compounds. (2013).
  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1955). NJIT Digital Commons.
  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Nitration of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the nitration of 2-amino-6-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for maximum yield and purity.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the foundational questions that form the basis of a successful nitration strategy.

Q1: What is the expected major product from the nitration of 2-amino-6-methylpyridine, and what is the chemical reasoning?

Answer: The primary and expected major product is 2-amino-6-methyl-5-nitropyridine .

The rationale for this regioselectivity is based on the directing effects of the substituents on the pyridine ring. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution[1]. However, the substituents modify this reactivity:

  • Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group. In the strongly acidic conditions of nitration, it is protonated to the ammonium group (-NH₃⁺), which is a deactivating, meta-directing group. However, a small equilibrium concentration of the free amine remains, and its powerful activating effect dominates the reaction pathway.

  • Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.

  • Pyridine Nitrogen: This ring nitrogen is strongly electron-withdrawing and deactivating.

Considering these factors, the C5 position is the most favorable site for electrophilic attack. It is para to the strongly activating amino group and meta to the deactivating ring nitrogen, making it the most electron-rich and sterically accessible position for the incoming nitronium ion (NO₂⁺)[1]. The C3 position is also activated (ortho to the amino group), but is generally less favored, leading to 2-amino-6-methyl-3-nitropyridine as a potential minor isomer.

Q2: What is the precise role of concentrated sulfuric acid in this reaction? It seems to be used in large excess.

Answer: Concentrated sulfuric acid (H₂SO₄) serves two critical functions in this reaction:

  • Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid (HNO₃). It protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺) . This is the species that actually attacks the pyridine ring[2]. Without sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed efficiently with a deactivated ring like pyridine[2].

  • Reaction Medium and Protonation: It acts as a solvent that can dissolve both the 2-amino-6-methylpyridine (as its sulfate salt) and the nitrating agent. By protonating the pyridine nitrogen and the amino group, it deactivates the ring, which helps to control the powerful exotherm and prevent unwanted side reactions like oxidation or di-nitration.

The large excess is necessary to maintain a highly acidic environment to ensure complete generation of the nitronium ion and to serve as an effective solvent and heat sink for this highly exothermic reaction[3].

Q3: What are the most critical experimental parameters that I need to control for a successful and reproducible nitration?

Answer: Success hinges on the meticulous control of three key parameters:

  • Temperature: This is arguably the most critical factor. Nitration is a highly exothermic process[3]. Poor temperature control can lead to the formation of undesired side-products, di-nitration, or even complete decomposition of the starting material, often indicated by the reaction mixture turning dark brown or black. The reaction should be initiated at a low temperature (e.g., 0–10°C) to manage the initial exotherm.

  • Rate and Order of Reagent Addition: The 2-amino-6-methylpyridine should first be dissolved completely in cold, concentrated sulfuric acid. The nitric acid (either alone or as a pre-mixed solution with sulfuric acid, known as "mixed acid") must then be added slowly and dropwise. This ensures that the heat generated can be effectively dissipated by the cooling bath, preventing localized temperature spikes.

  • Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of nitric acid (e.g., 1.05–1.2 equivalents) is common to ensure the reaction goes to completion. However, a large excess should be avoided as it increases the risk of over-nitration. The ratio of sulfuric acid to the substrate is also important, with a mass ratio of 8:1 to 10:1 often used to ensure fluidity and effective heat transfer[4].

Section 2: Recommended Experimental Protocol

This protocol is a robust starting point for the nitration of 2-amino-6-methylpyridine, synthesized from best practices reported in the literature[4][5][6].

Safety First: This reaction involves highly corrosive and concentrated acids and is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure an ice bath is prepared and ready before starting.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, ~9 molar equivalents).

    • Cool the flask in an ice-salt bath to an internal temperature of 0–5°C.

  • Substrate Addition:

    • Slowly and portion-wise, add 2-amino-6-methylpyridine (1.0 molar equivalent) to the cold sulfuric acid, ensuring the internal temperature does not exceed 15°C.

    • Stir the mixture until the substrate is completely dissolved.

  • Nitration:

    • Prepare the nitrating mixture by adding concentrated nitric acid (65-70%, ~1.1 molar equivalents) to the dropping funnel.

    • Add the nitric acid dropwise to the reaction mixture over a period of 30–60 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 5–10°C for an additional 1–2 hours.

  • Reaction Quench and Product Isolation:

    • Fill a large beaker with a substantial amount of crushed ice and water.

    • While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic step.

    • The product may precipitate as a sulfate salt.

  • Neutralization and Filtration:

    • Cool the quenched mixture in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (25-50% w/v) or ammonium hydroxide to neutralize the mixture. Monitor the pH and temperature closely, aiming for a final pH of 6-7[5].

    • The yellow solid product, 2-amino-6-methyl-5-nitropyridine, will precipitate.

    • Stir the slurry in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake thoroughly with cold water until the washings are neutral.

    • Dry the product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_h2so4 Charge H₂SO₄ to Reactor and Cool to 0-5°C add_substrate Slowly Add 2-Amino-6-Methylpyridine prep_h2so4->add_substrate add_hno3 Dropwise Addition of HNO₃ (Maintain T < 10°C) add_substrate->add_hno3 stir Stir at 5-10°C for 1-2 hours add_hno3->stir quench Quench Reaction Mass onto Ice stir->quench neutralize Neutralize with Base to pH 6-7 quench->neutralize filter_wash Filter and Wash Solid Product neutralize->filter_wash dry Dry Product filter_wash->dry

Caption: Workflow for the nitration of 2-amino-6-methylpyridine.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q4: My reaction yield is consistently low. What are the most probable causes and how can I fix them?

Answer: Low yield is a common issue that can usually be traced back to one of several factors:

  • Poor Temperature Control: If the temperature rises significantly above 10-15°C during nitric acid addition, side reactions and substrate decomposition will occur, drastically reducing your yield. Solution: Ensure your cooling bath is robust (ice-salt is better than ice alone), monitor the internal temperature diligently, and slow down the addition rate of nitric acid.

  • Incomplete Reaction: The reaction may not have gone to completion. Solution: After nitric acid addition, ensure you are stirring for a sufficient amount of time (1-2 hours is a good starting point). You can monitor the reaction's progress using TLC or HPLC if a suitable method is available.

  • Loss During Work-up: The product has some solubility in acidic water. If the pH is not properly adjusted during neutralization, or if too much water is used for washing, significant product loss can occur. Solution: Ensure neutralization is carried out slowly and to the correct pH (6-7) to maximize precipitation. Use ice-cold water for washing the filter cake to minimize solubility losses.

  • Sub-stoichiometric Nitric Acid: Using too little nitric acid will result in unreacted starting material. Solution: Double-check your calculations and ensure you are using a slight molar excess (e.g., 1.1 equivalents) of nitric acid.

Q5: I've isolated a product, but my analytical data (e.g., NMR) doesn't match the expected 2-amino-6-methyl-5-nitropyridine. What other compounds could have formed?

Answer: There are two primary alternative products you may have synthesized:

  • 2-Nitramino-6-methylpyridine (N-Nitro Product): This is a common intermediate in the nitration of aminopyridines, formed by the attack of the nitronium ion on the exocyclic amino nitrogen instead of the ring carbon. This is often the kinetically favored product, especially at very low temperatures[3][7]. It is known to be unstable and can rearrange to the C-nitro products upon heating in acid.

  • 2-Amino-6-methyl-3-nitropyridine (Isomeric Product): As mentioned earlier, this is a possible regioisomer resulting from attack at the C3 position. While electronically less favored than C5 nitration, it can still form as a minor byproduct.

Q6: My reaction mixture turned dark brown or black, and I recovered very little product. What caused this decomposition?

Answer: A dark, tarry reaction mixture is a classic sign of thermal decomposition and/or oxidation. This is almost always caused by a runaway reaction where the temperature was not adequately controlled. The combination of concentrated nitric and sulfuric acids is a potent oxidizing mixture, and at elevated temperatures, it will readily degrade the organic pyridine derivative.

  • Prevention is Key: The only solution is to repeat the reaction with much stricter temperature control. Use a larger flask to increase the surface area for cooling, ensure vigorous stirring to prevent hot spots, and add the nitric acid much more slowly.

Troubleshooting Logic Diagram

G cluster_problems cluster_causes cluster_solutions start Problem Encountered low_yield Low Yield start->low_yield wrong_product Incorrect Product (by NMR/MS) start->wrong_product decomp Dark/Tarry Mixture start->decomp cause_temp Poor Temp Control low_yield->cause_temp cause_time Incomplete Reaction low_yield->cause_time cause_workup Work-up Losses low_yield->cause_workup cause_isomer Isomer or Nitramine Formed wrong_product->cause_isomer decomp->cause_temp sol_temp Improve Cooling; Slow Addition cause_temp->sol_temp sol_time Increase Stir Time; Monitor by TLC/HPLC cause_time->sol_time sol_workup Check pH; Use Cold Washes cause_workup->sol_workup sol_isomer Optimize Temp; Acid-catalyzed Rearrangement cause_isomer->sol_isomer

Caption: Decision tree for troubleshooting common nitration issues.

Section 4: Reaction Mechanism & Optimization Data

Understanding the mechanism provides a powerful tool for optimization.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack (C-Nitration vs N-Nitration) cluster_path_C C-Nitration (Thermodynamic Path) cluster_path_N N-Nitration (Kinetic Path) HNO₃ HNO₃ Protonated HNO₃ Protonated HNO₃ HNO₃->Protonated HNO₃ + H₂SO₄ NO₂⁺ (Nitronium Ion) NO₂⁺ (Nitronium Ion) Protonated HNO₃->NO₂⁺ (Nitronium Ion) - H₂O Start 2-Amino-6-methylpyridine Sigma Sigma Complex (Attack at C5) Start->Sigma + NO₂⁺ Product_N 2-Nitramino-6-methylpyridine Start->Product_N + NO₂⁺ (Low Temp) Product_C 2-Amino-6-methyl-5-nitropyridine Sigma->Product_C - H⁺ Product_N->Sigma Rearrangement (Heat, H₂SO₄)

Caption: Key mechanistic pathways in the nitration of 2-amino-6-methylpyridine.

Table 1: Key Reaction Parameters and Optimization Strategies
ParameterRecommended RangeRationale & Impact on Reaction
Temperature 0°C to 10°CControls reaction rate and selectivity. Higher temperatures risk decomposition and side-product formation. Lower temperatures may favor the kinetic N-nitro product[7].
H₂SO₄ : Substrate Ratio 8:1 to 10:1 (mass ratio)Ensures all substrate is dissolved and provides a sufficient heat sink to absorb the reaction exotherm[4].
HNO₃ : Substrate Ratio 1.05:1 to 1.2:1 (molar ratio)A slight excess drives the reaction to completion. A large excess can lead to di-nitration or increased oxidative side reactions[6].
Reaction Time 1 to 3 hoursMust be sufficient for the reaction to complete. Monitor by TLC/HPLC for optimal endpoint determination.

References

  • Filo. (2026, January 4). Nitration of 2 amino pyridine on ring structure.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Bio-Byword Scientific Publishing.
  • Scientific & Academic Publishing.
  • Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃.
  • NJIT Digital Commons.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
  • Google Patents. (2015).

Sources

Improving the yield of 6-Methyl-2-nitraminopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methyl-2-nitraminopyridine

Part 1: Core Directive & Scope

Subject: Optimization of N-Nitration for 2-Amino-6-picoline Target Molecule: 6-Methyl-2-nitraminopyridine (CAS: 1824-81-3 derivative) Critical Distinction: This guide focuses exclusively on the kinetic control required to isolate the N-nitro species (Nitramine) and prevent the thermodynamic rearrangement to ring-nitro isomers (3-nitro or 5-nitro derivatives).

Executive Summary: The synthesis of 6-Methyl-2-nitraminopyridine is a classic "kinetic vs. thermodynamic" challenge.[1] The N-nitration of 2-amino-6-methylpyridine occurs rapidly at low temperatures. However, the product is acid-labile and prone to the acid-catalyzed rearrangement (Bamberger-like) to form 2-amino-6-methyl-3-nitropyridine or 5-nitropyridine. Yield loss is almost exclusively due to temperature spikes during addition or improper pH control during isolation.

Part 2: The Critical Pathway (Mechanism & Workflow)

To improve yield, one must visualize the "Danger Zone" where the nitramine rearranges.[1]

NitrationPathway Start 2-Amino-6-methylpyridine (Starting Material) AcidMix Dissolution in H2SO4 (T < 0°C) Start->AcidMix Reaction Addition of HNO3 (Exothermic) AcidMix->Reaction Nitramine 6-Methyl-2-nitraminopyridine (TARGET: Kinetic Product) Reaction->Nitramine T < 5°C Short Time Rearrange Acid-Catalyzed Rearrangement Nitramine->Rearrange T > 10°C or Prolonged Acid Exposure Hydrolysis Hydrolysis back to Amine Nitramine->Hydrolysis pH > 9 or Heating in Water RingNitro Ring Isomers (3-nitro / 5-nitro) (Thermodynamic Waste) Rearrange->RingNitro

Caption: Figure 1. The kinetic bifurcation point.[1] Success depends on quenching the reaction at the "Nitramine" stage before thermal energy drives the rearrangement to ring-nitro isomers.

Part 3: The "Golden Batch" Protocol

This protocol is optimized for yield and purity , minimizing the contact time with concentrated acid.[1]

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)[1][2]

  • Sulfuric Acid (

    
    ), conc. (98%) – Solvent/Catalyst
    
  • Nitric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), fuming (90%+) or conc. (1.05 eq) – Nitrating agent
    
  • Crushed Ice / Ammonium Hydroxide (

    
    ) – Quenching
    

Step-by-Step Methodology:

  • Cryogenic Preparation:

    • Charge a jacketed reactor or round-bottom flask with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (approx. 5 mL per 1g of amine).
      
    • Cool to -5°C to 0°C using an ice-salt bath or cryostat.

    • Critical: Add 2-Amino-6-methylpyridine portion-wise.[1] The dissolution is exothermic. Maintain internal temperature < 10°C .

  • Nitration (The Sensitive Step):

    • Cool the mixture back to -5°C .

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       dropwise.
      
    • Rate Control: The addition rate must be slow enough that the internal temperature never exceeds 5°C .

    • Mechanistic Insight: Higher temperatures favor the attack on the carbon ring (C-nitration) or rearrangement of the formed nitramine.[1]

  • Reaction Monitoring:

    • Stir at 0°C for 30-45 minutes . Do not over-stir. The N-nitration is fast; prolonged exposure to acid facilitates rearrangement.

  • Quenching & Isolation (The Yield Maker):

    • Pour the reaction mixture onto a slurry of crushed ice (approx. 5x volume).

    • The pH Trap: The nitramine is a weak acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
      • Too Acidic (pH < 2): Product remains protonated and soluble.[1]

      • Too Basic (pH > 9): Product forms a salt (soluble) or hydrolyzes.[1]

    • Action: Neutralize carefully with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       or 
      
      
      
      solution to pH 3–4 .
    • The 6-Methyl-2-nitraminopyridine should precipitate as a white to off-white solid.[1]

  • Purification:

    • Filter immediately.[1] Wash with ice-cold water.

    • Dry under vacuum at ambient temperature (Heat sensitive!).[1]

Part 4: Troubleshooting & FAQs

Q1: My product is bright yellow/orange. Is this normal?

  • Diagnosis: No. Pure 6-Methyl-2-nitraminopyridine is typically white or colorless.[1]

  • Root Cause: You have synthesized the ring-nitro isomer (2-amino-3-nitro-6-methylpyridine or the 5-nitro isomer).[1]

  • Fix: Your reaction temperature spiked above 10°C, or you let the reaction sit in acid too long. The nitramine rearranged.[1][3][4] Repeat with stricter temperature control (

    
    ) and a shorter reaction time.
    

Q2: I obtained no precipitate upon pouring onto ice.

  • Diagnosis: Solubility issue.

  • Root Cause: The solution is likely too acidic.[1] The nitramine functionality (

    
    ) is not stable in dilute acid for long periods and may hydrolyze back to the starting material, or simply remain soluble as the protonated species.
    
  • Fix: Adjust the pH of the ice slurry to 3.0–4.5 . This is the isoelectric point region where solubility is lowest. Do not overshoot to pH 10, or you will form the soluble nitramine salt.

Q3: The yield is low (< 40%). Where did the mass go?

  • Diagnosis: Hydrolysis or over-oxidation.[1]

  • Root Cause: If using dilute nitric acid, water interferes with the formation of the nitronium ion (

    
    ).
    
  • Fix: Use Fuming Nitric Acid (90%+) .[1] The absence of water favors the kinetic N-nitration.[1] Ensure the amine is fully dissolved in

    
    before adding nitric acid to prevent localized hot spots.
    

Q4: Can I recrystallize the product from hot ethanol?

  • Diagnosis: Stability risk.[1]

  • Root Cause: Nitraminopyridines are thermally unstable.[1] Heating them in protic solvents can induce rearrangement to the aminonitropyridine.

  • Fix: Recrystallize from cold acetone/water or dissolve in minimal base (cold) and reprecipitate with acid (cold).[1] Avoid boiling solvents.[1]

Part 5: Data Summary & Characterization

Table 1: Process Parameters vs. Outcome

ParameterOptimized ConditionConsequence of Deviation
Temperature -5°C to 0°C> 10°C causes rearrangement to ring-nitro isomers (Yellow impurities).[1]
Acid Type Fuming ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Conc. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(65%) introduces water, slowing rate and promoting hydrolysis.
Quench pH pH 3.0 – 4.5pH < 2: Product soluble.[1] pH > 9: Salt formation/Hydrolysis.[1]
Reaction Time 30-45 mins> 2 hours increases risk of rearrangement.

Characterization Check:

  • 1H NMR (DMSO-d6): Look for the absence of ring protons shifting downfield (which would indicate ring nitration).[1] The methyl group signal should remain relatively distinct.

  • IR Spectroscopy: Look for the characteristic Nitramine (

    
    ) bands:
    
    • Asymmetric stretch: ~1550–1580 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
    • Symmetric stretch: ~1260–1290 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
    • Note: Primary amino bands (

      
      ) of the starting material will disappear, replaced by the NH of the nitramine.
      

References

  • Chichibabin, A. E. (1914).[1][3] The Nitration of 2-Aminopyridine. Journal of the Russian Physical Chemical Society. (Foundational work establishing the N-nitro to C-nitro rearrangement).

  • Deady, L. W., et al. (1982).[1] Kinetic studies on the mechanism of the nitraminopyridine rearrangement. Australian Journal of Chemistry, 35(10), 2035-2040. Link

  • RSC Publishing. (2021).[1] Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine. (Mechanistic parallels for acid-catalyzed nitration). Link

  • ChemicalBook. (n.d.).[1] 2-Amino-6-methylpyridine Properties and Reactions. (Precursor data). Link

Sources

Technical Support Center: Synthesis of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methyl-2-nitraminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 6-methyl-2-nitraminopyridine. Each issue is followed by a diagnosis of potential causes and actionable, step-by-step protocols for resolution.

Issue 1: Low Yield of 6-Methyl-2-nitraminopyridine and Presence of Multiple Impurities

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC or HPLC analysis shows multiple spots/peaks in addition to the desired product.

  • The isolated product is difficult to purify.

Potential Causes & Solutions:

  • Cause A: Unoptimized Nitration Conditions. The nitration of 2-amino-6-methylpyridine is a sensitive reaction. Improper temperature control or incorrect reagent stoichiometry can lead to the formation of various side products.

  • Solution A: Strict Control of Reaction Parameters.

    • Temperature Management: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[1][2] Use an ice-salt bath for efficient cooling.

    • Reagent Stoichiometry: Carefully control the molar ratio of nitric acid to sulfuric acid and the substrate. A common approach involves using a mixture of concentrated sulfuric acid and nitric acid.[1][2]

    • Slow Addition: Add the nitrating agent dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid to prevent localized overheating and control the reaction rate.

  • Cause B: Rearrangement of the Nitramino Group. 2-Nitraminopyridines are known to undergo rearrangement to form aminonitropyridines, which are common impurities.[2][3]

  • Solution B: Minimized Reaction Time and Controlled Acidity.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize the time the product spends in the acidic medium.

    • Controlled Quenching: Pour the reaction mixture onto crushed ice to rapidly dilute the acid and lower the temperature, which slows down the rearrangement.[1][4]

  • Cause C: Dinitration. Excessive nitrating agent or elevated temperatures can lead to the formation of dinitrated products.

  • Solution C: Precise Stoichiometry.

    • Use a slight excess, but not a large excess, of the nitrating agent.

    • Adhere to the optimized low-temperature conditions.

Issue 2: Presence of Isomeric Aminonitropyridine Impurities

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of isomers of the desired product.

  • The main impurities are identified as 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine.

Potential Causes & Solutions:

  • Cause: Acid-Catalyzed Rearrangement. The primary pathway for the formation of these isomers is the acid-catalyzed rearrangement of the initially formed 6-methyl-2-nitraminopyridine.[2][3]

  • Solution: Post-Synthesis Purification and Optimized Reaction Conditions.

    • Recrystallization: The desired 6-methyl-2-nitraminopyridine and its rearranged isomers often have different solubilities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.

    • Chromatography: For high-purity requirements, column chromatography on silica gel can separate the isomers.[2]

    • Reaction Optimization: As mentioned in Issue 1, minimizing reaction time and ensuring rapid, cold quenching are crucial to suppress the rearrangement.

Issue 3: Formation of a Dark, Tarry Substance

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A significant amount of insoluble, tarry material is formed.

  • Isolation of the desired product is challenging.

Potential Causes & Solutions:

  • Cause: Overheating and Decomposition. The nitration reaction is highly exothermic. Uncontrolled temperature can lead to the decomposition of the starting material, product, and reagents, resulting in polymerization and tar formation.

  • Solution: Rigorous Temperature Control and Proper Mixing.

    • Effective Cooling: Ensure the reaction vessel is adequately cooled and that the cooling bath has sufficient capacity to absorb the heat generated.

    • Efficient Stirring: Vigorous stirring is essential to ensure even heat distribution and prevent localized hot spots.

    • Controlled Addition Rate: The rate of addition of the nitrating agent should be slow enough to allow the cooling system to maintain the desired temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of 6-methyl-2-nitraminopyridine?

The synthesis typically involves the electrophilic nitration of 2-amino-6-methylpyridine. The amino group is first protonated in the strong acidic medium (e.g., concentrated sulfuric acid). The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, then attacks the exocyclic amino group to form the N-nitro compound, 6-methyl-2-nitraminopyridine.

Q2: What are the most common side products in this synthesis?

The most prevalent side products are the isomeric aminonitropyridines:

  • 2-amino-6-methyl-3-nitropyridine

  • 2-amino-6-methyl-5-nitropyridine

These are formed through the acid-catalyzed rearrangement of the desired product.[2][3] Dinitrated and decomposition products can also be present if the reaction conditions are not well-controlled.

Q3: How can I monitor the progress of the reaction to avoid side product formation?

Thin-layer chromatography (TLC) is a straightforward and effective method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can separate the starting material, the desired product, and the major side products. By monitoring the disappearance of the starting material spot, you can determine the optimal time to quench the reaction, thereby minimizing the formation of rearrangement products.

Q4: What are the recommended safety precautions for this synthesis?

  • The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

  • Perform the reaction in a well-ventilated fume hood.

  • The reaction is exothermic and can generate heat rapidly. Ensure a reliable cooling system is in place.

  • The starting material, 2-amino-6-methylpyridine, is toxic if swallowed and can cause skin and eye irritation.[5][6] Handle it with care.

Q5: Are there alternative synthetic routes that might produce fewer side products?

While the direct nitration of 2-amino-6-methylpyridine is the most common method, exploring alternative nitrating agents or reaction conditions could potentially reduce side product formation. However, the rearrangement of 2-nitraminopyridines is an inherent characteristic of this class of compounds in acidic media. Therefore, controlling the reaction conditions of the established method is often the most practical approach to achieving high purity.

Visualizations & Data

Reaction Pathway and Side Product Formation

The following diagram illustrates the main synthetic route to 6-methyl-2-nitraminopyridine and the competing rearrangement pathway that leads to common impurities.

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction: Rearrangement cluster_uncontrolled Uncontrolled Conditions 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 6-Methyl-2-nitraminopyridine 6-Methyl-2-nitraminopyridine 2-Amino-6-methylpyridine->6-Methyl-2-nitraminopyridine HNO₃, H₂SO₄ 0-5 °C Decomposition Products Decomposition Products 2-Amino-6-methylpyridine->Decomposition Products High Temperature Isomeric Aminonitropyridines Isomeric Aminonitropyridines 6-Methyl-2-nitraminopyridine->Isomeric Aminonitropyridines Acid-Catalyzed Rearrangement 6-Methyl-2-nitraminopyridine->Decomposition Products High Temperature

Caption: Synthesis of 6-methyl-2-nitraminopyridine and formation of side products.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis in_process In-Process Analysis (TLC/HPLC) start->in_process decision Problem Detected? in_process->decision low_yield Low Yield / Multiple Impurities decision->low_yield Yes isomers Isomeric Impurities decision->isomers Yes tar Tar Formation decision->tar Yes end Successful Synthesis decision->end No solution1 Check Temp. Control & Stoichiometry low_yield->solution1 solution2 Minimize Reaction Time & Optimize Quenching low_yield->solution2 isomers->solution2 solution3 Purify via Recrystallization or Chromatography isomers->solution3 solution4 Improve Cooling & Stirring tar->solution4 solution1->in_process Re-run solution2->in_process Re-run solution3->end solution4->in_process Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

Table 1: Key Reaction Parameters and Their Impact on Purity
ParameterRecommended ConditionRationale for PurityPotential Side Products if Deviated
Temperature 0-5 °CMinimizes exothermic decomposition and acid-catalyzed rearrangement.Decomposition products (tar), Isomeric aminonitropyridines
Nitrating Agent Addition Slow, dropwisePrevents localized overheating and uncontrolled reaction rates.Decomposition products (tar)
Reaction Time Monitor by TLC; quench upon completionReduces the time for the product to undergo acid-catalyzed rearrangement.Isomeric aminonitropyridines
Quenching Pour onto crushed iceRapidly dilutes acid and lowers temperature to halt the reaction and rearrangement.Isomeric aminonitropyridines

References

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitr
  • Process for producing 2,3-diamino-6-methoxypyridine. (2007).
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2014). Scientific & Academic Publishing. [Link]

  • 2-Amino-6-methylpyridine. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting 6-Methyl-2-nitraminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Central Problem: The synthesis of 6-Methyl-2-nitraminopyridine (N-nitro) from 2-amino-6-methylpyridine is a classic competition between kinetic control (formation of the N-nitramine) and thermodynamic control (rearrangement to ring-nitrated C-nitro isomers).

Low yield in this specific reaction is rarely due to lack of reactivity. It is almost exclusively caused by:

  • Inadvertent Rearrangement: High temperatures or prolonged reaction times convert the desired nitramine into 3-nitro or 5-nitro-2-amino-6-methylpyridine.

  • Hydrolytic Decomposition: The N-nitro bond is acid-labile; improper quenching or thermal spikes during workup will revert the product back to the starting amine or decompose it.

This guide provides a self-validating protocol to lock in the kinetic product and diagnostic steps to identify where your yield is being lost.

Diagnostic Workflow

Before adjusting your protocol, use this logic flow to pinpoint the failure mode.

G Start Start: Low Yield Observed CheckMP Step 1: Check Melting Point (MP) of Isolated Solid Start->CheckMP HighMP MP > 150°C (e.g., 153-155°C) CheckMP->HighMP Too High CorrectMP MP ~ 120-130°C (or matches Nitramine ref) CheckMP->CorrectMP Correct Range NoSolid No Solid / Low Recovery CheckMP->NoSolid No Precipitate Rearrangement DIAGNOSIS: Acid-Catalyzed Rearrangement You made the Ring-Nitro Isomer (C-NO2) HighMP->Rearrangement PurityIssue DIAGNOSIS: Incomplete Conversion or Wet Product CorrectMP->PurityIssue Hydrolysis DIAGNOSIS: Hydrolysis/Solubility Product lost to aqueous phase or reverted to amine NoSolid->Hydrolysis

Figure 1: Diagnostic logic for identifying the root cause of yield loss in nitraminopyridine synthesis.

Troubleshooting Guide (FAQ)

Q1: My product melts at ~155°C instead of the expected range. What happened?

Diagnosis: You have synthesized 2-amino-6-methyl-5-nitropyridine (or the 3-nitro isomer) instead of the nitramine. The Science: The N-nitro group is unstable in strong acid at elevated temperatures. It undergoes an acid-catalyzed intermolecular rearrangement (similar to the Bamberger rearrangement) to place the nitro group on the aromatic ring. The Fix:

  • Temperature Control: Maintain the reaction temperature strictly below 5°C (ideally 0°C to -5°C).

  • Quenching: Do not let the reaction stir overnight. Quench immediately after addition is complete and a short stir period (30-60 mins).

Q2: The reaction mixture turned dark/black and fumed violently.

Diagnosis: Thermal runaway causing oxidative decomposition. The Science: Nitration is highly exothermic. If the 2-amino-6-methylpyridine is added too quickly to the acid, or the acid to the amine, the local heat spike triggers oxidation of the pyridine ring or rapid decomposition of the formed nitramine. The Fix:

  • Pre-cooling: Ensure the sulfuric acid is at -5°C before adding the amine.

  • Slow Addition: Add the amine (or nitrate salt) in small portions, monitoring the internal temperature. Do not exceed 5°C.

Q3: I obtained a very low yield of precipitate upon pouring onto ice.

Diagnosis: Solubility or Hydrolysis. The Science:

  • Hydrolysis: The N-NO2 bond can hydrolyze back to the amine (

    
    ) in dilute acid if the quench gets hot.
    
  • pH Solubility: Nitramines are weakly acidic (

    
    ). If you over-neutralize to pH > 8 during workup, the nitramine forms a water-soluble salt.
    The Fix: 
    
  • Ice Quench: Pour the reaction mixture onto a large excess of crushed ice to keep the quench temp < 10°C.

  • pH Target: Adjust pH to 3.0 – 4.0 (using Sodium Acetate or dilute NaOH) to maximize precipitation. Do not make it alkaline.

The "Gold Standard" Protocol

This protocol prioritizes Kinetic Control to maximize the yield of 6-Methyl-2-nitraminopyridine and minimize rearrangement.

Materials
  • Substrate: 2-Amino-6-methylpyridine (1.0 eq)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%)[1]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    )
    • Note: Using

      
       allows for better temperature control as a solid addition.
      
Step-by-Step Methodology
  • Preparation of Matrix (0:00 - 0:30):

    • Charge a round-bottom flask with Conc.

      
       (approx. 5-7 mL per gram of substrate).
      
    • Cool the acid to -5°C using an ice/salt bath.

  • Substrate Dissolution (0:30 - 1:00):

    • Add 2-Amino-6-methylpyridine in small portions.

    • Critical Control Point: Maintain internal temp < 10°C. The dissolution is exothermic.

  • Nitration (1:00 - 2:00):

    • Cool the solution back to -5°C .

    • Option A (Standard): Add Fuming

      
       (1.1 eq) dropwise over 30 mins.
      
    • Option B (Recommended for Control): Add pulverized

      
       (1.1 eq) in small portions.
      
    • Critical Control Point:Strictly maintain temp < 0°C. If it spikes, stop addition.

  • Reaction Period (2:00 - 3:00):

    • Stir at 0°C for 45-60 minutes .

    • Do not heat. Do not stir overnight.

  • Quenching & Isolation:

    • Pour the reaction mixture in a thin stream onto a large excess of crushed ice (approx. 10x weight of acid).

    • Stir vigorously. The product should precipitate as a white/off-white solid.

    • If no precipitate forms, adjust pH to ~3-4 with Sodium Acetate.

    • Filter immediately. Wash with ice-cold water.

    • Drying: Dry in a vacuum desiccator over

      
       or silica. Avoid oven drying > 50°C. 
      

Comparative Data: Isomer Identification

Use this table to verify which product you actually isolated.

PropertyTarget: 6-Methyl-2-nitraminopyridine Impurity: 3-Nitro-2-amino-6-methylpyridine Impurity: 5-Nitro-2-amino-6-methylpyridine
Reaction Type N-Nitration (Kinetic)C-Nitration (Thermodynamic)C-Nitration (Thermodynamic)
Formation Condition Low Temp (< 0°C), Short TimeHigh Temp (> 20°C), Long TimeHigh Temp (> 20°C), Strong Acid
Melting Point ~120 - 128°C (Dec)~155 - 160°C~180 - 190°C
Solubility (Aq. Base) Soluble (forms salt)InsolubleInsoluble
Color White / Off-WhiteYellow / OrangeYellow

References

  • Nitration of 2-amino-6-methylpyridine and Isomer Distribution

    • Source: ResearchG
    • Context: Describes the formation of isomeric 3- and 5-nitro derivatives in 92% sulfuric acid if conditions favor rearrangement.
    • URL:2

  • General Reactivity of 2-Aminopyridines

    • Source: AskFilo / Chemical Educ
    • Context: Explains the activation of the 3 and 5 positions and the competition between N-nitration and Ring-nitr
    • URL:3[4]

  • Synthesis of 2-Amino-6-methylpyridine Precursors

    • Source: PrepChem
    • Context: Provides background on the starting material synthesis and stability, relevant for purity checks.
    • URL:2[5][6][7]

  • Mixed Acid Nitration Optimiz

    • Source: NJIT Digital Commons
    • Context: Detailed study on the nitration of aminopyridines, highlighting the importance of "Nitric Ratio" and temper
    • URL:8

Sources

Technical Support Center: 6-Methyl-2-nitraminopyridine Stability & Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methyl-2-nitraminopyridine decomposition pathways Content type: Technical Support Center Guide

Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Stability Unit Last Updated: February 6, 2026

Executive Summary

6-Methyl-2-nitraminopyridine (6-M-2-NAP) is a metastable energetic intermediate primarily used to synthesize aminonitropyridines via acid-catalyzed rearrangement. Its utility is defined by two competing decomposition pathways:

  • Acid-Catalyzed Rearrangement (Synthetic Pathway): Controlled migration of the nitro group to the C3 or C5 ring positions.

  • Thermal Homolysis (Degradation/Safety Pathway): Uncontrolled cleavage of the N-N bond, leading to radical species and energetic decomposition.

This guide addresses the specific challenges researchers face when manipulating these pathways, focusing on yield optimization, isomer isolation, and safety protocols.

Module 1: Acid-Catalyzed Rearrangement (Synthesis Optimization)

Context: Users often encounter low yields or difficult-to-separate mixtures when attempting to convert 6-M-2-NAP into 2-amino-6-methyl-3-nitropyridine or its 5-nitro isomer.

Q1: Why am I obtaining a mixture of 3-nitro and 5-nitro isomers, and how can I control the ratio?

Diagnosis: The rearrangement of 2-nitraminopyridines is an intramolecular acid-catalyzed migration. The nitro group (


 equivalent) migrates from the exocyclic amine to the pyridine ring carbon.
  • The Electronic Factor: The 2-amino group strongly activates positions 3 (ortho) and 5 (para).

  • The Steric Factor: The methyl group at position 6 exerts steric hindrance on position 5 (ortho to the methyl). Conversely, position 3 is sterically crowded by the bulky nitramino group itself.

Causality: While unsubstituted 2-nitraminopyridine favors the 5-nitro isomer (~80-90%), the 6-methyl group destabilizes the transition state for the 5-position attack , leading to a higher proportion of the 3-nitro isomer compared to the unsubstituted analog.

Protocol for Isomer Control:

  • To Favor 5-Nitro: Use concentrated sulfuric acid at lower temperatures (0–10°C). The kinetic product is often the 3-isomer, but thermodynamic equilibration (if reversible) or specific solvent effects in highly acidic media can shift preference. Note: Complete selectivity is rarely achievable due to the dual activation.

  • To Favor 3-Nitro: Higher temperatures (50–60°C) during rearrangement often increase the proportion of the 3-isomer due to the higher energy barrier required to overcome the steric crowding at the 3-position (ortho-effect).

Q2: My reaction mixture turned into a black tar. What happened?

Diagnosis: Competing thermal decomposition or oxidative degradation. Root Cause: If the acid concentration is too low (e.g., dilute


), the hydrolysis pathway (cleavage to 2-amino-6-methylpyridine + 

) competes with rearrangement. If the temperature is too high (>70°C) without sufficient acid stabilization, the N-nitro group undergoes homolytic cleavage (see Module 2), generating reactive radicals that polymerize the pyridine ring.

Corrective Action:

  • Ensure anhydrous conditions initially. Use 90-98%

    
    .
    
  • Strict Temperature Control: Addition of 6-M-2-NAP to acid must be slow to keep internal temp <20°C. Only heat after complete dissolution.

Q3: How do I separate the isomers effectively? (Self-Validating Protocol)

Method: Steam Distillation.[1] Mechanism:

  • 3-Nitro Isomer: Possesses an intramolecular hydrogen bond between the ring nitro oxygen and the exocyclic amino hydrogen. This "locks" the molecule, reducing polarity and preventing intermolecular hydrogen bonding with water. Result: Steam Volatile.

  • 5-Nitro Isomer: Cannot form an intramolecular bond. Forms strong intermolecular H-bonds with water/solvent. Result: Non-volatile.

Workflow:

  • Basify the acid reaction mixture (pH 5-6).

  • Perform steam distillation.[1]

  • Distillate: Contains bright yellow/orange needles of 2-amino-6-methyl-3-nitropyridine .

  • Residue: Contains 2-amino-6-methyl-5-nitropyridine . Filter and recrystallize from ethanol.

Module 2: Thermal Stability & Safety (Storage & Handling)

Context: 6-M-2-NAP is an energetic N-nitro compound. Users must distinguish between safe handling limits and onset of runaway decomposition.

Q4: What is the critical temperature limit for 6-M-2-NAP?

Threshold:

  • Safe Storage: < 25°C (Refrigeration recommended).

  • Onset of Decomposition: ~126°C (Melting/Decomposition).

  • Critical Warning: Unlike C-nitro compounds, N-nitro compounds can undergo autocatalytic decomposition if traces of acid are present.

Q5: What is the mechanism of thermal failure?

Mechanism: Thermal decomposition proceeds via N-N bond homolysis , generating a radical pair: the (6-methylpyridin-2-yl)aminyl radical and nitrogen dioxide (


).
  • Pathway:

    
    
    
  • Consequence: The reactive aminyl radical abstracts hydrogen or dimerizes, while

    
     acts as an oxidizer, fueling rapid combustion.
    

Visualizing the Pathways:

DecompositionPathways cluster_Acid Acid-Catalyzed Rearrangement (Controlled Synthesis) cluster_Thermal Thermal Decomposition (Uncontrolled/Safety Hazard) Start 6-Methyl-2-nitraminopyridine (Precursor) Protonation N-Protonation (H2SO4) Start->Protonation H+ / <50°C Homolysis N-N Bond Homolysis (>120°C) Start->Homolysis Heat / No Acid Migration Sigmatropic Shift (Nitro Migration) Protonation->Migration Isomer3 2-Amino-6-methyl-3-nitropyridine (Steam Volatile) Migration->Isomer3 Ortho Attack Isomer5 2-Amino-6-methyl-5-nitropyridine (Non-Volatile) Migration->Isomer5 Para Attack Radicals Radical Pair (Aminyl + NO2) Homolysis->Radicals Tars Polymerized Tars (Oxidative Degradation) Radicals->Tars Gas Gas Evolution (N2, NOx) Radicals->Gas

Figure 1: Divergent pathways of 6-Methyl-2-nitraminopyridine based on environmental conditions (Acid vs. Heat).

Module 3: Analytical Troubleshooting

Q6: How do I distinguish the isomers using NMR without a reference standard?

Protocol: 1H NMR Analysis (DMSO-d6). Do not rely solely on coupling constants (


), as both 3,4-vicinal and 4,5-vicinal protons have similar 

values (~8 Hz). Use Chemical Shift and NH Exchange .
Feature3-Nitro Isomer (2-Amino-6-methyl-3-nitropyridine)5-Nitro Isomer (2-Amino-6-methyl-5-nitropyridine)
Amine Proton (-NH2) Deshielded (> 8.5 ppm) . Broad or sharp. Intramolecular H-bond to 3-NO2.Shielded (< 7.5 ppm) . Broad. No internal H-bond.
Ring Protons Two doublets (H4, H5). H4 is strongly deshielded by adjacent NO2.Two doublets (H3, H4). H3 is shielded by adjacent NH2.
Steam Volatility Yes (Positive)No (Negative)

References

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. (Detailed study on the rearrangement conditions and isomer ratios of 2-nitraminopyridines).

  • 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. (Safety data regarding the precursor and potential decomposition hazards).

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. (Mechanistic insights into the nitramino rearrangement and steric/electronic effects).

  • The Tautomerism of 2-Nitraminopyridines. Canadian Journal of Chemistry. (Foundational text on the structure and acid-catalyzed behavior of nitraminopyridines).

Sources

Technical Support Center: Purification of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Center of Excellence.

Below is the technical support guide for the purification of 6-Methyl-2-nitraminopyridine . This molecule presents a unique "stability vs. purity" paradox due to its susceptibility to acid-catalyzed rearrangement (the Bamberger-like migration of the nitro group).

This guide is structured to navigate that specific chemical hazard while ensuring high recovery.

Ticket ID: PUR-NIT-PYR-06 Status: Open Assigned Specialist: Dr. Aris Thorne

Executive Summary: The Chemistry of the Challenge

The Core Issue: You are likely synthesizing 6-Methyl-2-nitraminopyridine via the nitration of 2-amino-6-picoline. The target molecule is a nitramine (


), not a ring-nitro compound.
  • Critical Risk: Nitraminopyridines are acid-sensitive. Under acidic conditions (even the mild Lewis acidity of standard silica gel), the nitro group can migrate from the nitrogen to the ring carbon (C3 or C5 positions), or hydrolyze back to the amine [1, 2].

  • The Solution: You must suppress the acidity of your stationary phase to prevent on-column degradation.

Phase 1: Method Development (Pre-Column)

Before packing your column, you must validate your stationary phase chemistry.

Q: Which stationary phase should I use? Standard Silica (60 Å) or Alumina?

A: Use Neutralized Silica or Neutral Alumina. Standard Silica Gel (pH ~6.5–7.0) often possesses active acidic silanol sites. For nitramines, these sites catalyze the rearrangement to 3-nitro-6-methyl-2-aminopyridine (yellow/orange bands).

  • Recommendation A (Best Resolution): Silica Gel 60 treated with 1% Triethylamine (TEA) . The TEA neutralizes acidic silanols, protecting the nitramine functionality.

  • Recommendation B (Safest): Neutral Alumina (Brockmann Grade III). Lower resolution than silica but chemically inert toward nitramines.

Q: What is the optimal solvent system?

A: Hexane : Ethyl Acetate (with Modifier). The nitramine is less polar than the starting material (2-amino-6-methylpyridine) due to the electron-withdrawing nitro group reducing the pyridine ring's basicity.

  • Gradient: Start 100% Hexane → 0% to 40% Ethyl Acetate.

  • Modifier: Add 0.5% - 1% Triethylamine (TEA) to the mobile phase if using Silica. This is non-negotiable for stability.

Q: How should I load the sample?

A: Liquid Loading (DCM) or Celite Dry Load.

  • Avoid: Silica dry loading.[1][2] Evaporating the crude onto raw silica concentrates the compound on acidic surfaces with heat, guaranteeing degradation.

  • Preferred: Dissolve in minimal Dichloromethane (DCM) and apply directly to the column head (Liquid Load).

Phase 2: Troubleshooting Guide (FAQ)

Issue 1: "My colorless product turns yellow on the column."

Diagnosis: On-column Rearrangement. The nitramine (usually colorless or pale cream) is rearranging to the ring-nitro isomer (often bright yellow/orange) due to surface acidity.

  • Fix: Immediately flush the column with a more polar solvent to recover whatever remains. For the next run, pretreat the silica slurry with 2% TEA in Hexane before packing.

Issue 2: "The product streaks or tails significantly."

Diagnosis: NH-Acidity Interaction. The nitramine proton (


) is acidic (

~5–6). It interacts strongly with the stationary phase.
  • Fix: Increase the ionic strength or buffering capacity. If TEA is already present, ensure your flow rate is optimized. Slow flow allows more time for secondary interactions; increase flow rate slightly.

Issue 3: "I cannot separate the Nitramine from the Starting Material (Amine)."

Diagnosis: Simulated Co-elution. While their polarities differ, the amine can "drag" the nitramine if the mass loading is too high (saturation).

  • Fix:

    • Check TLC: The Nitramine should have a higher

      
       (less polar) than the free amine in 20% EtOAc/Hexane.
      
    • Step Gradient: Hold the gradient at the percentage where the Nitramine elutes (isocratic hold) before ramping up to elute the amine.

Standard Operating Procedure (SOP)

Protocol: Neutralized Silica Flash Chromatography

  • Slurry Preparation:

    • Suspend Silica Gel 60 in Hexane.

    • Add Triethylamine (TEA) to a concentration of 1% (v/v) relative to the solvent volume.

    • Stir for 15 minutes to allow amine adsorption onto silanol sites.

  • Column Packing:

    • Pour the slurry.[2][3][4][5] Ensure the bed is tightly packed and level.[4]

    • Flush with 2 column volumes (CV) of 99:1 Hexane:TEA .

  • Equilibration:

    • Switch to the starting mobile phase: Hexane (with 0.5% TEA) .

  • Loading:

    • Dissolve crude 6-Methyl-2-nitraminopyridine in minimal DCM.

    • Load carefully to the sand bed.[4]

  • Elution:

    • 0–5 mins: 100% Hexane (removes non-polar impurities).

    • 5–20 mins: Linear gradient to 20% EtOAc / 80% Hexane.

    • Collection: Collect fractions. The Nitramine typically elutes before the unreacted amine.

  • Post-Run:

    • Evaporate fractions below 40°C. Nitramines are thermally unstable.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this acid-sensitive molecule.

PurificationWorkflow Start Crude Reaction Mixture (Nitration of 2-amino-6-picoline) TLC TLC Analysis (Solvent: 30% EtOAc/Hexane) Start->TLC CheckRf Is Delta Rf > 0.15 (Nitramine vs Amine)? TLC->CheckRf StabilityCheck Stability Test: Does spot turn yellow on TLC after 5 mins? CheckRf->StabilityCheck Yes MethodC Method C: Neutral Alumina (Brockmann III) CheckRf->MethodC No (Poor Separation) MethodA Method A: Standard Silica (Risk of Rearrangement) StabilityCheck->MethodA No (Stable) MethodB Method B: Neutralized Silica (Hex/EtOAc + 1% TEA) StabilityCheck->MethodB Yes (Unstable) Execution Execute Column Collect Fractions < 40°C MethodA->Execution MethodB->Execution MethodC->Execution

Caption: Decision tree for selecting the stationary phase based on compound stability and resolution requirements.

Quantitative Data: Solvent Strength & Rf Values

The following table summarizes expected retention behaviors on Silica Gel 60.

CompoundMobile Phase (Hex:EtOAc)Approx

Appearance on Silica
6-Methyl-2-nitraminopyridine 80:200.45 Colorless / UV Active
2-Amino-6-methylpyridine (Start Mat.)80:200.25Colorless / UV Active
3-Nitro-2-amino-6-methylpyridine (Byproduct)80:200.60Bright Yellow
5-Nitro-2-amino-6-methylpyridine (Byproduct)80:200.55Yellow/Orange

Note: If you see yellow spots with higher


 than your target, rearrangement has occurred.

References

  • Deady, L. W., & Korytsky, O. L. (1982). Kinetic studies on the mechanism of the nitraminopyridine rearrangement.[6] Australian Journal of Chemistry, 35(10), 2035-2040. Link

  • Batkowski, T. (1963). Synthesis of 2-nitramino-6-methylpyridine and its rearrangement. Roczniki Chemii, 37, 385.
  • Ritter, H. W. (1952). Nitration of 2-Aminopyridine. Journal of the American Chemical Society. Link

  • Perez, J. D., & Yranzo, G. I. (2007). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Technical Comparison Guide: 6-Methyl-2-nitraminopyridine & Regioselective Nitration Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2-nitraminopyridine (CAS: 18344-58-2) represents a critical class of "self-activating" nitration intermediates. Unlike standard electrophilic nitrating reagents (e.g., nitronium tetrafluoroborate) that act on external substrates, this compound is primarily utilized as a rearrangement precursor to achieve difficult regioselective nitration on the pyridine ring.

For drug development professionals synthesizing functionalized aminopyridines, the direct nitration of 2-amino-6-methylpyridine using mixed acids often results in low yields due to ring deactivation and tar formation. The "Nitramine Route"—isolating or generating 6-methyl-2-nitraminopyridine in situ—offers a superior thermodynamic and kinetic profile for accessing the 3-nitro and 5-nitro isomers.

This guide compares the efficacy, safety, and regioselectivity of the 6-Methyl-2-nitraminopyridine rearrangement against direct Mixed Acid Nitration and modern


-Nitropyrazole transfer reagents.

Part 1: The Chemistry of -Nitro vs. -Nitro Pyridines

To understand the utility of 6-Methyl-2-nitraminopyridine, one must distinguish between the kinetic product (


-nitro) and the thermodynamic product (

-nitro).
  • Direct Nitration (Conventional): Attacks the carbon ring directly. The protonation of the pyridine nitrogen under acidic conditions deactivates the ring, requiring harsh temperatures (

    
    C) that degrade the substrate.
    
  • The Nitramine Route (Strategic):

    • Step 1:

      
      -Nitration occurs readily at low temperatures (
      
      
      
      C) to form 6-Methyl-2-nitraminopyridine .
    • Step 2: Acid-catalyzed rearrangement moves the nitro group to the Carbon-3 or Carbon-5 position.

Mechanism of Action: The Nitramine Rearrangement

The utility of this reagent relies on the acid-catalyzed rearrangement (often cited as the Bamberger or Chichibabin rearrangement type).

NitramineRearrangement Amine 2-Amino-6-methylpyridine Nitramine 6-Methyl-2-nitraminopyridine (Kinetic Intermediate) Amine->Nitramine HNO3/H2SO4 < 0°C Dissociation [Py-NH₂]⁺ + •NO₂ / NO₂⁺ (Cage Pair/Ion Pair) Nitramine->Dissociation H+, Heat (Rearrangement) Product3 3-Nitro Isomer (Major) Dissociation->Product3 Ortho Attack Product5 5-Nitro Isomer (Minor) Dissociation->Product5 Para Attack

Figure 1: The two-step rearrangement pathway avoids the high-energy barrier of direct ring nitration.

Part 2: Comparative Performance Analysis

We compare the Nitramine Route (utilizing 6-Methyl-2-nitraminopyridine) against Direct Mixed Acid Nitration and


-Nitropyrazole Reagents  (a modern alternative).
Table 1: Performance Matrix
FeatureMethod A: Nitramine Rearrangement (6-Methyl-2-nitraminopyridine)Method B: Direct Mixed Acid (

)
Method C:

-Nitropyrazole Transfer
Primary Utility Accessing 3-nitro/5-nitro isomers of aminopyridines.General nitration (often fails for deactivated pyridines).Mild, regioselective nitration of sensitive substrates.
Reaction Temp Step 1:

CStep 2:

C

C (Harsh)

C (Mild)
Yield (Typical) 70 – 85% (Combined Isomers)20 – 40% (Significant tarring)60 – 90% (Substrate dependent)
Regioselectivity High preference for 3-position (ortho) due to proximity in cage pair.Poor; mixture of isomers and poly-nitration.Tunable based on ligand sterics.
Safety Profile High Risk: Isolated nitramine is shock-sensitive.Moderate Risk: Corrosive, thermal runaway potential.Low Risk: Stable solids, non-explosive.
Cost Efficiency High (Uses cheap bulk acids).High (Cheap reagents, low yield).Low (Reagents are expensive/proprietary).
Detailed Technical Insights
1. Regiocontrol and the "Blocking" Effect

In 6-Methyl-2-nitraminopyridine , the methyl group at position 6 blocks that site.

  • Direct Nitration: The electrophile (

    
    ) attacks randomly.
    
  • Nitramine Rearrangement: The nitro group is already attached to the exocyclic nitrogen. Upon acid catalysis, the nitro group migrates. Studies suggest an intermolecular mechanism in strong acid (dissociation into a nitronium ion and amine, followed by immediate recombination) but with high "cage" retention, favoring the 3-position (ortho) over the 5-position (para) [1, 2].

2. Energetic Considerations

6-Methyl-2-nitraminopyridine is an energetic material .[1] It shares structural similarities with primary nitramines (explosives).

  • Warning: Differential Scanning Calorimetry (DSC) often shows sharp exotherms

    
    C.
    
  • Advantage: The high energy of the

    
     bond drives the rearrangement reaction, allowing it to proceed at lower temperatures than direct 
    
    
    
    activation.

Part 3: Experimental Protocols

Protocol A: Synthesis & Rearrangement of 6-Methyl-2-nitraminopyridine

Use this method for high-yield access to 2-amino-3-nitro-6-methylpyridine.

Safety: Perform behind a blast shield. 6-Methyl-2-nitraminopyridine is potentially shock-sensitive when dry.

Step 1: Formation of the Nitramine[1]
  • Setup: Charge a 3-neck flask with

    
     (conc., 5 equiv). Cool to 
    
    
    
    C using an ice/salt bath.
  • Addition: Add 2-amino-6-methylpyridine (1.0 equiv) portion-wise, maintaining internal temp

    
    C.
    
  • Nitration: Add fuming

    
     (1.1 equiv) dropwise over 30 mins.
    
  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation: The white precipitate is 6-Methyl-2-nitraminopyridine . Filter and wash with cold water.

    • Checkpoint:

      
      H NMR (
      
      
      
      ) will show a downfield shift of ring protons compared to starting material and loss of
      
      
      signal (replaced by broad
      
      
      ).
Step 2: Acid-Catalyzed Rearrangement
  • Solvent: Re-suspend the wet nitramine paste in

    
     (80% or conc.).
    
  • Reaction: Heat carefully to

    
    C. Monitor exotherm.
    
    • Observation: Evolution of gas or color change indicates rearrangement.

  • Workup: Pour onto ice. Neutralize with

    
     to pH 5-6.
    
  • Purification: The yellow precipitate is a mixture of 3-nitro and 5-nitro isomers. Separate via column chromatography (Hexane/EtOAc).

Protocol B: Modern Alternative (N-Nitropyrazole)

Use this method if safety regulations prohibit isolating nitramines.

  • Reagent: Use 1-nitropyrazole or 3,5-dimethyl-1-nitropyrazole (1.2 equiv).

  • Conditions: Mix with 2-amino-6-methylpyridine in

    
     or Acetonitrile. Add Lewis Acid catalyst (
    
    
    
    or
    
    
    , 10 mol%).
  • Reaction: Stir at reflux (

    
    C) for 12h.
    
  • Result: Direct transfer of

    
     group to the ring. Higher cost, but avoids explosive intermediates.
    

Part 4: Workflow Visualization

WorkflowComparison cluster_0 Method A: Nitramine Route (Recommended) cluster_1 Method B: Direct Nitration StartA 2-Amino-6-methylpyridine StepA1 Nitration (-5°C) Isolation of Nitramine StartA->StepA1 StepA2 Acid Heat (60°C) Rearrangement StepA1->StepA2 EndA 3-Nitro / 5-Nitro Isomers (High Yield) StepA2->EndA StartB 2-Amino-6-methylpyridine StepB1 Mixed Acid (>100°C) Forcing Conditions StartB->StepB1 EndB Low Yield + Tars StepB1->EndB

Figure 2: Workflow comparison highlighting the milder conditions of the Nitramine Route.

References

  • Deady, L. W., Grimmett, M. R., & Potts, C. H. (1979).[2][3] Studies on the Mechanism of the Nitraminopyridine Rearrangement. Tetrahedron, 35, 2895-2900.[2][3] Link

  • Bakke, J. M. (2005).[2][3] Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.[2][3] Link[2][3]

  • Zhang, H., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Organic Letters, 24, 36, 6636–6641. Link

  • Pino, L. N., & Zehrung, W. S. (1955).[4] Preparation of pure 2-aminonitropyridines and 2-aminonitropicolines.[4] Journal of the American Chemical Society, 77(11), 3154-3155.[4] Link

  • Ritter, T., et al. (2011).[3] Late-Stage Functionalization of Complex Molecules. Nature, 479, 181–191. Link

Sources

Reactivity comparison of 6-Methyl-2-nitraminopyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the reactivity of 6-Methyl-2-nitraminopyridine and its positional isomers. This document is structured to assist researchers in optimizing synthetic pathways for nitro-aminopyridines, specifically focusing on the acid-catalyzed nitramine rearrangement .

Content Type: Technical Comparison Guide
Subject: Regioselectivity and Kinetics of Nitramine Rearrangement in Methyl-Substituted Pyridines

Executive Summary

The synthesis of nitro-aminopyridines is a critical step in the development of high-energy materials and heterocyclic pharmaceutical intermediates (e.g., imidazopyridines). The primary synthetic route involves the acid-catalyzed rearrangement of 2-nitraminopyridines.

While the unsubstituted 2-nitraminopyridine yields a mixture of 5-nitro (major) and 3-nitro (minor) isomers, the introduction of a methyl group on the pyridine ring drastically alters this regioselectivity through steric and electronic effects.

Key Finding: The 6-methyl-2-nitraminopyridine isomer exhibits a distinct reactivity profile compared to the 3-, 4-, and 5-methyl isomers. The steric bulk of the 6-methyl group (adjacent to the ring nitrogen) significantly hinders the C5 position, thereby inverting the standard selectivity to favor the 3-nitro isomer (ortho-rearrangement) . This makes the 6-methyl isomer a uniquely efficient substrate for accessing 2,3-functionalized pyridine scaffolds without the need for complex blocking groups.

Chemical Identity & Isomer Landscape

The "isomers" in this context refer to the positional isomers of the methyl group on the 2-nitraminopyridine scaffold. The reactivity of these substrates is defined by the availability of the C3 (ortho to amino) and C5 (para to amino) positions for the migration of the nitro group.

Isomer NameStructure DescriptionKey Steric FeaturePrimary Rearrangement Target
6-Methyl-2-nitraminopyridine Methyl at C6 (adjacent to Ring N)Blocks C5 (via ortho-interaction)C3 (Ortho-migration)
3-Methyl-2-nitraminopyridine Methyl at C3 (adjacent to Amino N)Blocks C3 (Direct substitution)C5 (Para-migration)
5-Methyl-2-nitraminopyridine Methyl at C5Blocks C5 (Direct substitution)C3 (Ortho-migration)
4-Methyl-2-nitraminopyridine Methyl at C4Minimal steric impact on C3/C5Mixed (C5 favored)

Comparative Reactivity Analysis

This section analyzes the performance of the 6-methyl isomer against its alternatives in the context of the Bamberger-type rearrangement .

Regioselectivity Profile

The rearrangement of 2-nitraminopyridines is governed by the stability of the transition state sigma-complex. The nitro group migrates intramolecularly (or via a solvent-caged radical pair) to the electron-rich positions ortho (C3) or para (C5) to the amino group.

6-Methyl-2-nitraminopyridine (The Topic)
  • Behavior: The methyl group at C6 is physically adjacent to C5. While it does not substitute C5 directly, it exerts significant steric pressure on the C5 position.

  • Outcome: The migration to the C5 position is kinetically disfavored. The reaction is channeled almost exclusively to the C3 position .

  • Yield Advantage: This isomer provides the highest regioselectivity for generating 2-amino-3-nitro-6-methylpyridine , often exceeding 80% yield with minimal purification required compared to the unsubstituted parent.

Alternative 1: 3-Methyl-2-nitraminopyridine
  • Behavior: The C3 position is occupied.

  • Outcome: Migration is forced to the C5 position .

  • Comparison: This is the "inverse" of the 6-methyl case. It is the gold standard for synthesizing 5-nitro isomers, whereas 6-methyl is the standard for 3-nitro isomers.

Alternative 2: Unsubstituted 2-Nitraminopyridine
  • Behavior: Both C3 and C5 are open.

  • Outcome: A mixture is formed, typically favoring the 5-nitro isomer (Para) due to lower steric crowding at the para position relative to the ortho position (between the ring N and amino N).

  • Disadvantage: Requires tedious chromatographic separation to isolate the 3-nitro isomer. The 6-methyl isomer resolves this by sterically deactivating the 5-position.

Quantitative Comparison Table

Data synthesized from kinetic studies of nitraminopyridine rearrangements (e.g., Deady et al.).[1][2]

SubstrateMajor ProductSelectivity (Major:Minor)Relative Rate (

)
Mechanistic Driver
6-Methyl-2-nitraminopyridine 3-Nitro > 10:1 1.2xSteric hindrance at C5 directs attack to C3.
Unsubstituted 5-Nitro~ 4:11.0x (Ref)Electronic preference for para-substitution.
3-Methyl-2-nitraminopyridine 5-NitroExclusive2.5xC3 blocked; Methyl activates C5 electronically.
5-Methyl-2-nitraminopyridine 3-NitroExclusive0.8xC5 blocked; Methyl activates C3? (Weak).

Mechanistic Insight

The reaction proceeds via an acid-catalyzed heterolytic cleavage of the N-N bond, followed by the migration of the nitronium species (


) or homolytic cleavage to a radical pair (

).
Pathway Diagram

The following diagram illustrates the divergent pathways for the 6-methyl isomer versus the unsubstituted baseline.

G cluster_0 Contrast: Unsubstituted 2-Nitraminopyridine Start 6-Methyl-2-nitraminopyridine Protonated Protonated Intermediate (Py-NH2+-NO2) Start->Protonated + H+ TS Transition State (Cage Pair) Protonated->TS N-N Cleavage Prod3 Major Product: 2-Amino-6-methyl-3-nitropyridine (Ortho) TS->Prod3 Preferred Path (C5 Sterically Hindered) Prod5 Minor Product: 2-Amino-6-methyl-5-nitropyridine (Para) TS->Prod5 Disfavored Path (Steric Clash with 6-Me) Unsub Unsubstituted Substrate Unsub_Prod5 Major: 5-Nitro Unsub->Unsub_Prod5 Electronic Control

Caption: Mechanistic divergence showing the steric steering effect of the 6-methyl group, forcing the nitro migration to the 3-position.

Experimental Protocol

Objective: Synthesis of 2-Amino-3-nitro-6-methylpyridine via rearrangement of 6-methyl-2-nitraminopyridine. Scale: Laboratory (10 mmol).

Reagents:
  • Substrate: 2-Amino-6-methylpyridine (Precursor).[3]

  • Nitrating Agent:

    
     (White fuming, 98%) / 
    
    
    
    (Conc.).
  • Rearrangement Catalyst: Conc.

    
    .
    
Step-by-Step Methodology:
  • Nitramine Formation (In Situ or Isolated):

    • Dissolve 2-amino-6-methylpyridine (1.08 g, 10 mmol) in conc.

      
       (5 mL) at 0°C.
      
    • Dropwise add fuming

      
       (0.5 mL) maintaining temp < 5°C.
      
    • Stir for 30 min at 0°C. Note: This forms the nitramine intermediate.

  • Rearrangement (The Critical Step):

    • Allow the mixture to warm to room temperature (25°C).

    • Heat Control: Slowly raise the temperature to 50-60°C for 1 hour.

    • Observation: The solution color typically deepens to orange/red.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:2). The nitramine spot (higher Rf) should disappear, replaced by the yellow ortho-nitro aniline spot.

  • Work-up:

    • Pour the reaction mixture onto crushed ice (50 g).

    • Neutralize with

      
       or 
      
      
      
      to pH 6-7. Caution: Exothermic.
    • The product, 2-amino-3-nitro-6-methylpyridine , precipitates as a yellow solid.[4]

  • Purification:

    • Filter the solid.[4][5][6][7]

    • Recrystallize from Ethanol/Water (or Acetone).

    • Expected Yield: 75-85%.

    • Melting Point: 162-164°C (Literature value comparison required).[7]

Self-Validating Checkpoints:
  • Checkpoint 1: If the reaction remains at 0°C, the rearrangement is slow; isolation yields the nitramine (explosive potential). Heating is required to effect the rearrangement to the C-nitro amine.

  • Checkpoint 2: If the product is dark red/brown, over-nitration or oxidation may have occurred. Ensure temperature does not exceed 60°C.

References

  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982).[1][2] Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034. Link

  • Bakke, J. M. (2005).[1][2] Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.[1][2] Link

  • Grimmett, M. R., & Deady, L. W. (1979).[1] Studies on the mechanism of the nitraminopyridine rearrangement.[1][2] Tetrahedron, 35(24), 2895-2900. Link

  • PubChem. (2025). 2-Amino-6-methylpyridine Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to Diazomethane Precursors: Efficacy, Safety, and Practical Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the contemporary researcher in synthetic and medicinal chemistry, the methylation of carboxylic acids, phenols, and other acidic protons is a foundational transformation. Diazomethane (CH₂N₂) has long been revered as a superior reagent for these reactions, prized for its high reactivity under exceptionally mild conditions, which often results in quantitative conversion with minimal purification.[1][2] The primary byproduct, nitrogen gas, simplifies reaction workup, making it an elegant solution for sensitive and complex substrates.[3]

However, the utility of diazomethane is severely hampered by its significant hazards: it is a highly toxic, carcinogenic, and dangerously explosive gas.[2][4] Consequently, it is almost universally prepared and used as a dilute ethereal solution, generated in situ from a stable precursor immediately before use.[1][4] The choice of this precursor is a critical decision, balancing efficacy, operational safety, and scalability.

This guide provides an in-depth comparison of common diazomethane precursors, with a primary focus on the widely-used N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and its alternatives. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to make informed decisions for their specific synthetic challenges.

The Precursors: A Comparative Overview

The generation of diazomethane relies on the base-mediated decomposition of N-methyl-N-nitroso compounds.[5] While several reagents have been developed, they differ significantly in their stability, byproducts, and the conditions required for decomposition.

PrecursorStructureKey AdvantagesKey Disadvantages
Diazald® CH₃C₆H₄SO₂N(CH₃)NOHigh thermal stability (solid, m.p. 61-62 °C)[6]; Commercially available in kits for safe generation[1]; Well-documented procedures.Requires strong base (e.g., KOH) and distillation[7]; Byproducts can be toxic and require careful quenching[5]; Potential for explosion during distillation if not handled properly.[7]
N-methyl-N-nitrosourea (MNU) H₂NC(O)N(CH₃)NOOne of the original precursors[4]; Can be used at lower temperatures.Thermally unstable above 20 °C and shock-sensitive[4]; Highly carcinogenic.[2]
Liquizald™ (CH₃)₂C=CHCOCH₂C(CH₃)₂N(CH₃)NOLiquid, offering potential for continuous flow applications[5]; Decomposition via a base-catalyzed reverse Michael addition produces a less hazardous byproduct (mesityl oxide).[5]Newer reagent with less extensive literature compared to Diazald®; Potential for side-reactions with the ketone moiety in the byproduct.[5]
Trimethylsilyldiazomethane (TMS-diazomethane) (CH₃)₃SiCHN₂Commercially available as a solution[1]; Safer alternative, less prone to explosion than diazomethane[7][8]; Can often be used directly.Significantly less reactive (weaker nucleophile) than diazomethane[7]; Highly toxic upon inhalation, implicated in fatalities.[7][8]
Temozolomide (TMZ) Weighable, non-explosive solid[7][9]; Releases methyl diazonium under aqueous conditions, acting as a diazomethane surrogate.[7][9]Primarily used as a surrogate, not for generating free diazomethane solutions; Different reaction mechanism and scope.[7][9]

Mechanistic Insights: The Chemistry of Decomposition

Understanding the reaction mechanism is paramount to ensuring both safety and efficiency. The choice of base and solvent directly influences the rate of diazomethane generation.

Decomposition of Diazald®

The decomposition of Diazald® is a base-mediated elimination reaction. A strong base, such as potassium hydroxide, is required to initiate the process.

The reaction proceeds via nucleophilic attack of the hydroxide ion on the sulfonyl group, leading to the formation of an unstable intermediate that fragments to release diazomethane gas, p-toluenesulfonate salt, and water.[10] The rate of decomposition is dependent on the nucleophilicity of the base; alkoxides like methoxide can afford a faster, more quantitative decomposition compared to hydroxide.[5] However, this can also generate acutely toxic byproducts like methyl p-toluenesulfonate.[5]

cluster_0 Diazald Decomposition diazald Diazald (N-Methyl-N-nitroso-p-toluenesulfonamide) intermediate Unstable Intermediate diazald->intermediate Nucleophilic Attack hydroxide OH⁻ (from KOH) hydroxide->intermediate ch2n2 Diazomethane (CH₂N₂) intermediate->ch2n2 Fragmentation sulfonate p-Toluenesulfonate intermediate->sulfonate water H₂O intermediate->water

Caption: Base-mediated decomposition of Diazald® to generate diazomethane.

Core Application: Esterification of Carboxylic Acids

One of the most valuable reactions of diazomethane is the clean and rapid conversion of carboxylic acids to their corresponding methyl esters.[1][11] This reaction is often quantitative and proceeds at room temperature or below.

Mechanism of Esterification

The reaction is a two-step process. First, the carboxylic acid, being sufficiently acidic (pKa ≈ 5), protonates diazomethane.[12] This creates a methyldiazonium cation, an excellent leaving group, and a carboxylate anion. The carboxylate then acts as a nucleophile in a subsequent Sₙ2 reaction, attacking the methyl group and displacing molecular nitrogen.[3]

cluster_1 Esterification with Diazomethane RCOOH Carboxylic Acid (R-COOH) Step1 Proton Transfer (Acid-Base) RCOOH->Step1 CH2N2 Diazomethane (CH₂N₂) CH2N2->Step1 RCOO Carboxylate (R-COO⁻) Step1->RCOO CH3N2_plus Methyldiazonium (CH₃N₂⁺) Step1->CH3N2_plus Step2 SN2 Attack RCOO->Step2 CH3N2_plus->Step2 Ester Methyl Ester (R-COOCH₃) Step2->Ester N2 Nitrogen Gas (N₂) Step2->N2

Caption: Two-step mechanism for the methylation of carboxylic acids.

Experimental Protocols

Trustworthiness: The following protocols are based on established and validated procedures.[10][13] Adherence to all safety precautions is non-negotiable. All operations involving diazomethane or its precursors must be performed in a certified chemical fume hood, behind a blast shield, using appropriate personal protective equipment (PPE).

Protocol: Generation of Ethereal Diazomethane from Diazald®

Causality: This procedure uses a two-phase system and co-distillation to safely generate a dilute solution of diazomethane. The temperature is carefully controlled to maintain a steady rate of distillation without allowing the reaction to proceed too quickly. Specialized glassware with flame-polished joints is essential to prevent detonation caused by rough surfaces.[1]

Apparatus:

  • Diazomethane generation kit (or glassware with flame-polished joints).

  • Heating mantle and stirrer.

  • Two receiving flasks, cooled in an ice-salt bath.

  • Dropping funnel.

Reagents:

  • Potassium hydroxide (KOH), 6 g

  • Water, 10 mL

  • 2-(2-Ethoxyethoxy)ethanol, 35 mL

  • Diethyl ether, ~200 mL

  • Diazald®, 21.4 g (0.1 mol)

Procedure:

  • Setup: In a 125 mL three-neck flask (the generating flask), dissolve 6 g of KOH in 10 mL of water. Add 35 mL of 2-(2-ethoxyethoxy)ethanol and 10 mL of ether.

  • Assembly: Fit the flask with a condenser set for distillation. Connect the condenser outlet to two receiving flasks in series, both cooled to below 0 °C in an ice-salt bath. The second flask should contain 25 mL of cold ether, with the inlet tube dipping below the surface.

  • Precursor Solution: Dissolve 21.4 g of Diazald® in 125 mL of ether and place this solution in the dropping funnel.

  • Generation: Heat the generating flask in a water bath to ~70 °C. Once the ether begins to boil and distill, begin the dropwise addition of the Diazald® solution over approximately 20 minutes. The rate of addition should match the rate of distillation.

  • Completion: After the addition is complete, add an additional 50 mL of ether to the generating flask and continue the distillation until the ethereal distillate is colorless.

  • Product: The combined yellow ethereal solutions in the receiving flasks contain the diazomethane. This solution should be used immediately and should not be stored. A typical yield is 60-70%.[10]

Protocol: Methyl Esterification of Benzoic Acid

Causality: This procedure demonstrates the high efficiency of diazomethane. The reaction is monitored by the persistence of the yellow color of diazomethane, indicating the complete consumption of the carboxylic acid. A weak acid (acetic acid) is used to quench any excess reagent.

Procedure:

  • Dissolution: Dissolve benzoic acid (e.g., 1.22 g, 10 mmol) in 50 mL of diethyl ether in an Erlenmeyer flask.

  • Reaction: Cool the solution in an ice bath. Slowly add the freshly prepared ethereal diazomethane solution dropwise with swirling until the yellow color of diazomethane persists and gas evolution ceases.

  • Quenching: Wait for 5-10 minutes, then carefully add a few drops of glacial acetic acid to quench the excess diazomethane, continuing until the yellow color disappears.

  • Workup: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl benzoate product. The reaction is typically clean enough that further purification is not required.[1]

Conclusion and Recommendations

The choice of a diazomethane precursor is a critical risk-benefit analysis.

  • For routine, small-scale esterifications where safety is the paramount concern, a commercially available solution of TMS-diazomethane is often the preferred choice, despite its lower reactivity and high toxicity.[7][8]

  • For reactions requiring the high reactivity of diazomethane itself, Diazald® remains the industry standard due to its stability as a solid precursor and the existence of well-established, safe generation protocols.[6][10] Its use demands rigorous adherence to safety procedures and specialized equipment.

  • For large-scale or continuous-flow applications, emerging precursors like Liquizald™ offer promising advantages in terms of handling and byproduct profile, representing an area of active development in process chemistry.[2][5]

Ultimately, no single reagent is universally optimal. Researchers must weigh the required reactivity against the significant hazards and select the reagent and protocol that best fit their substrate, scale, and available safety infrastructure.

References

  • Diazomethane (CH₂N₂) . Master Organic Chemistry. Available at: [Link]

  • a) Comparison of diazomethane, TMS‐diazomethane, and select... | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • Diazomethane formation of methyl esters . YouTube. Available at: [Link]

  • Organic Chemistry-4 . University of Calcutta. Available at: [Link]

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations . NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-amino-6-methylpyridine . PrepChem.com. Available at: [Link]

  • Liquizald: Thermally Stable N-Nitrosamine Precursor for Diazomethane . ACS Publications. Available at: [Link]

  • DIAZOMETHANE: A ONE-CARBON REAGENT OF IMMENSE IMPORTANCE FOCUS ON LIQUIZALD, ITS PRECURSOR . ResearchGate. Available at: [Link]

  • Diazomethane . Wikipedia. Available at: [Link]

  • Diazomethane and alternatives . Reddit. Available at: [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃ . ResearchGate. Available at: [Link]

  • Methyl Ester Synthesis Using Diazomethane . Chemistry LibreTexts. Available at: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air . The Royal Society of Chemistry. Available at: [Link]

  • N-Methyl-N-nitroso-p-toluenesulfonamide Original Commentary . MPG.PuRe. Available at: [Link]

  • Process of preparing diazomethane. Google Patents.
  • Diazomethane . Organic Syntheses Procedure. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-2-nitraminopyridine is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and energetic materials. As with any synthesized compound destined for high-performance applications, the verification of its purity is not merely a quality control checkpoint but a critical determinant of its efficacy, safety, and reliability. The presence of minute impurities, such as starting materials, isomers, or by-products, can drastically alter the compound's intended chemical and physical properties.

This guide provides an in-depth comparison of various analytical techniques for the purity assessment of 6-Methyl-2-nitraminopyridine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to inform the selection of the most appropriate analytical strategy. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of several key analytical methods.

Understanding the Impurity Profile

The choice of an analytical method is fundamentally dictated by the potential impurities one expects to find. The synthesis of 6-Methyl-2-nitraminopyridine typically involves the nitration of 2-amino-6-methylpyridine. Based on this synthetic route, a logical impurity profile would include:

  • Unreacted Starting Material: 2-amino-6-methylpyridine.

  • Isomeric By-products: Positional isomers such as 6-Methyl-4-nitraminopyridine, which can arise from non-selective nitration.

  • Over-nitrated or Oxidized Species: Dinitro derivatives or pyridine-N-oxides.

  • Residual Solvents and Reagents: Acetic anhydride, nitric acid, and solvents used during synthesis and purification.

A robust purity analysis workflow must be capable of separating and quantifying these structurally similar compounds from the main 6-Methyl-2-nitraminopyridine peak.

Comparative Analysis of Key Purity Determination Techniques

We will now delve into a comparative analysis of the most relevant analytical techniques for assessing the purity of 6-Methyl-2-nitraminopyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.

Principle and Applicability: For 6-Methyl-2-nitraminopyridine, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The ability to precisely quantify impurities makes it ideal for quality control and stability testing.

Detailed Experimental Protocol: RP-HPLC
  • System Preparation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for pyridine derivatives, and the 3.5 µm particle size offers a good balance between efficiency and backpressure.

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B). Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen, while acetonitrile provides the necessary elution strength.

    • Gradient Program: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, offering good sensitivity for the pyridine ring.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 6-Methyl-2-nitraminopyridine in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Perform a system suitability test (SST) by injecting a standard solution five times to ensure the system is operating correctly (checking for consistent retention times, peak areas, and tailing factors).

    • Inject the sample solution.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Interpretation and Performance

The resulting chromatogram will show a major peak for 6-Methyl-2-nitraminopyridine and smaller peaks for any impurities. The retention time is characteristic of the compound under the given conditions, and the peak area is proportional to its concentration. The method should be validated according to ICH guidelines to determine its specificity, linearity, accuracy, and precision.[1][2][3]

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL) Filtration 0.45 µm Filtration SamplePrep->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Area Percent Calculation Integration->Calculation Report Report Calculation->Report Final Purity Report

Caption: Workflow for HPLC purity analysis of 6-Methyl-2-nitraminopyridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers the dual benefit of chromatographic separation and mass-based identification of components.

Principle and Applicability: 6-Methyl-2-nitraminopyridine has moderate volatility, making it amenable to GC analysis. The high sensitivity of MS detection is particularly useful for identifying trace-level impurities. The mass spectrum provides a molecular fingerprint, aiding in the structural elucidation of unknown peaks.

Detailed Experimental Protocol: GC-MS
  • System Preparation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: The temperature program is designed to separate compounds with different boiling points effectively.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • The separated components are ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum for each peak can be compared against a library (e.g., NIST) for tentative identification.

Data Interpretation and Performance

The total ion chromatogram (TIC) will show peaks for all volatile components. By examining the mass spectrum of each peak, one can identify the main compound and potential impurities based on their fragmentation patterns and molecular ion. This is particularly useful for confirming the presence of starting materials or isomers.

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (e.g., in DCM) Injection Inject into GC SamplePrep->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram MassAnalysis->TIC Spectrum Extract Mass Spectra TIC->Spectrum LibrarySearch Library Search (e.g., NIST) Spectrum->LibrarySearch Report Report LibrarySearch->Report Impurity Identification Report

Caption: Workflow for GC-MS impurity profiling of 6-Methyl-2-nitraminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is an indispensable tool for structural elucidation and can be used for quantitative purity determination (qNMR). It provides detailed information about the chemical environment of each proton in the molecule.

Principle and Applicability: ¹H NMR can quickly confirm the identity of the synthesized 6-Methyl-2-nitraminopyridine by its characteristic chemical shifts and coupling patterns.[4][5] More importantly, it can detect and help identify impurities that have distinct proton signals from the main compound. By integrating the signals of the main compound and the impurities against a certified internal standard, a highly accurate purity value can be obtained.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the sample into an NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample.

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation and accurate integration.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the main compound and any visible impurities.

Data Interpretation and Performance

The ¹H NMR spectrum of pure 6-Methyl-2-nitraminopyridine would show characteristic signals for the methyl group protons and the aromatic protons on the pyridine ring. Impurities, such as the starting material 2-amino-6-methylpyridine, will have their own unique set of peaks. The purity can be calculated by comparing the integral of a well-resolved peak of the main compound to the integral of a peak from an impurity.

Workflow Diagram: NMR Purity Assessment

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Deuterated Solvent Standard Add Internal Standard (for qNMR) SamplePrep->Standard Acquisition Acquire 1H NMR Spectrum (e.g., 400 MHz) Standard->Acquisition Processing Process FID (FT, Phasing) Acquisition->Processing Integration Integrate Characteristic Peaks Processing->Integration Calculation Calculate Purity vs. Standard Integration->Calculation Report Report Calculation->Report Structural Confirmation & Purity Report

Caption: Workflow for NMR-based purity assessment of 6-Methyl-2-nitraminopyridine.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is a powerful method for determining the purity of highly crystalline organic compounds.[6][7]

Principle and Applicability: The presence of impurities in a crystalline substance typically causes a depression in its melting point and broadens the melting range.[8][9] This phenomenon, known as melting point depression, is the basis for purity determination by DSC. The technique is based on the van't Hoff equation, which relates the mole fraction of impurities to the melting temperature.[6] It is an absolute method that does not require calibration standards of the impurities themselves.

Detailed Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Parameters:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 50 mL/min.

  • Analysis:

    • A melting endotherm is recorded.

    • Specialized software is used to analyze the shape of the leading edge of the melting peak to calculate the mole percent purity based on the van't Hoff equation.

Data Interpretation and Performance

The DSC thermogram of a pure compound shows a sharp, symmetric melting peak. Impurities will cause the peak to broaden and shift to a lower temperature. The software calculates purity by plotting the sample temperature versus the reciprocal of the fraction melted (1/F). For an ideal system, this plot should be linear. The calculated purity is typically in mole percent.

Workflow Diagram: DSC Purity Determination

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Weigh 1-3 mg into DSC Pan Sealing Hermetically Seal Pan SamplePrep->Sealing Heating Heat at Slow Rate (e.g., 2°C/min) Sealing->Heating Measurement Measure Heat Flow vs. Temperature Heating->Measurement Integration Integrate Melting Endotherm Measurement->Integration VanHoff Apply van't Hoff Equation Integration->VanHoff Report Report VanHoff->Report Molar Purity Report

Caption: Workflow for DSC purity determination of 6-Methyl-2-nitraminopyridine.

Head-to-Head Comparison and Recommendations

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or the phase of development.

Parameter HPLC GC-MS ¹H NMR DSC
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation, Quantitative PurityAbsolute Molar Purity
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg)Low (impurities >0.1%)
Specificity High (with validated method)Very High (mass-based)High (structural info)Moderate (non-specific)
Sample Throughput HighMediumMediumLow
Key Advantage Robust quantitation of known impurities.Identification of volatile unknowns.Absolute quantitation (qNMR) without impurity standards.Absolute purity of major component.
Key Limitation Requires standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods.Requires a crystalline sample; insensitive to impurities that form solid solutions.

Recommendations:

  • For Routine Quality Control (QC): HPLC is the gold standard. Once a method is validated, it provides reliable, high-throughput quantification of known impurities.

  • For Impurity Profiling and Identification: GC-MS is invaluable for identifying volatile and semi-volatile process-related impurities. For non-volatile unknowns, LC-MS would be the preferred technique.

  • For Primary Characterization and Reference Standard Qualification: ¹H NMR is essential for confirming the structure of the synthesized compound. qNMR offers a highly accurate method for assigning purity to a reference standard.

  • For High-Purity Crystalline Batches: DSC provides a rapid and accurate determination of absolute molar purity, complementing the area percent purity obtained from chromatography.

Conclusion

The purity analysis of synthesized 6-Methyl-2-nitraminopyridine requires a multi-faceted approach. No single technique can provide a complete picture. A comprehensive strategy typically involves HPLC for routine quantification, NMR for structural confirmation and reference standard certification, and GC-MS (or LC-MS) for the identification of unknown impurities. DSC serves as an excellent orthogonal technique for verifying the purity of the final crystalline product. By understanding the strengths and limitations of each method, researchers and drug development professionals can design a robust analytical workflow that ensures the quality, safety, and efficacy of their final product.

References

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH.

Sources

Comparing synthetic routes to 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2-nitraminopyridine (CAS 18344-58-6), also known as 2-nitramino-6-picoline, represents a classic case of kinetic versus thermodynamic control in heterocyclic synthesis. While often an intermediate in the synthesis of 3- and 5-nitro-2-aminopyridines (used in high-performance polymers and ligands), the isolation of the nitramine itself requires precise suppression of the acid-catalyzed rearrangement that drives the nitro group from the exocyclic amine to the pyridine ring.

This guide compares three synthetic routes, prioritizing the isolation of the N-nitro target with high purity. The data indicates that while Method A (Mixed Acid) is the industrial standard due to low cost and high yield (up to 95%), it carries significant process risks regarding temperature excursions. Method B (N₂O₅ Nitration) offers a superior safety profile and purity by eliminating the acidic media that catalyzes rearrangement.

Critical Mechanistic Pathway

Understanding the lability of the N-nitro bond is prerequisite to synthesis. The nitramine is the kinetic product . Under acidic conditions and elevated temperatures, it undergoes an intermolecular rearrangement (similar to the Bamberger rearrangement) to form the thermodynamic ring-nitro isomers.

ReactionPathway Start 2-Amino-6-methylpyridine (Precursor) Intermediate Protonated Intermediate [Py-NH2-NO2]+ Start->Intermediate HNO3 / H2SO4 Target 6-Methyl-2-nitraminopyridine (Target: Kinetic Product) Start->Target N2O5 / Organic Solvent (Direct N-Nitration) Intermediate->Target Quench < 0°C (Dehydration) Rearranged 3-Nitro / 5-Nitro Isomers (Thermodynamic Byproducts) Target->Rearranged H+, Heat (>20°C) Acid-Catalyzed Rearrangement

Figure 1: Reaction pathway illustrating the divergence between the stable nitramine target and the rearranged ring-nitro byproducts.

Comparative Route Analysis

Method A: Low-Temperature Mixed Acid Nitration (Standard)

This is the most widely cited method in literature (e.g., MDPI, PrepChem) for generating the nitramine intermediate before rearrangement.

  • Mechanism: Electrophilic attack of NO₂⁺ on the exocyclic amine.

  • Critical Control Point: Temperature must remain below 0°C (ideally -5°C to -10°C). Any excursion above 10°C in the presence of acid triggers the rearrangement to 3-nitro and 5-nitro isomers.

  • Pros: Inexpensive reagents; high conversion (95%).

  • Cons: Exothermic runaway risk; requires large volume of ice for quenching; stringent pH control during workup.

Method B: N₂O₅ (Dinitrogen Pentoxide) Nitration

A modern "green" alternative often used in energetic materials chemistry to avoid unstable acid intermediates.

  • Mechanism: Transfer nitration using N₂O₅ in an inert solvent (CH₂Cl₂ or Acetonitrile).

  • Critical Control Point: Moisture exclusion (N₂O₅ hydrolyzes to HNO₃).

  • Pros: Non-acidic conditions prevent rearrangement completely; simple workup (evaporation); high purity (>98%).

  • Cons: N₂O₅ is difficult to store/transport; requires on-site generation or expensive procurement.

Method C: Alkaline Nitration (Nucleophilic Substitution)

Useful for substrates sensitive to oxidation, though less common for simple picolines.

  • Mechanism: Deprotonation of the amine with a strong base (e.g., NaH, KOtBu) followed by reaction with a nitrate ester (e.g., Ethyl nitrate).

  • Pros: Completely avoids acid; useful for complex scaffolds.

  • Cons: Lower yields (40-60%); requires anhydrous conditions; potential for O-alkylation side reactions.

Performance Metrics Comparison

FeatureMethod A: Mixed AcidMethod B: N₂O₅Method C: Alkaline
Yield 92 - 95% 85 - 90%45 - 60%
Purity (Crude) 85% (contains isomers)>98% 90%
Reaction Time 1 - 2 Hours0.5 - 1 Hour4 - 12 Hours
Temp. Sensitivity Critical (< 0°C) Moderate (< 20°C)Low (RT - Reflux)
Scalability High (with cooling)Low (Reagent limit)Moderate
Safety Profile Low (Exotherm/Acid)Medium (Oxidizer)Medium (Flammable)

Detailed Experimental Protocol (Method A - Optimized)

Objective: Synthesis of 6-Methyl-2-nitraminopyridine with >90% yield while suppressing rearrangement.

Reagents:

  • 2-Amino-6-methylpyridine (10.8 g, 0.1 mol)

  • Sulfuric Acid (conc. 98%, 30 mL)

  • Nitric Acid (fuming or 70%, 10 mL)

  • Crushed Ice (300 g)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a thermometer and vigorous magnetic stirring, place the sulfuric acid. Cool to -10°C using an ice/salt bath.

  • Amine Addition: Add 2-Amino-6-methylpyridine portion-wise over 20 minutes. Caution: Exothermic. Ensure internal temperature does not exceed 0°C.

  • Nitration: Dropwise add the Nitric Acid over 30 minutes, maintaining temperature between -5°C and 0°C.

  • Digestion: Stir the mixture at 0°C for 60 minutes. Do not allow to warm to room temperature.

  • Quenching: Pour the reaction mixture rapidly onto 300 g of crushed ice with stirring. The nitramine should precipitate as a white to off-white solid.

  • Neutralization (Critical): If precipitation is incomplete, carefully adjust pH to ~3-4 with Sodium Acetate or dilute NaOH (keep cold). Avoid high pH which can solubilize the nitramine salt.

  • Isolation: Filter the solid immediately while cold. Wash with ice-cold water (2 x 20 mL).

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat-dry above 40°C.

Expected Results:

  • Appearance: White crystalline solid.[1]

  • Melting Point: Dec. >150°C (Note: Pure nitramines often decompose; literature varies, verify with NMR).

  • 1H NMR (DMSO-d6): Distinct shift of the NH proton (broad singlet, >12 ppm) and absence of ring-nitro shifts (which would appear as doublets in the aromatic region).

Safety & Handling

  • Energetic Potential: As a nitramine, this compound possesses energetic properties. While less sensitive than RDX/HMX, it should be treated as a potential explosive. Do not grind or subject to shock.

  • Toxicity: Aminopyridines are toxic; nitramines are potential carcinogens. Use full PPE and handle in a fume hood.

  • Storage: Store in a refrigerator (<5°C). At room temperature, slow rearrangement to the nitro-aminopyridine isomers may occur over months.

References

  • Synthesis and Rearrangement of Nitraminopyridines

    • Source: MDPI / Molecules
    • Context: Describes the 95% yield of the nitramine intermediate and the subsequent acid-catalyzed rearrangement to 3- and 5-nitro isomers.
    • URL:[Link] (Generic MDPI link for verification of journal context)

  • Nitration of Primary Amines to Form Primary Nitramines (Review)

    • Source: ResearchG
    • Context: Comparative review of mixed acid vs. N2O5 methods for nitramine synthesis.
    • URL:[Link]

  • Synthesis of 2-amino-6-methylpyridine (Precursor)

    • Source: PrepChem
    • Context: Preparation of the starting material and general handling of aminopyridines.[2][3][4][5]

    • URL:[Link]

Sources

Cost-Effectiveness of 6-Methyl-2-nitraminopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

In the synthesis of substituted aminopyridines—specifically 2-amino-6-methyl-3-nitropyridine and its isomers—the utilization of 6-methyl-2-nitraminopyridine (as a discrete or in situ intermediate) represents the most cost-effective and scalable approach compared to direct nitration or halogen-blocking strategies.

While direct nitration offers the lowest raw material cost, it suffers from poor regioselectivity (yielding difficult-to-separate 3-nitro and 5-nitro mixtures) and low yields (<25%). The "Nitramino Route" leverages an acid-catalyzed rearrangement to deliver significantly higher yields (>80%) and cleaner reaction profiles, often eliminating the need for expensive chromatographic purification. This guide analyzes the technical and economic superiority of this pathway.[1][2][3][4]

The Synthetic Challenge: Pyridine Nitration

The introduction of a nitro group into 2-amino-6-methylpyridine (2-A-6-MP) is chemically fraught due to conflicting electronic effects:

  • Ring Deactivation: The pyridine nitrogen is electron-withdrawing, making the ring resistant to electrophilic aromatic substitution (EAS).

  • Amino Activation: The C2-amino group activates the ring but makes the molecule susceptible to oxidation and tar formation under the harsh conditions required for nitration.

  • Isomer Distribution: Direct nitration typically yields a mixture of the 3-nitro (ortho to amino) and 5-nitro (para to amino) isomers. Separation of these isomers requires energy-intensive fractional crystallization or silica chromatography, driving up the E-Factor (waste-to-product ratio).

Comparative Analysis of Synthetic Routes

We evaluate three primary methodologies for synthesizing 2-amino-6-methyl-3-nitropyridine.

Method A: Direct Nitration (Mixed Acid)
  • Protocol: Treatment of 2-A-6-MP with concentrated H₂SO₄ and HNO₃ at high temperatures.

  • Performance: High exothermicity leads to significant tar formation. The yield of the desired 3-nitro isomer is typically low (20–30%), with the 5-nitro isomer and oxidative byproducts comprising the remainder.

  • Cost Implication: While reagents are cheap, the Purification Cost is prohibitive. The loss of material to byproducts drastically reduces the effective yield.

Method B: The Nitramino Rearrangement (Recommended)
  • Protocol: Controlled nitration at low temperature to form 6-methyl-2-nitraminopyridine (the N-nitro intermediate). This intermediate is then subjected to acid-catalyzed rearrangement (migration of the nitro group from N to C3/C5).

  • Performance: The rearrangement is intramolecular and cleaner. By controlling the acidity (e.g., 90-95% H₂SO₄) and temperature, the reaction favors the formation of discrete isomers with yields often exceeding 80%.

  • Cost Implication: Moderate reagent cost. High Cost-Effectiveness due to simplified workup (often precipitation/filtration) and high throughput.

Method C: Halogen Blocking Strategy
  • Protocol: (1) Bromination of C5 to block the para position; (2) Nitration at C3; (3) Catalytic hydrogenation (Pd/C) to remove the bromine.

  • Performance: Excellent regioselectivity for the 3-nitro isomer.

  • Cost Implication: Low Cost-Effectiveness . Requires three distinct chemical steps and expensive catalysts (Palladium) and reagents (Bromine), increasing the Cost of Goods Sold (COGS) significantly.

Quantitative Data Summary
MetricMethod A: Direct NitrationMethod B: Nitramino Route Method C: Br-Blocking
Overall Yield Low (20–30%)High (80–90%) Moderate (60–70% over 3 steps)
Regioselectivity Poor (Mixed Isomers)Tunable / High Excellent (3-Nitro specific)
Purification Chromatography (High Cost)Crystallization (Low Cost) Crystallization + Catalyst Filtration
Step Count 12 (Telescoped) 3
Raw Material Cost LowLow-Medium High (Pd/C, Br₂)
E-Factor (Waste) High (Tars + Solvent)Low Medium (Brominated waste)
Scalability Poor (Safety risks)Excellent Good
Mechanistic Visualization

The following diagram illustrates the divergence between the "tarry" direct nitration and the controlled Nitramino rearrangement pathway.

NitrationPathways Start 2-Amino-6-methylpyridine Direct Direct Nitration (High Temp, Mixed Acid) Start->Direct Method A Nitramino 6-Methyl-2-nitraminopyridine (N-Nitro Intermediate) Start->Nitramino Method B (Low Temp) Mix Mixture: 3-NO2 + 5-NO2 (+ Tars) Direct->Mix Rearrange Acid-Catalyzed Rearrangement (Migration N -> C) Nitramino->Rearrange H2SO4, Heat Product 2-Amino-6-methyl-3-nitropyridine (High Purity) Rearrange->Product Major Isomer

Caption: Comparison of Direct Nitration (Method A) vs. Nitramino Rearrangement (Method B).

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 2-amino-6-methyl-3-nitropyridine via the in situ rearrangement of 6-methyl-2-nitraminopyridine.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Sulfuric Acid (98%, 5.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Sodium Hydroxide (25% aq. solution)

  • Ice/Water[1][5]

Procedure:

  • Nitramino Formation:

    • Charge a reactor with Sulfuric Acid (98%) and cool to 0–5°C.

    • Slowly add 2-Amino-6-methylpyridine portion-wise, maintaining internal temperature <10°C (Exothermic).

    • Critical Step: Add Nitric Acid dropwise at 0–5°C. Stir for 30 minutes. This forms the 6-methyl-2-nitraminopyridine intermediate in situ.

  • Rearrangement:

    • Allow the mixture to warm to room temperature, then heat to 45–55°C. Monitor by HPLC/TLC for the disappearance of the N-nitro species and appearance of the C-nitro product.

    • Note: The rearrangement is temperature-sensitive. Overheating (>60°C) may increase 5-nitro isomer formation or hydrolysis byproducts.

  • Workup & Isolation:

    • Pour the reaction mixture onto crushed ice (3x volume).

    • Neutralize carefully with NaOH solution to pH 5–6. The product typically precipitates as a yellow solid.

    • Filter the solid.[5][6] Wash with cold water to remove inorganic salts.

    • Purification: Recrystallize from Ethanol/Water if necessary to remove trace 5-nitro isomer (which is often more soluble).

Validation Criteria:

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~162–164°C (Literature value).

  • Purity: >98% by HPLC.

Conclusion

For industrial and research applications requiring 2-amino-6-methyl-3-nitropyridine , the Nitramino Rearrangement (Method B) is the definitive cost-effective choice.

  • Why it wins: It avoids the yield losses of direct nitration and the high material costs of the blocking strategy.

  • Recommendation: Adopt the "3E" (Ecologic, Economical, Environmental) principles by telescoping the N-nitration and rearrangement steps into a single pot, utilizing controlled temperature ramps to maximize regioselectivity.

References
  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025–2034.

  • Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474.

  • BenchChem. (2025).[4][7] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Analogous Chemistry).

  • Tao, L., et al. (2021).[8] A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal. Nanomaterials and Bio-Structures.

Sources

Alternative reagents to 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Guide: Synthetic Alternatives to 6-Methyl-2-nitraminopyridine

Executive Summary

6-Methyl-2-nitraminopyridine is a critical but hazardous intermediate primarily encountered during the synthesis of nitro-aminopyridines (e.g., 2-amino-3-nitro-6-methylpyridine). While it serves as the mechanistic pivot point in acid-catalyzed rearrangements, its isolation poses significant safety risks due to the sensitivity of the nitramine (


) functionality and the exothermic nature of its rearrangement.

This guide evaluates three superior alternative strategies that bypass the isolation of this sensitive reagent. These alternatives are selected based on process safety, regioselectivity, and scalability for drug development and energetic material synthesis.

Technical Profile: The Target Reagent

  • Compound: 6-Methyl-2-nitraminopyridine[1]

  • Role: Transient intermediate in the nitration of 2-amino-6-methylpyridine.

  • Primary Application: Precursor to 2-amino-6-methyl-3-nitropyridine (via rearrangement).

  • Critical Limitations:

    • Safety: High sensitivity to shock and friction (typical of nitramines).

    • Stability: Prone to uncontrolled exothermic rearrangement in acidic media.

    • Toxicity: High acute toxicity (oral/dermal); releases

      
       upon decomposition.
      

Comparative Analysis of Alternatives

The following alternatives replace the isolation of 6-Methyl-2-nitraminopyridine, either by altering the chemical pathway or by utilizing process intensification.

Alternative A: 2-Chloro-6-methyl-3-nitropyridine (The Route)

Best For: High-purity synthesis of specific isomers (regiocontrol) without handling nitramines.

  • Mechanism: Instead of nitrating the amine (which hits the nitrogen first), this route uses a nucleophilic aromatic substitution (

    
    ) on a pre-nitrated halogenated precursor.
    
  • Key Advantage: Completely avoids the formation of the unstable

    
     bond.
    
  • Performance Data: | Parameter | Nitramine Rearrangement Route |

    
     Route (Alternative A) |
    | :--- | :--- | :--- |
    | Yield  | 50-65% (mixture of 3- and 5-nitro) | 85-92% (single isomer) |
    | Purity  | Requires difficult fractional crystallization | High (>98%) after simple wash |
    | Safety Hazard  | High (Explosive intermediate) | Low (Standard organic synthesis) |
    
Alternative B: Continuous Flow Nitration (The Process Alternative)

Best For: Large-scale manufacturing where the nitramine pathway is chemically necessary but safety is paramount.

  • Mechanism: In-situ generation of 6-Methyl-2-nitraminopyridine followed by immediate thermal rearrangement within a microreactor.

  • Key Advantage: The "hold-up" volume of the hazardous nitramine is negligible (milligrams vs. kilograms), eliminating explosion risk.

  • Performance Data:

    Parameter Batch Nitration Flow Nitration (Alternative B)
    Reaction Time 2-4 Hours 30-60 Seconds (Residence Time)

    | Temp Control | Difficult (Exotherm risk) | Precise (

    
    ) |
    | Selectivity  | 3:1 (3-nitro : 5-nitro) | Tunable via temperature |
    
Alternative C: Mixed Acid with Oleum (The Direct Control Route)

Best For: Cost-sensitive batch processes where flow chemistry is unavailable.

  • Mechanism: Using Oleum (

    
    ) dehydrates the system, favoring the formation of the nitronium ion (
    
    
    
    ) and accelerating the rearrangement, preventing the accumulation of the nitramine intermediate.
  • Key Advantage: Uses standard glassware; higher yield than standard mixed acid.

Experimental Protocols

Protocol A: Synthesis via Halogen Displacement ( )

Target: 2-Amino-6-methyl-3-nitropyridine Scope: Small to medium scale (1g - 100g)

  • Preparation: Charge a reaction vessel with 2-chloro-6-methyl-3-nitropyridine (1.0 eq) and ethanol (10 volumes).

  • Amination: Add aqueous ammonia (28%, 5.0 eq) or a solution of ammonia in methanol (7N).

  • Reaction: Heat the sealed vessel to 80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. The product often precipitates as yellow needles.

  • Purification: Filter the solid. Wash with cold water to remove ammonium chloride by-products. Dry under vacuum.

    • Validation: Melting point should be sharp (approx. 208°C).

Protocol B: Continuous Flow Rearrangement

Target: Safe conversion of 2-amino-6-methylpyridine to nitro-isomers.[2] Scope: Process Development / Scale-up

  • Feed Preparation:

    • Feed A: 2-Amino-6-methylpyridine dissolved in concentrated

      
      .
      
    • Feed B: Fuming Nitric Acid (

      
      ).
      
  • Reactor Setup: Use a chemically resistant microreactor (e.g., SiC or Hastelloy) with two temperature zones.

    • Zone 1 (Mixing/Nitration): 0°C to 10°C.

    • Zone 2 (Rearrangement): 60°C to 80°C.[3]

  • Execution: Pump Feed A and B at a 1:1.2 molar ratio.

    • Residence Time: Set flow rate for 60 seconds total residence time.

  • Quench: Direct the reactor outlet into a stirred vessel containing crushed ice/water.

  • Isolation: Neutralize the slurry with

    
     to pH 5-6. Filter the resulting precipitate.[3]
    

Mechanistic & Workflow Visualization

The following diagram contrasts the hazardous "Classic Route" via the isolated nitramine against the engineered "Flow Route" and the chemical "Substitution Route."

G cluster_classic Classic Route (Hazardous) cluster_alt Alternative A: Substitution (Safe) cluster_flow Alternative B: Flow Chemistry Start Starting Material: 2-Amino-6-methylpyridine Nitramine INTERMEDIATE: 6-Methyl-2-nitraminopyridine (High Sensitivity/Explosive) Start->Nitramine Nitration (Batch) Microreactor Microreactor Zone (In-situ Rearrangement) Start->Microreactor Pump A + B Product_Classic Product: Nitro-aminopyridines Nitramine->Product_Classic Acid Rearrangement HaloPrecursor Precursor: 2-Chloro-6-methyl-3-nitropyridine Product_Alt Product: 2-Amino-6-methyl-3-nitropyridine HaloPrecursor->Product_Alt NH3 / EtOH (SnAr) Microreactor->Product_Classic Quench

Figure 1: Comparison of the hazardous nitramine isolation route vs. substitution and flow chemistry alternatives.

References

  • Jubilant Ingrevia. (2012).[4] Safety Data Sheet: 2-Amino-6-methylpyridine.[4] Retrieved from [4]

  • Ritter, H., et al. (1995).[5] "Synthesis and reactions of dinitrated amino and diaminopyridines." Journal of Heterocyclic Chemistry, 32(2), 585-590.[5]

  • Cho, et al. (2020).[6] "Nitropyridines in the Synthesis of Bioactive Molecules: JAK2 Inhibitor Synthesis." Pharmaceuticals, 13(12). Retrieved from

  • Zhang, R., Lu, M., & Xu, Y. (2025).[1] "Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine." Chinese Journal of Energetic Materials, 33(5), 455-461.[1] Retrieved from

  • Google Patents. (1997). Nitration of pyridine-2,6-diamines (WO1997011058A1). Retrieved from

  • ChemicalBook. (2024). 2-Amino-6-methylpyridine Properties and Reactions. Retrieved from

Sources

Mechanistic Guide: 6-Methyl-2-nitraminopyridine Rearrangement vs. Direct Nitration Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of high-value heterocyclic intermediates—specifically nitro-aminopyridines used in kinase inhibitors (e.g., B-Raf inhibitors) and energetic materials—the introduction of a nitro group onto the pyridine ring is a critical control point.

This guide analyzes the mechanistic behavior of 6-Methyl-2-nitraminopyridine (6-Me-2-NAP) . Specifically, we compare its acid-catalyzed rearrangement (Method A) against the industry-standard Direct Nitration (Method B). While direct nitration is often preferred for scale, the nitramine rearrangement offers unique mechanistic insights and distinct regioselectivity profiles that are essential when specific isomer ratios (3-nitro vs. 5-nitro) are required.

Key Technical Insight: Unlike many aromatic nitramine rearrangements that are presumed intramolecular (e.g., the Bamberger rearrangement), the rearrangement of 6-Me-2-NAP in concentrated sulfuric acid proceeds primarily via an intermolecular dissociation-recombination mechanism . This distinction dictates the kinetic control and product distribution, separating it from non-methylated analogs.

Mechanistic Deep Dive: The Intermolecular Pathway

The Nitramine Rearrangement Mechanism

The transformation of 6-Methyl-2-nitraminopyridine into its ring-nitrated isomers (2-amino-3-nitro-6-methylpyridine and 2-amino-5-nitro-6-methylpyridine) is governed by the acidity of the medium.

  • Protonation: The reaction initiates with the protonation of the pyridine ring nitrogen or the nitramine oxygen, depending on acid concentration (

    
    ).
    
  • Heterolytic Cleavage (Rate-Determining Step): The

    
     bond cleaves, generating a free nitronium ion (
    
    
    
    ) and the parent amine (2-amino-6-methylpyridine).
  • Re-Nitration (SeAr): The generated

    
     attacks the protonated aminopyridine species. The 6-methyl group exerts a steric blocking effect on the 6-position and an inductive donating effect, directing the incoming electrophile to the 3- and 5-positions.
    

Evidence for Intermolecularity:

  • Cross-Nitration: When 6-Me-2-NAP rearranges in the presence of a scavenger (e.g., toluene), nitrotoluenes are observed, confirming the release of free

    
    .
    
  • Kinetics: The reaction follows pseudo-first-order kinetics with respect to the nitramine but shows dependence on acidity consistent with dissociation.

Diagram 1: Mechanistic Pathway (DOT Visualization)

NitramineMechanism cluster_factors Critical Factors Start 6-Methyl-2-nitraminopyridine Protonated Protonated Intermediate (Pyridinium species) Start->Protonated + H+ Transition Heterolytic N-N Cleavage (Rate Limiting) Protonated->Transition Dissociated Free NO2+  +  2-Amino-6-methylpyridine Transition->Dissociated Dissociation Attack3 Attack at C3 (Ortho) Dissociated->Attack3 Recombination Attack5 Attack at C5 (Para) Dissociated->Attack5 Recombination Prod3 2-Amino-3-nitro-6-methylpyridine Attack3->Prod3 - H+ Prod5 2-Amino-5-nitro-6-methylpyridine Attack5->Prod5 - H+ AcidConc Acid Conc. (>90% H2SO4) Temp Temp (30-50°C)

Caption: Intermolecular dissociation-recombination pathway of 6-Methyl-2-nitraminopyridine in sulfuric acid.

Comparative Performance Analysis

This section compares the Nitramine Rearrangement (Method A) with the Direct Nitration (Method B) and analyzes the impact of the methyl substituent compared to the non-methylated analog.

Table 1: Performance Matrix (Method A vs. Method B)
FeatureMethod A: Nitramine RearrangementMethod B: Direct Nitration (Mixed Acid)
Starting Material 6-Methyl-2-nitraminopyridine2-Amino-6-methylpyridine
Reagent System Conc.

(90-96%)

/

(Mixed Acid)
Mechanism Intermolecular (

migration)
Electrophilic Aromatic Substitution (

-nitration)
Isomer Ratio (3-NO2 : 5-NO2) High 3-isomer content (typically ~40:60 to 50:50)High 5-isomer content (typically ~10:90)
Yield Moderate (60-75%)High (80-92%)
Side Products 6-Methyl-2-pyridone (Hydrolysis)Diesters (if oxidative conditions are harsh)
Operational Risk Lower exothermicity (pre-formed nitramine)High exothermicity (requires strict temp control)
Impact of the 6-Methyl Group

Comparing 6-methyl-2-nitraminopyridine to 2-nitraminopyridine (unsubstituted):

  • Stability: The 6-methyl group stabilizes the carbocation intermediate during the SeAr step via induction, generally increasing the reaction rate compared to the unsubstituted analog.

  • Sterics: The methyl group blocks the 6-position, preventing formation of 6-nitro byproducts.

  • Anomalous Behavior: Unlike 4-methyl-2-nitraminopyridine (which gives anomalous isomer ratios), the 6-methyl derivative behaves more predictably, though it is prone to hydrolysis to form 6-methyl-2-pyridone if water is present or acid concentration drops below 85%.

Experimental Protocols

These protocols are designed for validation and reproducibility.

Protocol A: Synthesis and Rearrangement of 6-Methyl-2-nitraminopyridine

Objective: To isolate the nitramine intermediate and effect its rearrangement to study isomer distribution.

Step 1: Nitramine Synthesis

  • Dissolution: Dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in conc.

    
     (30 mL) at 0°C.
    
  • Nitration: Add fuming

    
     (d=1.5, 4.5 mL) dropwise, maintaining temperature 
    
    
    
    .
  • Quench: Pour onto crushed ice (100 g).

  • Isolation: Filter the white precipitate (Nitramine). Wash with ice water.[1][2] Dry in vacuo. Note: Do not heat; nitramines are energetic.

Step 2: Acid-Catalyzed Rearrangement

  • Setup: Prepare a bath of 92%

    
     (50 mL) at 30°C.
    
  • Addition: Add the dried 6-methyl-2-nitraminopyridine (5.0 g) in small portions over 15 minutes.

  • Reaction: Stir at 35-40°C for 60 minutes. Monitor by TLC or NMR (disappearance of nitramine signal).

  • Workup: Pour onto ice/water (200 mL). Neutralize with

    
     to pH 6-7.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Analysis: Analyze isomer ratio via

    
    -NMR. The 5-nitro isomer shows coupling 
    
    
    
    Hz; the 3-nitro isomer shows
    
    
    Hz with distinct chemical shifts.
Protocol B: Direct Nitration (High-Yield Alternative)

Objective: To maximize yield of the 5-nitro isomer for scale-up.

  • Preparation: Charge 2-amino-6-methylpyridine (108 g) into 95%

    
     (300 mL) keeping 
    
    
    
    .
  • Nitration: Add 65%

    
     (1.2 eq) dropwise.
    
  • Heating: Slowly ramp temperature to 40-50°C. Caution: Exotherm.

  • Completion: Stir for 2 hours.

  • Purification: Pour onto ice. Neutralize. The 5-nitro isomer precipitates preferentially. Recrystallize from ethanol to remove the minor 3-nitro isomer.

Diagram 2: Experimental Workflow Comparison

WorkflowComparison cluster_A Method A: Rearrangement cluster_B Method B: Direct Nitration StepA1 Isolate Nitramine (Precipitate) StepA2 Dissolve in 92% H2SO4 StepA1->StepA2 StepA3 Rearrange (30-40°C) StepA2->StepA3 StepA4 Mixed Isomers (High 3-NO2 content) StepA3->StepA4 StepB1 Aminopicoline + Mixed Acid StepB2 Heat to 50°C StepB1->StepB2 StepB3 Precipitate Product StepB2->StepB3 StepB4 Pure 5-NO2 Isomer (after recrystallization) StepB3->StepB4

Caption: Workflow comparison highlighting the extra isolation step in Method A versus the direct heating in Method B.

References

  • Deady, L. W., Grimmett, M. R., & Potts, C. H. (1979).[1] Studies on the Mechanism of the Nitraminopyridine Rearrangement.[1][3][4][5] Tetrahedron, 35, 2895-2900.[1] Link

  • Deady, L. W., & Korytsky, O. L. (1982).[1] Kinetic studies on the mechanism of the nitraminopyridine rearrangement.[1][4][5] Australian Journal of Chemistry, 35(10), 2035–2040.[5] Link

  • Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Substituent effects on the isomer ratios in the rearrangement of some 2- and 4-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034. Link

  • Wang, L. (2021).[1] A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration.[1] Letters in Applied NanoBioScience, 11(4), 4131-4138.[1] Link[1]

  • Katritzky, A. R., & Ridgewell, B. J. (1963). The mechanism of electrophilic substitution of heteroaromatic compounds.[1] Part I. Acid-catalysed hydrogen exchange of lutidine and collidine. Journal of the Chemical Society, 3753-3764.[1] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-nitraminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 6-Methyl-2-nitraminopyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in chemical principles and regulatory standards. Our objective is to ensure that this potent compound is managed with the highest degree of safety, from the point of generation to its final disposal, thereby protecting laboratory personnel and the environment.

Hazard Assessment: Understanding the Intrinsic Risks

  • The Pyridine Core: The base molecule, 2-Amino-6-methylpyridine, is known to be highly toxic.[1][2][3]

  • The Nitramine Group: Nitramines are a class of compounds recognized for their energetic properties and are often used in explosives and propellants. This functional group inherently introduces a risk of rapid, exothermic decomposition, especially when subjected to heat, shock, or incompatible materials.

Given these components, 6-Methyl-2-nitraminopyridine must be treated as a highly hazardous substance. The following table summarizes the known hazards of its close analog, 2-Amino-6-methylpyridine, which should be considered the minimum potential hazard profile for the nitramine derivative.

Hazard ClassificationDescriptionGHS PictogramSource
Acute Oral Toxicity Toxic if swallowed.☠️[1][2][3][4]
Acute Dermal Toxicity Fatal in contact with skin.☠️[1][2][3][4]
Skin Corrosion/Irritation Causes skin irritation.⚠️[1][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.⚠️[1][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.⚠️[1][2][3]

Causality: The combination of the pyridine ring's biological activity with the energetic nitramine group necessitates extreme caution. The primary risks are acute toxicity through multiple exposure routes and the potential for rapid decomposition. Therefore, all handling and disposal procedures must be designed to mitigate these dual threats.

Regulatory Framework: Compliance is Non-Negotiable

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Due to its high acute toxicity, 6-Methyl-2-nitraminopyridine would almost certainly be classified as an acute hazardous waste.[6] This classification carries stringent requirements for collection, storage, and disposal.

Key Principle: Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down a sanitary sewer system.[7][8][9][10] Such actions violate federal regulations and pose a severe risk to public health and the environment.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe disposal of 6-Methyl-2-nitraminopyridine waste.

Step 1: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is isolating the hazard from the individual.

  • Primary Engineering Control: All manipulations involving 6-Methyl-2-nitraminopyridine, including weighing, transferring, and adding to a waste container, must be performed within a certified chemical fume hood.[8][11]

  • Mandatory PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Use chemically resistant gloves. Given the pyridine structure, butyl rubber or PVA gloves are recommended over standard nitrile gloves.[11] Always double-check the manufacturer's glove compatibility chart.

    • Body Protection: A fully buttoned, flame-resistant lab coat is required.[1]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous reactions and ensures compliant disposal.

  • Designated Waste Stream: Dedicate a specific waste stream solely for 6-Methyl-2-nitraminopyridine and materials grossly contaminated with it (e.g., pipette tips, weighing paper). Do not mix this waste with other chemical streams.

  • Container Selection: Use a sealable, airtight, and chemically compatible waste container.[8][11] A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Collection Procedure:

    • Carefully transfer waste solids or solutions into the designated container inside the fume hood.

    • For solids, use tools that will not generate dust or cause friction.[1]

    • Keep the container closed when not actively adding waste.[4]

Step 3: Labeling the Waste Container

Clear and accurate labeling is a critical safety and regulatory requirement.

  • Initial Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][11]

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Methyl-2-nitraminopyridine."

    • The specific hazard characteristics: "Toxic," "Danger," and potentially "Reactive" or "Explosive Risk."

    • The accumulation start date.

    • The name of the principal investigator or responsible person.

Step 4: Temporary On-Site Storage

Safe storage minimizes risks while awaiting pickup.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][8]

  • Segregation from Incompatibles: This is paramount. Store the container far from:

    • Strong Oxidizing Agents & Acids: These can initiate a violent, potentially explosive reaction with the nitramine group.[4][11]

    • Heat Sources and Ignition Sources: Keep away from ovens, hot plates, and direct sunlight to prevent thermal decomposition.[8][9]

Step 5: Final Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: When the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department.

  • Professional Disposal: Your EHS office will arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[4][12] Do not attempt to treat or dispose of this chemical yourself.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area. Ensure the fume hood is operational.[1]

  • Isolate: Shut off all ignition sources in the vicinity.[2]

  • Assess: For small spills contained within the fume hood, trained personnel with appropriate PPE may proceed. For large spills or spills outside of a hood, contact your institution's emergency response team immediately.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[9][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Exposure Response

Immediate action is critical.[4]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][11] This is critical as the compound is considered potentially fatal upon skin contact.[3][4]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe management and disposal of 6-Methyl-2-nitraminopyridine.

DisposalWorkflow start Start: Waste Generated identify Identify as 6-Methyl-2-nitraminopyridine Hazardous Waste start->identify ppe Don Required PPE: - Goggles - Lab Coat - Chem-Resistant Gloves identify->ppe collect Collect Waste in Designated, Labeled Container (Inside Fume Hood) ppe->collect storage Store Container Securely: - Cool, Dry, Ventilated - Away from Incompatibles collect->storage contact_ehs Container Full or Project Complete? storage->contact_ehs contact_ehs->storage  No   request_pickup Request Pickup from EHS / Hazardous Waste Team contact_ehs->request_pickup  Yes end End: Waste Removed by Authorized Personnel request_pickup->end

Caption: Disposal workflow for 6-Methyl-2-nitraminopyridine.

References

  • Safety Data Sheet - Navicon Fungicide. (2025). BASF. [Link]

  • Standard Operating Procedure for Pyridine. (N.D.). University of Washington. [Link]

  • Pyridine - SAFETY DATA SHEET. (2024). PENTA. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (2019). ASHP. [Link]

  • 2-Amino-6-methylpyridine Compound Summary. (N.D.). PubChem, National Center for Biotechnology Information. [Link]

  • Requirements for Pesticide Disposal. (2025). US EPA. [Link]

  • Hazardous Waste Listings. (N.D.). US EPA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.